3'-NH2-ddCTP sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLKCWCREKRROD-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343965 | |
| Record name | Dideoxycytidine 5'-Triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66004-77-1, 93939-77-6 | |
| Record name | DdCTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66004-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dideoxycytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066004771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dideoxycytidine 5'-Triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-NH2-ddCTP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding 3'-NH2-ddCTP Sodium Salt
3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-ddCTP) sodium salt is a modified nucleoside triphosphate analog that plays a crucial role in molecular biology and pharmacology. Structurally, it is a derivative of deoxycytidine triphosphate (dCTP) with two key modifications: the absence of a hydroxyl group at the 2' position and the replacement of the 3'-hydroxyl group with an amino group. This alteration is fundamental to its mechanism of action as a potent chain terminator of DNA synthesis.[1]
The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the DNA strand.[1] This property makes 3'-NH2-ddCTP an effective inhibitor of DNA polymerases, including viral reverse transcriptases.[2][3] Consequently, it has significant applications in DNA sequencing and as a potential antiviral agent.[1]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound salt is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇N₄O₁₂P₃ (free acid) | [3] |
| Molecular Weight | 466.10 g/mol (free acid) | [3] |
| Salt Form | Sodium or Lithium salt | [3] |
| Purity | Typically ≥90% by AX-HPLC | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [3] |
Mechanism of Action: Chain Termination of DNA Synthesis
The primary mechanism of action of 3'-NH2-ddCTP is the termination of DNA chain elongation during replication. This process is initiated by the incorporation of 3'-NH2-ddCTP into the growing DNA strand by a DNA polymerase. Once incorporated, the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide, leads to the cessation of further DNA synthesis.[1]
This mechanism is particularly relevant in the context of retroviruses, such as HIV, which rely on reverse transcriptase to convert their RNA genome into DNA. 3'-NH2-ddCTP acts as a competitive inhibitor of the natural substrate, dCTP, for incorporation into the nascent viral DNA.[4] Its incorporation effectively terminates the reverse transcription process, thereby inhibiting viral replication.[2]
Quantitative Data: Inhibition and Antiviral Activity
The inhibitory potential of 3'-NH2-ddCTP and related compounds has been quantified against various DNA polymerases and viruses. The following tables summarize key quantitative data.
Table 1: Inhibition of DNA Polymerases by 3'-Amino-ddCTP and Related Analogs
| Compound | Enzyme | Ki (µM) | Inhibition Type | Reference |
| 3'-NH2-dCyd triphosphate | Calf Thymus DNA Polymerase α | 9.6 | Competitive with dCTP | [4] |
| ddCTP | Vent DNA Polymerase | Not specified, but incorporation rate is significantly lower than dCTP | Chain Terminator | [2] |
| 3'-Azido-ddTTP | HIV-1 Reverse Transcriptase | 0.04 | Competitive with dTTP | [5] |
| 3'-Azido-ddTTP | Human DNA Polymerase α | 230 | Competitive with dTTP | [5] |
| 3'-Azido-ddTTP | Human DNA Polymerase β | 73 | Competitive with dTTP | [5] |
Table 2: Antiviral Activity of Related Dideoxynucleosides
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 2',3'-Dideoxycytidine (ddC) | HIV-1 | Various | Potent activity reported | [6] |
| 2',3'-Dideoxycytidine (ddC) | Feline Leukemia Virus (FeLV) | Feline Lymphoid Cells | 5-10 | [7] |
| 2',3'-Dideoxycytidine (ddC) | Feline Leukemia Virus (FeLV) | Feline Fibroblasts | 6.07-12.13 | [7] |
| 2',3'-Dideoxycytidine (ddC) | Feline Leukemia Virus (FeLV) | Primary Bone Marrow Cells | 43-384 | [7] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus (FeLV) | MOLT4 | 0.02 | [8] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus (FeLV) | HT1080 | 1.75 | [8] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus (FeLV) | U937 | 2.31 | [8] |
Experimental Protocols
Synthesis of 3'-NH2-ddCTP from 3'-Azido-ddCTP
A common method for the synthesis of 3'-amino-ddNTPs involves the reduction of the corresponding 3'-azido-ddNTP precursor.
Materials:
-
3'-Azido-2',3'-dideoxycytidine-5'-triphosphate (3'-azido-ddCTP)
-
Triphenylphosphine (B44618) (PPh₃)
-
Pyridine
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
HPLC system for purification
Protocol:
-
Dissolve 3'-azido-ddCTP and triphenylphosphine in pyridine.
-
Stir the reaction mixture at room temperature for several hours.
-
Add concentrated ammonium hydroxide to the mixture and continue stirring.
-
Add water to the reaction and remove any precipitate by filtration.
-
Extract the aqueous phase with ethyl acetate to remove triphenylphosphine oxide and other organic impurities.
-
Lyophilize the aqueous layer to obtain the crude 3'-NH2-ddCTP.
-
Purify the product using reversed-phase HPLC.
-
Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of 3'-NH2-ddCTP on the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)/oligo(dT) template/primer
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
dCTP (natural substrate)
-
³H-dCTP (radiolabeled tracer)
-
3'-NH2-ddCTP (inhibitor) at various concentrations
-
Stop solution (e.g., 20 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, dCTP, and ³H-dCTP.
-
Add varying concentrations of 3'-NH2-ddCTP to the reaction tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixtures onto glass fiber filters and wash with a trichloroacetic acid solution to precipitate the synthesized DNA.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated ³H-dCTP using a scintillation counter.
-
Calculate the percent inhibition for each concentration of 3'-NH2-ddCTP and determine the IC50 value.
Cellular Antiviral Activity Assay (MTT Assay)
This assay determines the concentration of 3'-NH2-ddCTP required to protect cells from virus-induced cytopathic effects.
Materials:
-
Susceptible host cell line (e.g., MT-4 cells for HIV-1)
-
Virus stock (e.g., HIV-1)
-
Cell culture medium
-
3'-NH2-ddCTP at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed the host cells in a 96-well plate.
-
Prepare serial dilutions of 3'-NH2-ddCTP in culture medium and add them to the cells. Include a no-drug control.
-
Infect the cells with a known amount of virus stock. Include uninfected control wells.
-
Incubate the infected cells at 37°C in a CO₂ incubator for a period that allows for viral cytopathic effects to become apparent (e.g., 4-5 days for HIV-1).
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the uninfected control and determine the EC50 value (the concentration that protects 50% of cells from viral cytopathic effects).
Visualizations: Workflows and Pathways
Experimental Workflow: Reverse Transcriptase Inhibition Assay
Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.
Mechanism of Action: DNA Chain Termination
Caption: Competitive incorporation of dCTP and 3'-NH2-ddCTP leading to chain termination.
Potential Signaling Pathway Involvement: Apoptosis Induction
While direct evidence for 3'-NH2-ddCTP's influence on specific signaling pathways is limited, its mechanism as a DNA synthesis inhibitor suggests a potential to induce apoptosis, particularly in rapidly dividing cells. DNA damage and replicative stress are known triggers of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. journals.asm.org [journals.asm.org]
- 5. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evidence that the antiviral activity of 2',3'-dideoxycytidine is target cell dependent in a feline retrovirus animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-amino-2',3'-dideoxycytidine-5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-amino-ddCTP) is a synthetically modified nucleoside triphosphate, an analog of the natural deoxycytidine triphosphate (dCTP).[1][2][3] Its unique structure, characterized by the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an amino group, underpins its critical function as a DNA chain terminator.[4] This property makes it an invaluable tool in molecular biology, particularly in DNA sequencing and the study of DNA polymerase activity.[4][5] Furthermore, the presence of a terminal 3'-amino group provides a reactive handle for the conjugation of various labels, expanding its utility in diagnostics and research applications.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, mechanism of action, and applications of 3'-amino-ddCTP.
Chemical Structure and Properties
The defining feature of 3'-amino-ddCTP is the substitution of the 3'-hydroxyl (-OH) group of the deoxyribose sugar moiety with an amino (-NH2) group. It lacks a hydroxyl group at the 2' position as well, classifying it as a dideoxynucleotide. This modification is crucial for its biological activity.
Table 1: Chemical Properties of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate
| Property | Value | References |
| IUPAC Name | lithium (3-amino-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate | [6] |
| Synonyms | 3'-Amino-ddCTP | [6] |
| Molecular Formula | C₉H₁₇N₄O₁₂P₃ (free acid) | [4][7] |
| Molecular Weight | 466.10 g/mol (free acid) | [7] |
| Purity | ≥90% by AX-HPLC | [7] |
| Canonical SMILES | NC(C1)C(COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O)OC1N(C=CC(N)=N2)C2=O | [6] |
| Typical Salt Form | Lithium (Li+) | [4][7] |
| Storage Conditions | -20°C or below | [7] |
Synthesis
The synthesis of 3'-amino-modified nucleoside triphosphates is a multi-step process that can be achieved through both chemical and enzymatic methods. Enzymatic synthesis offers high specificity and proceeds under mild aqueous conditions. A general approach for preparing 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates starts from the corresponding 2'-deoxyribonucleoside.[8]
A representative workflow involves the protection of the amino group, phosphorylation to the triphosphate, and subsequent deprotection.
Caption: Generalized workflow for the synthesis of 3'-amino-modified nucleoside triphosphates.
Mechanism of Action: DNA Chain Termination
The primary mechanism of action for 3'-amino-ddCTP is the termination of DNA synthesis. During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).
Because 3'-amino-ddCTP lacks the essential 3'-hydroxyl group, once it is incorporated into a growing DNA strand by a DNA polymerase, the enzyme cannot add the next nucleotide.[4] The absence of the 3'-OH prevents the formation of the subsequent phosphodiester bond, leading to the irreversible termination of chain elongation.[1][4]
Caption: DNA chain elongation versus termination by 3'-amino-ddCTP.
This compound acts as an inhibitor of DNA polymerases. For instance, the related compound 2',3'-dideoxycytidine-5'-O-triphosphate (ddCTP) is known to inhibit human DNA polymerases β and γ with different efficiencies.[9] The inhibitory constants (Ki) for ddTTP, a similar dideoxynucleotide, demonstrate differential sensitivity among polymerases, suggesting that polymerase δ is significantly more sensitive than polymerase α.[10]
Applications in Research and Development
The unique properties of 3'-amino-ddCTP make it a versatile tool in various molecular biology applications.
-
DNA Sequencing: As a chain terminator, it is a key component in variations of the Sanger sequencing method. The selective incorporation of dideoxynucleotides, including 3'-amino-ddCTP, generates a series of DNA fragments of different lengths, which can be resolved by gel electrophoresis to determine the DNA sequence.[5]
-
Aptamer Development: The 3'-amino group serves as a functional handle for attaching other molecules, such as fluorophores, quenchers, or biotin, to the 3' end of an oligonucleotide.[4] This is particularly useful in the selection and development of aptamers—single-stranded DNA or RNA molecules that bind to specific targets.[7]
-
Studying DNA Replication and Repair: 3'-amino-ddCTP and its nucleoside precursor (3'-amino-2',3'-dideoxycytidine) are used to investigate the mechanisms of DNA synthesis.[1] By observing how these analogs affect the rate of chain elongation and the integrity of replicative intermediates, researchers can gain insights into the function of the replication fork and the enzymes involved.[1][10]
Experimental Protocol: Inhibition of DNA Chain Elongation
The following is a generalized protocol based on methodologies used to study the effect of chain-terminating nucleoside analogs on DNA synthesis.[1]
Objective: To determine the effect of 3'-amino-2',3'-dideoxycytidine (B1198059) (the nucleoside precursor which is intracellularly phosphorylated to 3'-amino-ddCTP) on DNA chain elongation at the replication fork.
Methodology:
-
Cell Culture and Treatment:
-
Culture exponentially growing cells (e.g., a human cell line) under standard conditions.
-
Expose cells to varying concentrations of 3'-amino-2',3'-dideoxycytidine for a defined period (e.g., 9.5 hours). Include an untreated control and a positive control with a known DNA synthesis inhibitor (e.g., aphidicolin).
-
-
Pulse-Labeling of Nascent DNA:
-
Briefly pulse-label the cells with a radioactive DNA precursor, such as [³H]thymidine, to label newly synthesized DNA at the replication fork.
-
-
Cell Lysis and DNA Separation:
-
Perform a limited alkaline lysis to release nascent DNA fragments.
-
Separate single-stranded DNA (ssDNA, representing replicative intermediates) from double-stranded DNA (dsDNA) using hydroxylapatite chromatography.
-
-
Quantification of Inhibition:
-
Measure the radioactivity incorporated into the ssDNA and dsDNA fractions for each treatment condition using liquid scintillation counting.
-
Calculate the percentage of inhibition of DNA synthesis compared to the untreated control.
-
-
Analysis of Chain Elongation Recovery (Optional):
-
After the initial treatment period, wash the cells to remove the inhibitor.
-
Re-introduce the pulse-label at various time points post-removal to assess the rate of recovery of DNA elongation.
-
Caption: Workflow for assessing inhibition of DNA replication by 3'-amino-ddCyd.
Table 2: Expected Outcomes and Interpretation
| Observation | Interpretation |
| Concentration-dependent decrease in radiolabel incorporation into ssDNA and dsDNA. | 3'-amino-ddCTP (formed in the cell) inhibits the rate of DNA chain elongation at the replication fork.[1] |
| Slower rate of elongation recovery after drug removal at high concentrations. | High concentrations of the analog lead to a functional blocking of 3'-ends in the DNA, which are poor templates for further synthesis, potentially linking to cytotoxicity.[1] |
Conclusion
3'-amino-2',3'-dideoxycytidine-5'-triphosphate is a powerful tool for molecular biologists, biochemists, and professionals in drug development. Its ability to act as a specific DNA chain terminator makes it fundamental to sequencing technologies and a valuable probe for studying DNA polymerase function. The modifiable 3'-amino group further enhances its utility, allowing for the creation of sophisticated molecular constructs for diagnostics and targeted research. A thorough understanding of its chemical properties and mechanism of action is essential for its effective application in advancing our knowledge of nucleic acid enzymology and for the development of novel therapeutic and diagnostic agents.
References
- 1. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxycytidine triphosphate - Wikipedia [en.wikipedia.org]
- 3. biologyonline.com [biologyonline.com]
- 4. 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate lithium sal… [cymitquimica.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. apexbt.com [apexbt.com]
- 7. 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 8. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate (3'-NH2-ddCTP) Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties and characteristics of 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate (3'-NH2-ddCTP) sodium salt, a critical modified nucleotide for research and development. This document details its mechanism of action as a DNA chain terminator, summarizes its key physicochemical properties, and provides a foundational experimental protocol for its application in DNA polymerase inhibition assays. The information is intended to support researchers and professionals in drug development and molecular biology in the effective application of this compound.
Core Properties and Characteristics
3'-NH2-ddCTP is a synthetic analog of the natural deoxynucleotide, deoxycytidine triphosphate (dCTP). Its structure is characterized by the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2). This modification is fundamental to its primary biochemical function. The compound is typically supplied as a stable sodium or lithium salt for use in aqueous solutions.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate Sodium Salt | - |
| Synonyms | 3'-Amino-ddCTP Sodium Salt | - |
| Molecular Formula (Free Acid) | C₉H₁₇N₄O₁₂P₃ | [1] |
| Molecular Weight (Free Acid) | 466.10 g/mol | [1] |
| Purity | ≥90% (by AX-HPLC) | [1] |
| Form | Typically supplied as a salt in solid form or aqueous solution. | General Knowledge |
| Storage Conditions | Recommended storage at -20°C or below. | [1] |
| Solubility | Soluble in water. | General Knowledge |
Mechanism of Action: DNA Chain Termination
The primary mechanism of action of 3'-NH2-ddCTP is the termination of DNA synthesis. DNA polymerases recognize 3'-NH2-ddCTP as a substrate and can incorporate it into a growing DNA strand opposite a guanine (B1146940) base in the template strand. However, due to the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide, the elongation of the DNA chain is irreversibly halted. The 3'-amino group cannot participate in the nucleophilic attack required for bond formation, thus acting as a potent chain terminator.[2] This property is the foundation of its use in various molecular biology techniques, most notably in Sanger DNA sequencing.
Experimental Protocols
The chain-terminating property of 3'-NH2-ddCTP makes it a valuable tool for in vitro assays designed to study the activity and inhibition of DNA polymerases. Below is a generalized protocol for a DNA polymerase chain termination assay.
DNA Polymerase Chain Termination Assay
This protocol outlines the necessary steps to assess the ability of a DNA polymerase to incorporate 3'-NH2-ddCTP, leading to chain termination. The results are typically visualized by gel electrophoresis.
Objective: To determine if 3'-NH2-ddCTP acts as a substrate and chain terminator for a specific DNA polymerase.
Materials:
-
DNA template (single-stranded or denatured double-stranded)
-
Primer (complementary to a region of the template)
-
DNA Polymerase of interest
-
Reaction Buffer (optimized for the polymerase)
-
dNTP mix (dATP, dGTP, dTTP, dCTP)
-
3'-NH2-ddCTP sodium salt
-
Nuclease-free water
-
Gel electrophoresis system (e.g., polyacrylamide gel)
-
DNA visualization method (e.g., fluorescent dye, autoradiography if using radiolabeled primers)
Procedure:
-
Reaction Setup: Prepare four reaction tubes. A control reaction without any ddNTP and a test reaction with 3'-NH2-ddCTP are essential. Additional tubes with other ddNTPs can be included for comparison.
-
Control Reaction:
-
DNA Template (e.g., 1 pmol)
-
Primer (e.g., 10 pmol)
-
Reaction Buffer (1X)
-
dNTP mix (e.g., 100 µM each)
-
DNA Polymerase (e.g., 1-2 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Test Reaction (3'-NH2-ddCTP):
-
Same as control, but add 3'-NH2-ddCTP. The optimal concentration needs to be determined empirically, but a starting point could be a dCTP:3'-NH2-ddCTP ratio of 100:1.
-
-
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a set time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel. Run the gel until the tracking dye has migrated an appropriate distance.
-
Visualization: Visualize the DNA fragments using the chosen method.
Expected Results:
-
The control lane should show a band corresponding to the full-length synthesized DNA product.
-
The lane with 3'-NH2-ddCTP should show a series of shorter DNA fragments, terminating at positions where the modified nucleotide was incorporated opposite a guanine in the template. This pattern confirms that 3'-NH2-ddCTP is a substrate and a chain terminator for the polymerase being tested.
Applications in Research and Drug Development
The unique properties of 3'-NH2-ddCTP make it a valuable molecule in several areas:
-
DNA Sequencing: As a chain terminator, it is a key component in variations of the Sanger sequencing method.
-
Antiviral Research: Nucleoside analogs are a cornerstone of antiviral therapy. 3'-NH2-ddCTP can be used in screening assays to identify and characterize viral DNA polymerases and reverse transcriptases, aiding in the development of new antiviral drugs.
-
Aptamer Development: The 3'-amino group can serve as a functional handle for the modification of oligonucleotides with various labels or conjugates, expanding their utility in diagnostics and research.[2]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound salt.
-
Storage: The compound should be stored at -20°C or below in a tightly sealed container to prevent degradation.[1] For aqueous solutions, it is advisable to store them in small aliquots to avoid multiple freeze-thaw cycles.
-
Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The hygroscopic nature of salt forms means they can absorb moisture from the air, which can lead to clumping.[3] It is recommended to handle the solid form in a dry environment.
Conclusion
3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate (3'-NH2-ddCTP) sodium salt is a powerful tool in molecular biology and drug discovery due to its specific mechanism of DNA chain termination. Understanding its physicochemical properties and the methodologies for its use is essential for researchers and scientists. This guide provides a foundational understanding to facilitate its effective application in the laboratory.
References
An In-depth Technical Guide on the Core Mechanism of Action of 3'-amino-ddCTP as a Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-amino-ddCTP), a potent chain-terminating inhibitor of DNA synthesis. By delving into its molecular interactions with DNA polymerases, presenting key quantitative data on its inhibitory effects, and detailing the experimental protocols for its characterization, this document serves as a critical resource for researchers in molecular biology, virology, and pharmacology. The guide also includes visualizations of the core mechanism and experimental workflows to facilitate a deeper understanding of this important nucleotide analog.
Introduction
The targeted inhibition of DNA synthesis is a cornerstone of many therapeutic strategies, particularly in the fields of antiviral and anticancer drug development. Nucleotide analogs that act as chain terminators have been instrumental in this regard, with their efficacy rooted in the precise disruption of the DNA elongation process. 3'-amino-ddCTP is a synthetic analog of the natural deoxynucleoside triphosphate, dCTP. Its structural modification—the substitution of the 3'-hydroxyl group with an amino group—is the key to its function as a potent inhibitor of DNA polymerases. Once incorporated into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA synthesis. This guide will explore the intricacies of this mechanism, from the underlying molecular principles to the practical experimental methodologies used to study its effects.
The Core Mechanism of Chain Termination
The fundamental principle behind the action of 3'-amino-ddCTP lies in its structural mimicry of dCTP, allowing it to be recognized and incorporated by DNA polymerases. However, the critical difference at the 3' position of the deoxyribose sugar moiety dictates its chain-terminating fate.
Molecular Interaction with DNA Polymerase
During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the α-phosphate of the incoming deoxynucleoside triphosphate. 3'-amino-ddCTP, in its triphosphate form, competes with the endogenous dCTP for the active site of the DNA polymerase.[1] Its incorporation is driven by the correct base pairing of its cytosine base with a guanine (B1146940) on the template strand.
The Irreversible Step: Chain Termination
Upon incorporation of 3'-amino-ddCTP into the nascent DNA strand, the elongation process is abruptly halted. The 3'-amino group is not a substrate for the nucleophilic attack required to form a phosphodiester bond with the subsequent nucleotide. This results in a DNA chain that cannot be extended further, effectively terminating the replication process. This mechanism is the basis for its utility in various molecular biology techniques and its potential as a therapeutic agent.
Quantitative Data on Inhibitory Activity
The efficacy of 3'-amino-ddCTP as a chain terminator is quantified by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various DNA polymerases. This data is crucial for understanding its specificity and potential therapeutic window.
| DNA Polymerase | Analog | Parameter | Value | Competitive with | Reference |
| Calf Thymus DNA Polymerase α | 3'-amino-ddCTP | Ki | 9.6 µM | dCTP | [1] |
| Human DNA Polymerase β | ddhCTP | Ki | 1.32 µM | dCTP | [2] |
| Human DNA Polymerase γ | ddhCTP | Ki | 0.034 µM | dCTP | [2] |
| HIV-1 Reverse Transcriptase | 3TC-TP | Ki | 1.24 - 10.6 µM | dCTP | [3] |
| Human DNA Polymerase α | 3TC-TP | IC50 | 175 ± 31 µM | dCTP | [3] |
| Human DNA Polymerase β | 3TC-TP | IC50 | 24.8 ± 10.9 µM | dCTP | [3] |
| Human DNA Polymerase γ | 3TC-TP | IC50 | 43.8 ± 16.4 µM | dCTP | [3] |
*Data for 2',3'-dideoxy-2',3'-didehydro-CTP (ddhCTP), a structurally related analog. **Data for Lamivudine triphosphate (3TC-TP), a dideoxythiacytidine analog.
Experimental Protocols
The characterization of 3'-amino-ddCTP as a chain terminator involves several key experimental procedures. Detailed methodologies for these assays are provided below.
DNA Polymerase Inhibition Assay
This assay is used to determine the inhibitory potency (IC50 or Ki) of 3'-amino-ddCTP against a specific DNA polymerase.
Objective: To quantify the inhibition of DNA polymerase activity by 3'-amino-ddCTP.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, γ, or a viral polymerase)
-
Activated calf thymus DNA (or a synthetic template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
Radiolabeled dNTP (e.g., [³H]-dCTP or [α-³²P]-dCTP)
-
3'-amino-ddCTP
-
Reaction buffer (specific to the polymerase being tested)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, activated DNA template, dATP, dGTP, dTTP, and the radiolabeled dCTP at their optimal concentrations.
-
Inhibitor Addition: Add varying concentrations of 3'-amino-ddCTP to the reaction tubes. Include a control reaction with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reactions by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixtures through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of polymerase activity against the concentration of 3'-amino-ddCTP. The IC50 value is the concentration of the inhibitor that reduces the polymerase activity by 50%. The Ki value can be determined using Lineweaver-Burk or Dixon plots by varying the concentration of the natural substrate (dCTP).
Primer Extension Assay for Chain Termination Analysis
This assay directly visualizes the chain termination event caused by the incorporation of 3'-amino-ddCTP.
Objective: To demonstrate that 3'-amino-ddCTP acts as a chain terminator during DNA synthesis.
Materials:
-
Synthetic DNA template with a known sequence
-
A complementary DNA primer, 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye
-
Purified DNA polymerase
-
dATP, dGTP, dTTP, dCTP
-
3'-amino-ddCTP
-
Reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Autoradiography film or fluorescence imager
Procedure:
-
Annealing: Anneal the radiolabeled or fluorescently labeled primer to the DNA template.
-
Reaction Setup: Prepare four reaction tubes. Each tube will contain the annealed primer-template, reaction buffer, and all four dNTPs.
-
Terminator Addition: To one of the tubes, add a specific concentration of 3'-amino-ddCTP. The other three tubes can serve as controls or for Sanger sequencing-like analysis with dideoxynucleotides (ddA, ddG, ddT).
-
Enzyme Addition: Initiate the reactions by adding DNA polymerase.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set time.
-
Termination and Denaturation: Stop the reactions by adding a formamide-containing loading buffer, which also denatures the DNA.
-
Electrophoresis: Separate the DNA fragments by size using denaturing PAGE.
-
Visualization: Visualize the separated fragments by autoradiography (for ³²P) or fluorescence imaging. The presence of a band corresponding to the position of a guanine in the template in the lane containing 3'-amino-ddCTP confirms its incorporation and subsequent chain termination.
Conclusion
3'-amino-ddCTP serves as a classic example of a chain-terminating nucleotide analog. Its mechanism of action, rooted in the simple yet profound modification of the 3' position of the deoxyribose ring, provides a powerful tool for the inhibition of DNA synthesis. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to investigate and utilize this and other similar compounds. A thorough understanding of its interaction with various DNA polymerases is essential for its application in molecular biology and for the rational design of novel antiviral and anticancer therapeutics.
References
Synthesis of 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate, a crucial molecule in various biochemical and pharmaceutical applications. The synthesis is a multi-step process involving the strategic protection of functional groups, introduction of the 3'-amino moiety, and subsequent phosphorylation to yield the final triphosphate product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Overview of the Synthetic Strategy
The synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate can be approached through several chemical routes. A common and effective strategy involves the initial preparation of a 3'-azido-2',3'-dideoxycytidine intermediate, followed by phosphorylation at the 5'-position and subsequent reduction of the azido (B1232118) group to the desired 3'-amino group. This approach allows for the selective introduction of the amino functionality while minimizing side reactions.
An alternative strategy involves the direct phosphorylation of 3'-amino-2',3'-dideoxycytidine. However, this often requires the use of protecting groups for the 3'-amino function to prevent its interference with the phosphorylation reaction.
This guide will focus on a synthetic pathway proceeding through a 3'-azido intermediate, a robust method described in the literature for the synthesis of related aminonucleosides.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate.
Synthesis of 3'-Azido-2',3'-dideoxycytidine
The initial step involves the synthesis of the 3'-azido-2',3'-dideoxycytidine intermediate. This can be achieved from a suitably protected 2'-deoxycytidine (B1670253) derivative. A common method involves the condensation of a trimethylsilylated cytosine with a peracylated 3-azido-3-deoxyribose derivative.[1]
Materials:
-
Protected 2'-deoxycytidine
-
Azide (B81097) source (e.g., sodium azide)
-
Appropriate solvents (e.g., dimethylformamide - DMF)
-
Reagents for mesylation or tosylation of the 3'-hydroxyl group
Protocol:
-
Protect the 5'-hydroxyl and N4-amino groups of 2'-deoxycytidine using standard protecting groups (e.g., dimethoxytrityl for the 5'-OH and benzoyl for the N4-amino).
-
Activate the 3'-hydroxyl group for nucleophilic substitution, typically by converting it to a good leaving group such as a mesylate or tosylate.
-
Displace the leaving group with an azide nucleophile (e.g., sodium azide in DMF) to introduce the 3'-azido group.
-
Remove the protecting groups to yield 3'-azido-2',3'-dideoxycytidine.
Phosphorylation to 3'-Azido-2',3'-dideoxycytidine-5'-monophosphate (3'-N3-ddCMP)
The 5'-hydroxyl group of the azido-nucleoside is then phosphorylated to the monophosphate.
Materials:
-
3'-Azido-2',3'-dideoxycytidine
-
Phosphorylating agent (e.g., phosphorus oxychloride in trimethyl phosphate)
-
Buffer solution (e.g., triethylammonium (B8662869) bicarbonate - TEAB)
Protocol:
-
Dissolve 3'-azido-2',3'-dideoxycytidine in a suitable solvent like trimethyl phosphate.
-
Cool the solution to 0°C and add phosphorus oxychloride dropwise.
-
Stir the reaction at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quench the reaction by the addition of a cold buffer solution (e.g., 1 M TEAB).
-
Purify the resulting 3'-azido-2',3'-dideoxycytidine-5'-monophosphate by ion-exchange chromatography.
Conversion to 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate (3'-N3-ddCTP)
The monophosphate is further phosphorylated to the triphosphate. This can be achieved through chemical or enzymatic methods. A common chemical approach involves the activation of the monophosphate followed by reaction with pyrophosphate.[2]
Materials:
-
3'-Azido-2',3'-dideoxycytidine-5'-monophosphate (as the triethylammonium salt)
-
Tributylammonium (B8510715) pyrophosphate
-
Anhydrous dimethylformamide (DMF)
Protocol:
-
Dissolve the triethylammonium salt of 3'-azido-2',3'-dideoxycytidine-5'-monophosphate in anhydrous DMF.
-
Add 1,1'-carbonyldiimidazole (CDI) and stir at room temperature for several hours under an inert atmosphere.
-
In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF.
-
Add the pyrophosphate solution to the activated monophosphate mixture and stir overnight at room temperature.
-
Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Purify the crude 3'-azido-2',3'-dideoxycytidine-5'-triphosphate by anion-exchange chromatography (e.g., on a DEAE-Sephadex column) using a gradient of TEAB buffer.
Reduction to 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate
The final step is the reduction of the 3'-azido group to the 3'-amino group.
Materials:
-
3'-Azido-2',3'-dideoxycytidine-5'-triphosphate
-
Reducing agent (e.g., triphenylphosphine (B44618) or catalytic hydrogenation)
-
Aqueous solvent system
Protocol:
-
Dissolve the purified 3'-azido-2',3'-dideoxycytidine-5'-triphosphate in an aqueous solvent.
-
Add triphenylphosphine and stir the mixture at room temperature. The progress of the reduction can be monitored by HPLC.
-
Upon completion, purify the final product, 3'-amino-2',3'-dideoxycytidine-5'-triphosphate, by HPLC.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis. The values are indicative and may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Yields for the Synthesis of 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate
| Step | Product | Typical Yield (%) |
| 1. Azidation of protected 2'-deoxycytidine | 3'-Azido-2',3'-dideoxycytidine | 70-85 |
| 2. Monophosphorylation | 3'-Azido-2',3'-dideoxycytidine-5'-monophosphate | 60-75 |
| 3. Triphosphorylation | 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate | 40-55 |
| 4. Reduction of the azido group | 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | 85-95 |
Table 2: Purification Parameters
| Product | Purification Method | Elution Conditions | Purity (%) |
| 3'-Azido-2',3'-dideoxycytidine | Silica Gel Chromatography | Gradient of Methanol in Dichloromethane | >98 |
| 3'-Azido-2',3'-dideoxycytidine-5'-monophosphate | Anion-Exchange Chromatography | Linear gradient of TEAB buffer (e.g., 0.05 M to 0.5 M) | >95 |
| 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate | Anion-Exchange Chromatography | Linear gradient of TEAB buffer (e.g., 0.1 M to 1.0 M) | >95 |
| 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | Reversed-Phase HPLC | Gradient of Acetonitrile in TEAB buffer | >99 |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate.
Caption: Synthetic pathway for 3'-amino-2',3'-dideoxycytidine-5'-triphosphate.
Conclusion
The synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate is a challenging but achievable process for experienced chemists. The outlined protocol, proceeding through a 3'-azido intermediate, offers a reliable route to the target molecule. Careful execution of each step and rigorous purification are essential for obtaining a high-purity product suitable for research and drug development applications. The provided data and workflow diagram serve as a valuable resource for planning and executing this synthesis.
References
A Chemoenzymatic Route to 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate (3'-NH2-ddCTP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-ddCTP), a critical nucleotide analog in various molecular biology applications, including DNA sequencing and as a tool for studying DNA polymerases. The synthesis is approached in a two-stage process: an initial one-pot enzymatic phosphorylation of the stable precursor, 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC), to its triphosphate form (3'-azido-ddCTP), followed by a mild chemical reduction of the azido (B1232118) moiety to the desired primary amine.
This guide details the experimental protocols, presents quantitative data in structured tables for clarity, and includes workflow diagrams generated using Graphviz (DOT language) to visually represent the synthesis pathway and enzymatic cascades.
Chemoenzymatic Synthesis Strategy Overview
The synthesis of 3'-NH2-ddCTP is strategically divided into two key phases to ensure high yield and purity while maintaining the integrity of the labile triphosphate group.
-
Phase 1: Enzymatic Phosphorylation. This phase employs a one-pot, multi-enzyme cascade to convert 3'-azido-2',3'-dideoxycytidine into its 5'-triphosphate derivative. This enzymatic approach offers high regioselectivity for the 5'-position, avoiding the need for protecting group chemistry. The cascade utilizes three key enzymes: a nucleoside kinase, a nucleoside monophosphate kinase, and a nucleoside diphosphate (B83284) kinase.
-
Phase 2: Chemical Reduction. The intermediate, 3'-azido-ddCTP, is then subjected to a mild chemical reduction to convert the 3'-azido group to a 3'-amino group. The Staudinger reduction is a well-suited method for this transformation due to its high selectivity and compatibility with the triphosphate functional group.
The overall workflow for this chemoenzymatic synthesis is depicted below.
Caption: Overall chemoenzymatic synthesis workflow for 3'-NH2-ddCTP.
Phase 1: One-Pot Enzymatic Synthesis of 3'-azido-ddCTP
The enzymatic conversion of 3'-azido-ddC to 3'-azido-ddCTP is performed in a single reaction vessel by combining the activities of three classes of kinases. An ATP regeneration system is often included to drive the reaction to completion by maintaining a high ATP to ADP ratio.
Enzymatic Cascade Pathway
The phosphorylation proceeds in a stepwise manner, with each step catalyzed by a specific kinase.
Caption: Enzymatic phosphorylation cascade for 3'-azido-ddCTP synthesis.
Experimental Protocol: Enzymatic Phosphorylation
This protocol is a representative method for the one-pot enzymatic synthesis of modified nucleoside triphosphates and can be adapted for 3'-azido-ddCTP.[1]
Table 1: Reagents and Enzymes for One-Pot Enzymatic Phosphorylation
| Component | Stock Concentration | Final Concentration |
| 3'-azido-2',3'-dideoxycytidine | 100 mM | 10 mM |
| ATP | 500 mM | 12 mM |
| MgCl₂ | 1 M | 20 mM |
| Tris-HCl (pH 7.5) | 1 M | 100 mM |
| Deoxycytidine Kinase (dCK) | 1 mg/mL | 0.05 mg/mL |
| UMP/CMP Kinase (CMPK) | 1 mg/mL | 0.05 mg/mL |
| Nucleoside Diphosphate Kinase (NDPK) | 1 mg/mL | 0.02 mg/mL |
| Pyruvate (B1213749) Kinase (PK) | 1000 U/mL | 10 U/mL |
| Phosphoenolpyruvate (PEP) | 500 mM | 30 mM |
| Nuclease-free water | - | to final volume |
Procedure:
-
In a sterile microcentrifuge tube, combine Tris-HCl, MgCl₂, ATP, and PEP.
-
Add the substrate, 3'-azido-2',3'-dideoxycytidine.
-
Add the enzymes: deoxycytidine kinase, UMP/CMP kinase, nucleoside diphosphate kinase, and pyruvate kinase.
-
Adjust the final volume with nuclease-free water.
-
Incubate the reaction mixture at 37°C for 4-16 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the reaction can be stopped by heat inactivation of the enzymes (e.g., 95°C for 5 minutes) or by proceeding directly to purification.
Note: The optimal enzyme concentrations and incubation time may need to be determined empirically for this specific substrate. The substrate specificity of kinases can vary, and it may be necessary to screen different kinases to find the most efficient ones for 3'-azido-ddC.
Phase 2: Staudinger Reduction of 3'-azido-ddCTP
The Staudinger reduction is a mild and efficient method for converting azides to amines using a phosphine, typically triphenylphosphine (B44618), followed by hydrolysis of the intermediate iminophosphorane.[2] This method is well-suited for nucleotide analogs as it proceeds under conditions that do not degrade the triphosphate moiety.
Experimental Protocol: Staudinger Reduction
Table 2: Reagents for Staudinger Reduction
| Component | Concentration/Amount |
| Crude 3'-azido-ddCTP solution | ~10 mM |
| Triphenylphosphine (PPh₃) | 1.5 equivalents |
| Dioxane or Tetrahydrofuran (THF) | As co-solvent |
| Water | For hydrolysis |
| Sodium Bicarbonate (optional) | To maintain pH |
Procedure:
-
To the aqueous solution of crude 3'-azido-ddCTP, add a solution of triphenylphosphine in dioxane or THF. The final reaction mixture should contain sufficient organic solvent to solubilize the triphenylphosphine.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the azide (B81097) peak and the appearance of the amine peak by HPLC.
-
After the initial reaction to form the iminophosphorane, add water to hydrolyze the intermediate to the final amine product.
-
Continue stirring for an additional 1-2 hours.
-
After the reaction is complete, the triphenylphosphine oxide byproduct can be largely removed by extraction with an organic solvent such as diethyl ether or ethyl acetate (B1210297). The aqueous layer containing the desired 3'-NH2-ddCTP is then carried forward for purification.
Purification of 3'-NH2-ddCTP
Purification of the final product is critical to remove unreacted starting materials, reaction byproducts (such as triphenylphosphine oxide), and intermediate phosphorylation products. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most effective method for purifying nucleotides.
Experimental Protocol: IP-RP-HPLC Purification
Table 3: HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Triethylammonium acetate (TEAA), pH 7.0 |
| Mobile Phase B | 100 mM Triethylammonium acetate (TEAA), pH 7.0, in 50% Acetonitrile (B52724) |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 271 nm |
Procedure:
-
Equilibrate the HPLC column with Mobile Phase A.
-
Inject the aqueous solution containing the crude 3'-NH2-ddCTP.
-
Run the gradient elution as described in Table 3.
-
Collect fractions corresponding to the major product peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization to obtain the final product as a stable salt.
Data Presentation
Table 4: Summary of Expected Yields and Purity
| Step | Product | Expected Yield | Purity (Post-Purification) |
| Enzymatic Phosphorylation | 3'-azido-ddCTP | 70-90% (conversion) | - |
| Staudinger Reduction | 3'-NH2-ddCTP | >90% (conversion) | - |
| HPLC Purification | Purified 3'-NH2-ddCTP | 50-70% (overall isolated) | >95% (by HPLC) |
Note: Yields are estimates and may vary depending on the specific enzymes and reaction conditions used.
Conclusion
The chemoenzymatic approach presented in this guide offers a reliable and efficient pathway for the synthesis of high-purity 3'-NH2-ddCTP. The one-pot enzymatic phosphorylation minimizes the need for complex protecting group chemistry, while the mild Staudinger reduction ensures the integrity of the triphosphate moiety. This detailed guide provides researchers and drug development professionals with the necessary protocols and data to successfully synthesize this important nucleotide analog for their research and development needs.
References
An In-depth Technical Guide to the Chemical Synthesis of 3'-Amino-Modified Dideoxynucleoside Triphosphates (ddNTPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 3'-amino-modified dideoxynucleoside triphosphates (3'-amino-ddNTPs), essential molecules in various biotechnology and drug development applications. The synthesis is a multi-step process involving the introduction of an azide (B81097) group, its reduction to an amine, protection of the amino group, triphosphorylation, and final deprotection and purification.
Introduction
3'-Amino-modified ddNTPs are nucleotide analogs that act as chain terminators in DNA synthesis. The presence of a 3'-amino group instead of a 3'-hydroxyl group prevents the formation of a phosphodiester bond, thus halting the elongation of the DNA chain by DNA polymerases. This property makes them invaluable tools in DNA sequencing, diagnostics, and as potential therapeutic agents. The synthesis of these complex molecules requires a precise and controlled series of chemical reactions.
Overall Synthetic Workflow
The chemical synthesis of 3'-amino-ddNTPs typically starts from a corresponding deoxynucleoside (e.g., thymidine). The overall workflow can be summarized in the following key stages:
-
Synthesis of 3'-Azido-2',3'-dideoxynucleoside: The 3'-hydroxyl group of the starting nucleoside is replaced with an azide group.
-
Reduction to 3'-Amino-2',3'-dideoxynucleoside: The azide group is reduced to a primary amine.
-
Protection of the 3'-Amino Group: The newly formed amino group is protected to prevent unwanted side reactions during the subsequent triphosphorylation step.
-
Triphosphorylation: A triphosphate group is added to the 5'-hydroxyl position of the protected nucleoside.
-
Deprotection and Purification: The protecting group on the 3'-amino group is removed, and the final 3'-amino-ddNTP is purified to a high degree.
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of 3'-amino-2',3'-dideoxythymidine triphosphate (3'-amino-ddTTP) as a representative example.
Synthesis of 3'-Azido-3'-deoxythymidine (AZT)
A highly efficient method for synthesizing AZT from thymidine (B127349) involves a one-pot transformation to an anhydro intermediate, followed by ring-opening with an azide salt.[1]
Experimental Protocol:
-
Formation of 2,3'-Anhydro-5'-O-(4-methoxybenzoyl)-thymidine: To a solution of thymidine in a suitable solvent, add a slight excess of a coupling reagent (e.g., diphenyl carbonate) and a protecting group precursor for the 5'-hydroxyl (e.g., 4-methoxybenzoyl chloride) in the presence of a base. The reaction is typically heated to facilitate the one-pot protection and cyclization. The product can often be isolated by direct crystallization.
-
Ring Opening with Azide: The isolated anhydrothymidine derivative is then dissolved in a polar aprotic solvent (e.g., DMF), and an excess of sodium azide is added. The reaction mixture is heated to promote the nucleophilic ring-opening at the 3'-position.
-
Deprotection: The 5'-O-protecting group is removed under standard conditions (e.g., treatment with ammonia (B1221849) in methanol) to yield 3'-azido-3'-deoxythymidine (AZT).
Quantitative Data:
| Step | Reactants | Solvents/Reagents | Conditions | Yield | Reference |
| One-pot anhydro formation and protection | Thymidine, 4-methoxybenzoyl chloride, diphenyl carbonate | Pyridine | Heat | ~80% | [1] |
| Azide ring-opening and deprotection | 2,3'-Anhydro-5'-O-(4-methoxybenzoyl)-thymidine, Sodium azide, Ammonia | DMF, Methanol | Heat, Room Temp | ~91% | [1] |
| Overall Yield | ~73% | [1] |
Reduction of 3'-Azido-3'-deoxythymidine to 3'-Amino-3'-deoxythymidine (B22303)
The Staudinger reaction is a mild and efficient method for the reduction of azides to amines using a phosphine (B1218219) reagent, typically triphenylphosphine (B44618).[2]
Experimental Protocol:
-
Dissolve 3'-azido-3'-deoxythymidine in a suitable solvent such as a mixture of acetonitrile (B52724) and water.
-
Add an excess of triphenylphosphine to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
The product, 3'-amino-3'-deoxythymidine, can be purified by crystallization from a suitable solvent like methanol.
Quantitative Data:
| Step | Reactants | Solvents/Reagents | Conditions | Yield | Reference |
| Staudinger Reduction | 3'-Azido-3'-deoxythymidine, Triphenylphosphine | Acetonitrile, Water | Room Temperature | High | [2] |
Protection of the 3'-Amino Group
To prevent side reactions during the subsequent triphosphorylation, the 3'-amino group is protected. The trifluoroacetyl group is a suitable protecting group as it is stable under the phosphorylation conditions and can be easily removed.
Experimental Protocol:
-
Dissolve 3'-amino-3'-deoxythymidine in a suitable solvent like methanol.
-
Add a trifluoroacetylating agent, such as ethyl trifluoroacetate, and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion.
-
The product, 3'-trifluoroacetylamino-3'-deoxythymidine, can be purified by silica (B1680970) gel chromatography.
Quantitative Data:
| Step | Reactants | Solvents/Reagents | Conditions | Yield |
| Trifluoroacetylation | 3'-Amino-3'-deoxythymidine, Ethyl trifluoroacetate | Methanol, Triethylamine | Room Temperature | Good |
5'-Triphosphorylation using the Ludwig-Eckstein Method
The Ludwig-Eckstein method is a widely used one-pot procedure for the synthesis of nucleoside triphosphates.[3]
Experimental Protocol:
-
The 3'-trifluoroacetylamino-3'-deoxythymidine is dissolved in a dry solvent (e.g., pyridine).
-
2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one is added to the solution at room temperature to form the 5'-phosphite intermediate.
-
A solution of tributylammonium (B8510715) pyrophosphate in DMF is then added, followed by tributylamine.
-
After a short period, an oxidizing agent (e.g., iodine in pyridine/water) is added to convert the phosphite (B83602) to a phosphate.
-
The reaction is quenched, and the crude 3'-trifluoroacetylamino-ddTTP is precipitated.
Quantitative Data:
| Step | Reactants | Solvents/Reagents | Conditions | Yield | Reference |
| Ludwig-Eckstein Triphosphorylation | 3'-trifluoroacetylamino-3'-deoxythymidine, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, Tributylammonium pyrophosphate | Pyridine, DMF, Tributylamine, Iodine | Room Temperature | 50-70% | [3] |
Deprotection and Purification
The final step involves the removal of the trifluoroacetyl protecting group and purification of the 3'-amino-ddTTP.
Experimental Protocol:
-
Deprotection: The crude protected triphosphate is treated with aqueous ammonia to cleave the trifluoroacetyl group. The deprotection is typically carried out at room temperature or with gentle heating.[4]
-
Purification: The final 3'-amino-ddTTP is purified by ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC).[5][6]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) or triethylammonium bicarbonate) is used for elution.
-
Detection: UV absorbance at 260 nm is used to detect the nucleotide.
-
Quantitative Data:
| Step | Method | Conditions | Purity |
| Deprotection | Aqueous Ammonia | Room Temperature or 55°C | - |
| Purification | IP-RP-HPLC | C18 column, Acetonitrile/Triethylammonium acetate gradient | >95% |
Visualization of Key Processes
Staudinger Reduction of 3'-Azido Group
Ludwig-Eckstein Triphosphorylation
References
- 1. researchgate.net [researchgate.net]
- 2. KR100680765B1 - Method for preparing 3'-amino-2 ', 3'-dideoxyguanosine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
3'-NH2-ddCTP Sodium Salt: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-ddCTP) is a modified nucleoside triphosphate analog crucial for various molecular biology applications, most notably as a chain terminator in DNA sequencing and synthesis. Its efficacy in these applications is fundamentally dependent on its solubility and stability in aqueous solutions. This technical guide provides an in-depth overview of the known solubility and stability characteristics of 3'-NH2-ddCTP sodium salt, outlines experimental protocols for their determination, and illustrates key concepts through diagrams. It is important to note that while specific quantitative data for this particular salt is limited in publicly available literature, this guide consolidates information from closely related compounds and general principles governing nucleoside triphosphate chemistry to provide a robust framework for its use.
Core Properties of this compound Salt
3'-NH2-ddCTP acts as a substrate for DNA polymerases. However, the substitution of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation.
Mechanism of Action: DNA Chain Termination
The primary function of 3'-NH2-ddCTP is to halt the process of DNA synthesis. The following diagram illustrates this mechanism.
Methodological & Application
Application Notes and Protocols for 3'-NH2-ddCTP in Sanger Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, the gold standard for DNA sequence validation, relies on the precise termination of DNA synthesis.[1] This is achieved through the incorporation of dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for phosphodiester bond formation, thereby halting DNA polymerase activity.[1][2] This document provides detailed application notes and protocols for the use of a modified chain terminator, 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-NH2-ddCTP), in Sanger sequencing protocols. The substitution of the 3'-hydroxyl group with an amino group offers an alternative mechanism for chain termination and presents unique characteristics for sequencing applications.[3]
The 3'-amino group provides a reactive site for the attachment of fluorescent dyes or other labels, facilitating its use in automated, fluorescence-based sequencing.[4] This feature allows for the direct labeling of the terminating nucleotide, a common practice in modern Sanger sequencing.
Principle of Chain Termination by 3'-NH2-ddCTP
Similar to standard ddNTPs, 3'-NH2-ddCTP acts as a chain terminator during the enzymatic synthesis of DNA. When DNA polymerase encounters a guanine (B1146940) (G) on the template strand, it can incorporate the complementary 3'-NH2-ddCTP. The absence of a 3'-hydroxyl group and the presence of the 3'-amino group prevent the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), leading to the termination of the growing DNA strand.[3] The result is a nested set of DNA fragments of varying lengths, each ending with a 3'-amino-cytosine.
Advantages and Considerations
The use of 3'-NH2-ddCTP in Sanger sequencing offers several potential advantages:
-
Efficient Termination: 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates have been shown to be effective terminators of DNA synthesis catalyzed by various DNA polymerases.[5]
-
Alternative Labeling Chemistry: The 3'-amino group provides a versatile handle for the covalent attachment of a wide range of reporter molecules, including fluorescent dyes, using amine-reactive chemistries.[4] This can be advantageous for developing novel labeling strategies.
Researchers should consider the following when incorporating 3'-NH2-ddCTP into their workflow:
-
Enzyme Compatibility: The efficiency of incorporation of any modified nucleotide can be dependent on the DNA polymerase used. It is advisable to use polymerases that have been optimized for the incorporation of modified ddNTPs.
-
Optimization of Concentration: The optimal concentration of 3'-NH2-ddCTP in the sequencing reaction will need to be determined empirically. This is crucial for achieving a balanced distribution of fragment lengths and obtaining high-quality sequencing data.
-
Labeling Efficiency: If fluorescently labeling the 3'-NH2-ddCTP in-house, the conjugation reaction conditions should be optimized to ensure efficient and stable labeling without compromising the terminator's function.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the use of 3'-NH2-ddCTP in comparison to standard ddCTP. These values should be considered as starting points for optimization.
| Parameter | 3'-NH2-ddCTP | Standard ddCTP | Reference |
| Recommended Starting Concentration | 10 - 50 µM | 0.1 - 1 µM | [6] |
| Optimal ddNTP:dNTP Ratio | Requires optimization (start at 1:50) | ~1:100 - 1:500 | [7] |
| Relative Incorporation Efficiency | Polymerase dependent, potentially higher | Polymerase dependent | [8] |
| Expected Read Length | Up to 800 bp with optimization | Up to 800-1000 bp | [7] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of 3'-NH2-ddCTP
This protocol describes the conjugation of an amine-reactive fluorescent dye to 3'-NH2-ddCTP.
Materials:
-
3'-NH2-ddCTP
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Nuclease-free water
Procedure:
-
Prepare Dye Stock Solution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare 3'-NH2-ddCTP Solution: Dissolve 3'-NH2-ddCTP in the conjugation buffer to a final concentration of 10 mM.
-
Conjugation Reaction:
-
In a microcentrifuge tube protected from light, add the 3'-NH2-ddCTP solution.
-
Slowly add a 5 to 10-fold molar excess of the dissolved fluorescent dye.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Equilibrate a size-exclusion chromatography column with nuclease-free water.
-
Load the conjugation reaction mixture onto the column.
-
Elute the labeled 3'-NH2-ddCTP with nuclease-free water, collecting fractions.
-
The first colored fractions will contain the labeled nucleotide, while the later fractions will contain the unconjugated dye.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled 3'-NH2-ddCTP using a spectrophotometer.
-
Store the labeled nucleotide at -20°C, protected from light.
-
Protocol 2: Cycle Sequencing using Fluorescently Labeled 3'-NH2-ddCTP
This protocol is a general guideline for cycle sequencing using a pre-labeled 3'-NH2-ddCTP or the product from Protocol 1. It is designed for a 20 µL reaction volume.
Materials:
-
Purified PCR product or plasmid DNA template (see table below for recommended amounts)
-
Sequencing primer (5 µM)
-
Sequencing-grade DNA polymerase and corresponding reaction buffer
-
dNTP mix (containing dATP, dGTP, dTTP, and dCTP at appropriate concentrations)
-
Fluorescently labeled 3'-NH2-ddCTP (and corresponding labeled ddNTPs for A, G, and T)
-
Nuclease-free water
| DNA Template | Recommended Amount |
| Purified PCR Product (100-200 bp) | 1-3 ng |
| Purified PCR Product (200-500 bp) | 3-10 ng |
| Purified PCR Product (500-1000 bp) | 5-20 ng |
| Purified PCR Product (>1000 bp) | 10-40 ng |
| Single-stranded DNA | 25-50 ng |
| Double-stranded DNA (plasmid) | 150-300 ng |
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a PCR tube:
| Component | Volume (µL) | Final Concentration |
| DNA Template | X | (as per table) |
| Sequencing Primer (5 µM) | 1 | 0.25 µM |
| Sequencing Reaction Buffer (5x) | 4 | 1x |
| dNTP Mix | 1 | (as recommended by polymerase manufacturer) |
| Labeled ddNTP Mix (including 3'-NH2-ddCTP) | 1 | (requires optimization) |
| DNA Polymerase | 1 | (as recommended by manufacturer) |
| Nuclease-free Water | to 20 µL |
-
Thermal Cycling: Place the reaction tubes in a thermal cycler and perform the following program:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-55°C for 5 seconds (primer Tm dependent)
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
Protocol 3: Post-Sequencing Reaction Cleanup
This protocol describes a standard ethanol (B145695)/EDTA precipitation method to remove unincorporated dye terminators and salts.
Materials:
-
125 mM EDTA, pH 8.0
-
100% Ethanol (cold)
-
70% Ethanol (cold)
-
Hi-Di™ Formamide or other suitable loading solution
Procedure:
-
To each completed sequencing reaction, add 2 µL of 125 mM EDTA.
-
Add 20 µL of 100% ethanol.
-
Mix thoroughly by vortexing and incubate at room temperature for 15 minutes.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the DNA.
-
Carefully aspirate and discard the supernatant.
-
Gently add 70 µL of cold 70% ethanol to wash the pellet.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Air dry the pellet for 10-15 minutes at room temperature. Do not over-dry.
-
Resuspend the pellet in 10-12 µL of Hi-Di™ Formamide.
-
Denature the sample at 95°C for 5 minutes and then immediately place on ice.
-
The sample is now ready for analysis on an automated DNA sequencer.
Visualizations
Caption: Mechanism of chain termination by 3'-NH2-ddCTP.
Caption: Experimental workflow for Sanger sequencing.
References
- 1. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, inexpensive, sequence-independent fluorescent labeling of phosphorothioate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 3'-amino-ddCTP in DNA Fragment Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-amino-dideoxycytidine triphosphate (3'-amino-ddCTP) is a modified nucleoside triphosphate that serves as a chain terminator in DNA synthesis. Similar to standard dideoxynucleotides (ddNTPs), it lacks the 3'-hydroxyl group required for the formation of a phosphodiester bond, leading to the termination of DNA chain elongation when incorporated by a DNA polymerase.[1][2] The distinguishing feature of 3'-amino-ddCTP is the presence of a primary amino group at the 3' position, which provides a versatile handle for the attachment of various reporter molecules, such as fluorescent dyes. This allows for its use in a variety of DNA fragment analysis applications, most notably in Sanger sequencing.
These application notes provide detailed protocols and considerations for the use of 3'-amino-ddCTP in DNA fragment analysis, with a focus on fluorescent labeling and incorporation in Sanger sequencing reactions.
Principle of Chain Termination with 3'-amino-ddCTP
Sanger sequencing relies on the controlled interruption of enzymatic DNA synthesis.[3] The process involves a sequencing reaction mixture containing a DNA template, a primer, a DNA polymerase, the four standard deoxynucleotide triphosphates (dNTPs), and a small amount of one of the four chain-terminating dideoxynucleotide triphosphates (ddNTPs).[4] When a ddNTP is incorporated into the growing DNA strand, synthesis is halted.[1]
In the case of 3'-amino-ddCTP, the core principle remains the same. The DNA polymerase incorporates the 3'-amino-ddCTP opposite a guanine (B1146940) base in the template strand. The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the DNA chain. The resulting DNA fragments are a nested set of varying lengths, each ending with the incorporated 3'-amino-ddCTP.
Key Applications
The primary application of 3'-amino-ddCTP is in Sanger DNA sequencing . The 3'-amino group allows for post-synthesis labeling with a fluorescent dye, enabling the detection of the terminated fragments during capillary electrophoresis. This is particularly useful for custom labeling strategies or when using fluorescent dyes that are not commercially available as pre-labeled ddNTPs.
Data Presentation
Table 1: General Comparison of ddNTPs in Sanger Sequencing
| Parameter | ddATP | ddGTP | ddCTP | ddTTP | Source |
| Relative Incorporation Efficiency (Wild-Type Taq Polymerase) | Lower than ddGTP | Highest | Moderate | Moderate | [5] |
| Commonly Associated Issues | - | Uneven peak heights due to higher incorporation rate. | Generally stable. | Generally stable. | [6] |
| Mitigation Strategies | - | Use of engineered DNA polymerases with more uniform incorporation rates. | - | - | [6] |
Note: The incorporation efficiency of 3'-amino-ddCTP can be influenced by the attached label and the choice of DNA polymerase. Empirical optimization is recommended.
Experimental Protocols
Protocol 1: Fluorescent Labeling of 3'-amino-ddCTP
This protocol describes the labeling of 3'-amino-ddCTP with an amine-reactive fluorescent dye, such as a succinimidyl ester (SE) dye.
Materials:
-
3'-amino-ddCTP
-
Amine-reactive fluorescent dye (e.g., Cy™3 NHS Ester, Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Nuclease-free water
Procedure:
-
Dissolve 3'-amino-ddCTP: Dissolve 1 mg of 3'-amino-ddCTP in 100 µL of 0.2 M sodium bicarbonate buffer, pH 8.3.
-
Dissolve Fluorescent Dye: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved fluorescent dye to the 3'-amino-ddCTP solution. The molar ratio of dye to nucleotide should be optimized, but a starting point of 1.5:1 (dye:nucleotide) is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled 3'-amino-ddCTP from the unreacted dye and byproducts using a size-exclusion chromatography column. Elute with nuclease-free water.
-
Quantification: Determine the concentration and labeling efficiency of the fluorescently labeled 3'-amino-ddCTP using a spectrophotometer.
Protocol 2: Sanger Sequencing using Fluorescently Labeled 3'-amino-ddCTP
This protocol provides a general framework for a Sanger sequencing reaction using a custom-labeled 3'-amino-ddCTP. It is based on the principles of cycle sequencing and should be optimized for the specific DNA template, primer, and DNA polymerase used.
Materials:
-
Purified DNA template (e.g., plasmid, PCR product)
-
Sequencing primer
-
Engineered DNA polymerase suitable for sequencing with modified nucleotides (e.g., Thermo Sequenase™, or a modified Family B polymerase)
-
Sequencing buffer (as recommended by the polymerase manufacturer)
-
Deoxynucleotide mix (dATP, dGTP, dTTP, dCTP)
-
Fluorescently labeled 3'-amino-ddCTP (from Protocol 1)
-
Standard fluorescently labeled ddATP, ddGTP, and ddTTP
-
Nuclease-free water
-
Thermal cycler
Reaction Setup:
The optimal ratio of dNTPs to ddNTPs is critical for generating a good distribution of fragment lengths.[7] A typical starting point is a 100:1 molar ratio of dCTP to labeled 3'-amino-ddCTP. This ratio may require optimization.
Example Reaction Mix (20 µL total volume):
| Component | Final Concentration |
| Sequencing Buffer | 1X |
| dNTP Mix (dATP, dGTP, dTTP at 500 µM each; dCTP at 50 µM) | 25 µM each (final) |
| Labeled 3'-amino-ddCTP | 0.5 µM |
| Labeled ddATP, ddGTP, ddTTP | 0.5 µM each |
| DNA Template (e.g., plasmid) | 200-500 ng |
| Primer | 5-10 pmol |
| DNA Polymerase | 1-2 units |
| Nuclease-free water | to 20 µL |
Thermal Cycling Conditions (Example):
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final Hold: 4°C
Post-Reaction Cleanup:
After thermal cycling, the sequencing products must be purified to remove unincorporated dye terminators, dNTPs, and salts. This can be achieved using methods such as:
-
Ethanol/EDTA precipitation
-
Spin column purification
-
Magnetic bead-based cleanup
DNA Fragment Analysis:
The purified fragments are then separated by size using capillary electrophoresis on an automated DNA sequencer. The fluorescent signal from each fragment is detected, and the sequence is determined by the order of the different colored peaks.
Mandatory Visualizations
References
Application Notes and Protocols for the Enzymatic Incorporation of 3'-Amino-2',3'-dideoxycytidine 5'-Triphosphate (3'-NH2-ddCTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
3'-Amino-2',3'-dideoxycytidine (B1198059) 5'-triphosphate (3'-NH2-ddCTP) is a modified nucleoside triphosphate analog that serves as a potent chain terminator in DNA synthesis. Similar to standard 2',3'-dideoxynucleoside triphosphates (ddNTPs), it lacks the 3'-hydroxyl group required for the formation of a phosphodiester bond, thereby halting DNA strand elongation when incorporated by a DNA polymerase.[1][2] The key distinction of 3'-NH2-ddCTP is the substitution of the 3'-hydroxyl group with an amino (-NH2) group.
This modification has significant implications for its interaction with DNA polymerases. Studies have shown that 3'-amino-ddNTPs can be highly effective inhibitors and terminators for various DNA polymerases, including E. coli DNA polymerase I, calf thymus DNA polymerase α, and rat liver DNA polymerase β.[2] Notably, the inhibitory activity of 3'-amino-ddNTPs has been reported to be markedly higher than that of their corresponding 3'-hydroxl ddNTP counterparts for certain polymerases, suggesting a stronger interaction with the enzyme's active site.[2] This enhanced inhibitory potential makes 3'-NH2-ddCTP a valuable tool for applications requiring robust and efficient chain termination.
The primary applications of 3'-NH2-ddCTP include:
-
DNA Sequencing: Like standard ddNTPs, 3'-NH2-ddCTP can be used as a specific chain terminator for cytosine positions in Sanger-style DNA sequencing.[2] The potentially higher incorporation efficiency could lead to clearer sequencing ladders.
-
Molecular Biology Research: As a potent inhibitor of DNA polymerases, it can be used in studies of DNA replication and repair mechanisms to probe the function and kinetics of different polymerases.[3]
-
Drug Development: The family of nucleoside analogs, including 3'-modified versions, is a cornerstone of antiviral and anticancer therapies. Understanding the incorporation efficiency of analogs like 3'-NH2-ddCTP by viral or cellular polymerases is crucial for the development of new therapeutic agents.
Data Presentation: Incorporation of 3'-NH2-ddCTP and ddCTP
While extensive quantitative kinetic data for 3'-NH2-ddCTP is not prevalent in the available literature, the following tables summarize the reported qualitative findings and provide quantitative data for the widely studied, structurally similar analog, ddCTP, for comparison. This allows for an informed assessment of its potential as a substrate for various DNA polymerases.
Table 1: Qualitative and Comparative Incorporation Data for 3'-NH2-ddCTP
| DNA Polymerase | Substrate | Finding | Citation |
| E. coli DNA Polymerase I | 3'-Amino-ddNTPs | Effective chain terminator. Inhibitory activity markedly exceeds that of standard ddNTPs. | [2] |
| Calf Thymus DNA Polymerase α | 3'-Amino-ddNTPs | Effective chain terminator. Inhibitory activity markedly exceeds that of standard ddNTPs. | [2] |
| Rat Liver DNA Polymerase β | 3'-Amino-ddNTPs | Effective chain terminator. | [2] |
Table 2: Pre-Steady-State Kinetic Parameters for ddCTP Incorporation by Various DNA Polymerases
| DNA Polymerase | Substrate | K_d (µM) | k_pol (s⁻¹) | Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) | Citation |
| Vent | dCTP | 74 | 65 | 0.88 | [4] |
| ddCTP | 37 | 0.13 | 0.0035 | [4] | |
| HIV-1 Reverse Transcriptase | dCTP | 3.5 | 330 | 94.3 | [1] |
| ddCTP | 11 | 0.012 | 0.0011 | [1] | |
| Taq Polymerase | ddCTP | N/A | N/A | Qualitative data suggests ddGTP is incorporated ~10x more efficiently than ddCTP, ddATP, or ddTTP. | [1] |
Experimental Protocols
The following are generalized protocols adapted from established methodologies for studying the incorporation of nucleotide analogs.[1][4][6] Researchers should optimize these protocols for their specific DNA polymerase, template-primer system, and experimental goals.
Protocol 1: Pre-Steady-State Kinetic Analysis of Single 3'-NH2-ddCTP Incorporation
This protocol is designed to measure the kinetic parameters (K_d and k_pol) for the incorporation of a single 3'-NH2-ddCTP molecule. It utilizes a rapid quench-flow instrument to capture the initial "burst" phase of the reaction.
Materials:
-
Purified DNA Polymerase of interest
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer
-
DNA template designed for a single C incorporation
-
3'-NH2-ddCTP solution (high purity)
-
Natural dNTP solutions (dATP, dGTP, dTTP)
-
Reaction Buffer (optimized for the polymerase)
-
Quench Solution (e.g., 0.5 M EDTA or 95% formamide (B127407) with 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager or fluorescence scanner
Methodology:
-
Primer-Template Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature. The final concentration should typically be in the low micromolar range.
-
Reaction Setup: Prepare two syringes for the quench-flow instrument.
-
Syringe A (Enzyme Mix): Dilute the DNA polymerase and the annealed primer-template complex to their final desired concentrations in the reaction buffer. A typical polymerase concentration is 2-fold higher than the primer-template concentration to ensure most of the DNA is bound.
-
Syringe B (Substrate Mix): Prepare serial dilutions of 3'-NH2-ddCTP in the reaction buffer. Include the next required natural dNTP if measuring extension beyond the analog.
-
-
Rapid Quench Reaction:
-
Load the syringes into the instrument, which should be equilibrated to the optimal temperature for the polymerase.
-
Rapidly mix the contents of Syringe A and Syringe B.
-
Allow the reaction to proceed for a very short, defined period (typically ranging from 5 milliseconds to several seconds).
-
Quench the reaction by adding the Quench Solution.
-
-
Repeat for Time Course and Concentration Dependence:
-
Repeat the reaction for a series of time points to observe the initial burst of product formation followed by the slower steady-state rate.
-
To determine K_d and k_pol, perform the single-turnover experiment at various concentrations of 3'-NH2-ddCTP.
-
-
Product Analysis:
-
Separate the reaction products (unextended primer vs. primer + 1 nucleotide) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using a phosphorimager or fluorescence scanner and quantify the percentage of product formation at each time point and concentration.
-
-
Data Analysis:
-
Plot the product concentration against time. For a single turnover, the data should fit a single exponential equation: [Product] = A(1 - e^(-k_obs*t)) , where A is the amplitude and k_obs is the observed rate constant.
-
Plot the observed rate constants (k_obs) against the 3'-NH2-ddCTP concentration. Fit the resulting data to a hyperbolic equation: k_obs = (k_pol * [3'-NH2-ddCTP]) / (K_d + [3'-NH2-ddCTP]) . This allows for the determination of the maximal rate of incorporation (k_pol) and the dissociation constant (K_d).
-
Protocol 2: Chain Termination Assay
This protocol confirms that 3'-NH2-ddCTP acts as a chain terminator and can be used to assess its relative efficiency in a sequencing-style reaction.
Materials:
-
DNA Polymerase (e.g., Klenow fragment of E. coli DNA polymerase I, Taq polymerase)
-
Single-stranded DNA template (e.g., M13 vector)
-
5'-radiolabeled sequencing primer
-
Natural dNTP mix (dATP, dGTP, dCTP, dTTP)
-
3'-NH2-ddCTP solution
-
Standard ddCTP solution (for comparison)
-
Sequencing Reaction Buffer
-
Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing sequencing gel (e.g., 6-8% polyacrylamide, 7M Urea)
Methodology:
-
Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the single-stranded DNA template.
-
Reaction Setup: Prepare four reaction tubes.
-
Tube C (Termination): Add reaction buffer, annealed primer-template, the dNTP mix, and a specific concentration of 3'-NH2-ddCTP. The ratio of dCTP to 3'-NH2-ddCTP is critical and may require optimization (e.g., 100:1).
-
Tube C_dd (Control): Set up an identical reaction to Tube C, but use standard ddCTP instead of 3'-NH2-ddCTP.
-
Tube G, A, T (Sequencing Lanes): If running a full sequencing reaction for context, prepare tubes with the corresponding standard ddNTPs.
-
Control (No ddNTP): A reaction with only dNTPs should be included to show full-length product formation.
-
-
Initiate Reaction: Add the DNA polymerase to each tube to start the reaction. Incubate at the optimal temperature for the enzyme (e.g., 37°C for Klenow fragment, 72°C for Taq). Incubation time can range from 5 to 20 minutes.
-
Stop Reaction: Terminate the reactions by adding an equal volume of Stop/Loading Buffer.
-
Denaturation and Electrophoresis: Heat the samples to 95°C for 5 minutes to denature the DNA. Immediately place on ice.
-
Gel Analysis: Load the samples onto a denaturing sequencing gel. Run the gel until the desired resolution is achieved.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen. The resulting autoradiograph will show a ladder of bands. The presence of a clear ladder of bands terminating at cytosine positions in the "Tube C" lane confirms that 3'-NH2-ddCTP is an effective chain terminator. The clarity and intensity of this ladder can be compared to the control "Tube C_dd" lane.[2]
Visualizations: Mechanisms and Workflows
Caption: Mechanism of DNA chain termination by 3'-NH2-ddCTP vs. normal elongation.
Caption: Workflow for determining kinetic parameters using a rapid quench-flow method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of 3'-amino-ddCTP for Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the fluorescent labeling of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-amino-ddCTP) and its subsequent use as a chain terminator in Sanger DNA sequencing. The 3'-amino group serves as a versatile handle for conjugation with a variety of fluorescent dyes, enabling the creation of custom-labeled chain terminators for DNA sequencing applications. Proper labeling and purification of these nucleotides are critical for generating high-quality sequencing data. These notes offer guidance on the labeling reaction, purification of the conjugate, and its application in sequencing workflows.
The principle of dye-terminator sequencing relies on the enzymatic incorporation of fluorescently labeled dideoxynucleotides (ddNTPs) by a DNA polymerase.[1][2] The absence of a 3'-hydroxyl group on the ddNTP prevents further extension of the DNA strand, resulting in a series of DNA fragments of varying lengths, each terminated with a specific fluorescently labeled ddNTP.[3][4] These fragments are then separated by size using capillary electrophoresis, and the sequence is determined by the order of the detected fluorescent signals.[3][4] The use of fluorescently labeled terminators allows for the sequencing reaction to be performed in a single tube and analyzed in a single capillary, streamlining the workflow.[5][6]
Data Presentation
Table 1: Quantitative Parameters for Fluorescent Labeling and Sequencing
| Parameter | Typical Value/Range | Notes |
| Labeling Reaction | ||
| Molar Ratio (Dye:3'-amino-ddCTP) | 5:1 to 20:1 | A higher molar excess of the dye can increase labeling efficiency but may also lead to challenges in purification. Optimization is recommended.[7] |
| Labeling Efficiency | 30% - 60% | Highly dependent on the specific dye, reaction conditions, and purification method.[7] |
| Fluorescent Properties | ||
| Fluorescence Quantum Yield (Φf) | 0.2 - 0.9 | Varies significantly between different fluorescent dyes. Higher quantum yield leads to better signal-to-noise ratio in sequencing.[8][9] |
| Sanger Sequencing | ||
| ddNTP:dNTP Ratio | 1:100 to 1:500 | This ratio is critical for obtaining a good distribution of fragment lengths and achieving long read lengths. A higher ratio leads to shorter fragments.[4][10][11] |
| Sequencing Accuracy | >99.9% | With optimized conditions and high-quality templates, Sanger sequencing using fluorescent terminators is highly accurate.[2][5] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of 3'-amino-ddCTP with an NHS-Ester Dye
This protocol describes the conjugation of a succinimidyl (NHS) ester-activated fluorescent dye to the primary amine of 3'-amino-ddCTP.
Materials:
-
3'-amino-ddCTP
-
NHS-ester activated fluorescent dye (e.g., a rhodamine or cyanine (B1664457) derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare 3'-amino-ddCTP Solution: Dissolve 3'-amino-ddCTP in 0.2 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mM.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 100 mM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the 3'-amino-ddCTP solution and the dye stock solution at a molar ratio between 5:1 and 20:1 (dye:nucleotide).
-
For example, to a 10 µL solution of 10 mM 3'-amino-ddCTP (100 nmol), add 5-20 µL of 100 mM dye stock solution (500-2000 nmol).
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark.
-
-
Quenching the Reaction (Optional): To quench any unreacted NHS-ester dye, add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
Protocol 2: Purification of Fluorescently Labeled 3'-amino-ddCTP using HPLC
This protocol outlines the purification of the fluorescently labeled 3'-amino-ddCTP from unreacted dye and unlabeled nucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15]
Materials:
-
Crude labeling reaction mixture
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
RP-HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with 100% Mobile Phase A.
-
Inject the diluted sample onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 0-50% acetonitrile over 30 minutes).
-
Monitor the elution profile at the absorbance maximum of the fluorescent dye and at 260 nm for the nucleotide.
-
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled 3'-amino-ddCTP peak. The labeled product should elute later than the unlabeled nucleotide due to the hydrophobicity of the dye.
-
Solvent Removal: Evaporate the acetonitrile from the collected fractions using a vacuum concentrator.
-
Quantification: Determine the concentration of the purified fluorescently labeled 3'-amino-ddCTP using UV-Vis spectrophotometry, applying the Beer-Lambert law and correcting for the absorbance of the dye at 260 nm.
Protocol 3: Sanger Sequencing using Fluorescently Labeled 3'-amino-ddCTP
This protocol provides a general procedure for a cycle sequencing reaction using a custom-labeled 3'-amino-ddCTP.
Materials:
-
Purified DNA template (e.g., PCR product or plasmid)
-
Sequencing primer
-
Thermostable DNA polymerase (e.g., a mutant Taq polymerase with improved incorporation of ddNTPs)[16][17]
-
Sequencing buffer
-
Deoxynucleotide triphosphates (dATP, dGTP, dTTP, dCTP)
-
Unlabeled ddATP, ddGTP, ddTTP
-
Purified fluorescently labeled 3'-amino-ddCTP
-
Nuclease-free water
-
Thermal cycler
-
Post-reaction cleanup kit (e.g., ethanol/EDTA precipitation or column-based purification)
-
Capillary electrophoresis DNA analyzer
Procedure:
-
Reaction Setup: Prepare the cycle sequencing reaction mix in a PCR tube. The final concentrations of the components should be optimized, but a typical starting point is as follows:
-
DNA template: 100-500 ng
-
Sequencing primer: 3.2 pmol
-
Sequencing buffer: 1x
-
dGTP, dATP, dTTP, dCTP: 500 µM each
-
ddGTP, ddATP, ddTTP: 1 µM each
-
Fluorescently labeled 3'-amino-ddCTP: 1 µM
-
DNA polymerase: 0.5 - 1.0 units
-
Nuclease-free water to a final volume of 20 µL
-
-
Thermal Cycling: Perform thermal cycling according to the polymerase manufacturer's recommendations. A typical program consists of:
-
Initial denaturation: 96°C for 1 minute
-
25-35 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-60°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final hold: 4°C
-
-
Post-Reaction Cleanup: Remove unincorporated dye terminators and salts from the sequencing reaction using a standard ethanol/EDTA precipitation method or a commercial column-based purification kit.
-
Capillary Electrophoresis: Resuspend the purified DNA fragments in a loading solution (e.g., Hi-Di Formamide) and analyze on a capillary electrophoresis-based DNA analyzer according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for fluorescent labeling and sequencing.
Caption: Chemical labeling of 3'-amino-ddCTP with an NHS-ester dye.
References
- 1. careers360.com [careers360.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Improved DNA sequencing accuracy and detection of heterozygous alleles using manganese citrate and different fluorescent dye terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New dye-labeled terminators for improved DNA sequencing patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genetics - DNA Sequencing - Sanger termination method: What effects will more ddNTPs in solution have on the resolution on agarose gel via electrophoresis? - Biology Stack Exchange [biology.stackexchange.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]
- 11. geneticeducation.co.in [geneticeducation.co.in]
- 12. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 13. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Improving dideoxynucleotide-triphosphate utilisation by the hyper-thermophilic DNA polymerase from the archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3'-Amino-2',3'-dideoxycytidine triphosphate (3'-NH2-ddCTP) in Molecular Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-2',3'-dideoxycytidine triphosphate (3'-NH2-ddCTP) is a modified nucleoside triphosphate that serves as a valuable tool in molecular biology. Structurally similar to its dideoxy counterpart, ddCTP, it acts as a chain terminator for DNA polymerases. The key distinction lies in the presence of a primary amino group (-NH2) at the 3' position of the ribose sugar instead of a hydroxyl group. This reactive amino group allows for the covalent attachment of a variety of molecules, including fluorescent dyes, biotin (B1667282), and other reporter groups, after its incorporation into a DNA strand. This unique feature makes 3'-NH2-ddCTP a versatile reagent for applications in DNA sequencing, DNA labeling, and as an inhibitor of DNA synthesis for therapeutic purposes.
Core Applications
The primary applications of 3'-NH2-ddCTP stem from its dual functionality as a chain terminator and a substrate for post-incorporation labeling.
-
DNA Sequencing: 3'-NH2-ddCTP can be used as a chain terminator in Sanger sequencing. After the termination of DNA synthesis, the incorporated 3'-amino group can be chemically coupled to a fluorescent dye, allowing for the detection of the terminated fragments. This two-step approach offers flexibility in the choice of fluorophores.
-
DNA Labeling: The 3'-amino group provides a site for the specific attachment of labels at the 3'-terminus of a DNA strand. This is useful for generating probes for various hybridization techniques, such as fluorescence in situ hybridization (FISH), and for use in non-radioactive detection systems.
-
Inhibition of DNA Synthesis and Antiviral Research: As a dideoxynucleoside analog, 3'-NH2-ddCTP is an effective inhibitor of DNA polymerases, including viral reverse transcriptases.[1] This property is exploited in antiviral drug development, where it can act as a chain terminator of viral DNA replication.[1]
Quantitative Data Summary
The efficiency of incorporation and inhibition by 3'-NH2-ddCTP varies depending on the DNA polymerase. The following tables summarize key quantitative data for different applications.
Table 1: Inhibition Constants (Ki) of 3'-Amino-Modified Nucleoside Triphosphates against Viral and Cellular DNA Polymerases
| Compound | Virus/Cell Type | DNA Polymerase | Ki (µM) |
| 3'-NH2-BV-dUTP | Herpes Simplex Virus Type 1 (HSV-1) | HSV-1 DNA Polymerase | 0.13[1] |
| 3'-NH2-BV-dUTP | Cellular | DNA Polymerase α | 0.10[1] |
| 3'-NH2-BV-dUrd | Herpes Simplex Virus Type 1 (HSV-1) | Thymidine Kinase | 1.9[1] |
| 3'-azido-ddTTP | Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase | 0.041[2] |
Table 2: Antiviral Activity of 3'-Amino-ddCyd
| Virus | Cell Line | EC50 (µM) |
| Herpes Simplex Virus Type 1 (HSV-1) | - | Potent Inhibition[1] |
| Varicella-Zoster Virus (VZV) | - | Potent Inhibition[1] |
Experimental Protocols
Protocol 1: DNA Sequencing using 3'-NH2-ddCTP with Post-Labeling
This protocol describes a method for Sanger sequencing using 3'-NH2-ddCTP as a chain terminator, followed by fluorescent labeling of the terminated fragments.
Materials:
-
Single-stranded DNA template
-
Sequencing primer
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
dNTP mix (dATP, dGTP, dTTP, dCTP)
-
3'-NH2-ddCTP
-
Sequencing reaction buffer
-
Amine-reactive fluorescent dye with N-hydroxysuccinimide (NHS) ester (e.g., Cy3-NHS ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification columns or beads for DNA fragments
-
Automated DNA sequencer
Procedure:
Part A: Chain Termination Reaction
-
Reaction Setup: In separate reaction tubes for each of the four bases (A, C, G, T), prepare the following mixture on ice. For the 'C' reaction:
-
Single-stranded DNA template (0.5-1 µg)
-
Sequencing primer (1 pmol)
-
10x Sequencing reaction buffer (2 µL)
-
dNTP mix (1 µL of a mix containing dATP, dGTP, dTTP, and a lower concentration of dCTP)
-
3'-NH2-ddCTP (1 µL of an appropriate concentration)
-
Thermostable DNA polymerase (1-2 units)
-
Nuclease-free water to a final volume of 20 µL.
-
Note: The ratio of dCTP to 3'-NH2-ddCTP needs to be optimized to generate a ladder of fragments of appropriate lengths.
-
-
Thermal Cycling: Perform thermal cycling for the sequencing reaction:
-
Initial denaturation: 95°C for 2 minutes
-
25-30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1-2 minutes
-
-
Final extension: 72°C for 5 minutes
-
-
Purification of Terminated Fragments: Purify the DNA fragments from unincorporated nucleotides and polymerase using a suitable column or bead-based method. Elute the purified fragments in a low-salt buffer.
Part B: Post-Sequencing Fluorescent Labeling
-
Labeling Reaction:
-
To the purified DNA fragments, add labeling buffer to adjust the pH to 8.3-8.5.
-
Add the amine-reactive fluorescent dye (e.g., Cy3-NHS ester) dissolved in DMSO. The molar excess of the dye should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification of Labeled Fragments: Purify the fluorescently labeled DNA fragments from the unreacted dye using a suitable purification method.
-
Sample Preparation for Sequencing: Resuspend the purified, labeled fragments in the appropriate loading buffer for the automated DNA sequencer.
-
Electrophoresis and Data Analysis: Run the samples on an automated DNA sequencer and analyze the resulting data to determine the DNA sequence.
Protocol 2: 3'-End Labeling of DNA with 3'-NH2-ddCTP and Biotin
This protocol details a two-step method to label the 3'-end of a DNA fragment with biotin.
Materials:
-
DNA fragment to be labeled
-
Terminal deoxynucleotidyl transferase (TdT)
-
3'-NH2-ddCTP
-
TdT reaction buffer
-
Biotin-NHS ester
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification columns or beads
Procedure:
Part A: Enzymatic Incorporation of 3'-NH2-ddCTP
-
Reaction Setup: On ice, combine the following in a microfuge tube:
-
DNA fragment (10-50 pmol of 3'-ends)
-
5x TdT reaction buffer (10 µL)
-
3'-NH2-ddCTP (1 mM, 1 µL)
-
Terminal deoxynucleotidyl transferase (10-20 units)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Enzyme Inactivation: Inactivate the TdT by heating at 70°C for 10 minutes.
-
Purification: Purify the 3'-amino-terminated DNA from unincorporated 3'-NH2-ddCTP using a suitable purification method.
Part B: Biotinylation of the 3'-Amino Group
-
Labeling Reaction:
-
Resuspend the purified 3'-amino-terminated DNA in labeling buffer.
-
Add Biotin-NHS ester dissolved in DMSO to the DNA solution. Use a 10-20 fold molar excess of the biotin reagent.
-
Incubate at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of Biotinylated DNA: Purify the biotinylated DNA from unreacted biotin-NHS ester using a purification column or ethanol (B145695) precipitation. The labeled DNA is now ready for use in applications such as streptavidin-based capture assays.
Protocol 3: DNA Polymerase Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of 3'-NH2-ddCTP on a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., viral reverse transcriptase or cellular DNA polymerase)
-
Template-primer DNA substrate (e.g., poly(rA)/oligo(dT))
-
Reaction buffer specific for the polymerase
-
Natural dNTP corresponding to the template (e.g., dTTP for poly(rA))
-
Radiolabeled dNTP (e.g., [α-³²P]dTTP)
-
3'-NH2-ddCTP at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures, each containing a different concentration of 3'-NH2-ddCTP. A control reaction with no inhibitor should also be included. Each reaction should contain:
-
Template-primer DNA
-
DNA polymerase
-
Reaction buffer
-
A fixed, non-saturating concentration of the natural dNTP
-
A small amount of the corresponding radiolabeled dNTP
-
Varying concentrations of 3'-NH2-ddCTP.
-
-
Initiate Reaction: Start the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reactions by adding cold TCA to precipitate the DNA.
-
Measure Incorporation:
-
Filter the precipitated DNA through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of incorporated radioactivity as a function of the 3'-NH2-ddCTP concentration.
-
Determine the IC50 value, which is the concentration of 3'-NH2-ddCTP that inhibits the polymerase activity by 50%.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the natural dNTP and 3'-NH2-ddCTP and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Visualizations
Caption: Workflow for DNA sequencing using 3'-NH2-ddCTP.
Caption: Workflow for 3'-end labeling of DNA.
Caption: Mechanism of DNA polymerase inhibition.
References
Application Notes and Protocols for 3'-amino-ddCTP in PCR-Based Sequencing Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, or the chain-termination method, remains a cornerstone in molecular biology for its high accuracy in DNA sequence determination.[1][2] This technique relies on the enzymatic synthesis of DNA strands that are randomly terminated by the incorporation of dideoxynucleoside triphosphates (ddNTPs).[3][4] A key modification to the standard ddNTP is the introduction of a 3'-amino group, creating 3'-amino-dideoxynucleoside triphosphates. This document focuses on 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-amino-ddCTP) and its application in PCR-based sequencing methods.
The substitution of the 3'-hydroxyl group with a 3'-amino group in ddNTPs has been shown to significantly enhance their termination properties. Early studies demonstrated that 3'-aminonucleoside 5'-triphosphates are highly effective inhibitors of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase α, and rat liver DNA polymerase β.[5][6][7][8] The inhibitory effect of these amino-terminators is markedly higher than that of conventional 2',3'-dideoxynucleoside 5'-triphosphates.[5][6][7] This enhanced termination efficiency can lead to clearer sequencing results and may allow for adjustments in the reaction stoichiometry, potentially reducing the required concentration of the terminating nucleotide.
These application notes provide an overview of the properties of 3'-amino-ddCTP, a comparison with standard ddCTP, and detailed protocols for its use in cycle sequencing.
Data Presentation
| Parameter | Standard ddCTP | 3'-amino-ddCTP | Reference |
| Termination Efficiency | Effective | Markedly Higher | [5][6][7] |
| DNA Polymerase Inhibition | Moderate | High | [5][6][7][8] |
| Required ddNTP:dNTP Ratio | Approx. 1:100 | Potentially lower (e.g., 1:200 - 1:500, subject to optimization) | Inferred from higher efficiency[5][6][7] |
| Primary Application | Sanger Sequencing (Chain Terminator) | Sanger Sequencing (High-Efficiency Chain Terminator) | [5][6][7] |
Experimental Protocols
Protocol 1: Cycle Sequencing using 3'-amino-ddCTP
This protocol is adapted for a standard cycle sequencing workflow, with adjustments to account for the higher termination efficiency of 3'-amino-ddCTP. It is crucial to optimize the ddNTP:dNTP ratio for your specific template and polymerase.
1. Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing Primer (5 µM)
-
Thermostable DNA Polymerase (e.g., Taq polymerase or engineered variants)
-
dNTP mix (dATP, dGTP, dTTP, dCTP)
-
3'-amino-ddCTP
-
Cycle Sequencing Buffer
-
Nuclease-free water
-
Thermal cycler
-
Purification method for sequencing products (e.g., ethanol (B145695)/EDTA precipitation or column purification)
2. Reaction Setup:
For a single 20 µL sequencing reaction, prepare the following master mix on ice. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume (µL) | Final Concentration |
| 5x Sequencing Buffer | 4 | 1x |
| dNTP Mix (10 mM each) | 1 | 500 µM each |
| 3'-amino-ddCTP (10 µM) | 0.5 - 1.0 | 0.25 - 0.5 µM |
| Primer (5 µM) | 1 | 0.25 µM |
| DNA Template (PCR product: 10-50 ng; Plasmid: 100-300 ng) | X | As required |
| DNA Polymerase (5 U/µL) | 0.5 | 2.5 Units |
| Nuclease-free water | Up to 20 µL | - |
* Note: The optimal concentration of 3'-amino-ddCTP may be lower than that of standard ddCTP due to its higher termination efficiency. It is recommended to perform a titration to determine the ideal concentration for your experimental setup.
3. Thermal Cycling:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 96 | 2 minutes | 1 |
| Denaturation | 96 | 30 seconds | 25-30 |
| Annealing | 50-55** | 15 seconds | 25-30 |
| Extension | 60 | 4 minutes | 25-30 |
| Final Extension | 60 | 5 minutes | 1 |
| Hold | 4 | Indefinite | 1 |
** The annealing temperature should be optimized based on the melting temperature (Tm) of the primer.
4. Sequencing Product Purification:
Remove unincorporated dNTPs, 3'-amino-ddCTP, and primers from the sequencing reaction. Ethanol/EDTA precipitation is a common method.
-
Add 2 µL of 125 mM EDTA and 20 µL of 95% ethanol to the completed sequencing reaction.
-
Vortex briefly and incubate at room temperature for 15 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Gently wash the pellet with 70 µL of 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Air dry the pellet or use a vacuum centrifuge for 5-10 minutes.
-
Resuspend the purified DNA in a suitable buffer for analysis (e.g., Hi-Di Formamide).
5. Data Analysis:
Analyze the purified sequencing products on a capillary electrophoresis-based DNA sequencer.
Visualizations
Sanger Sequencing Workflow with 3'-amino-ddCTP
Caption: Workflow for PCR-based sequencing using 3'-amino-ddCTP.
Chain Termination Mechanism
Caption: Comparison of DNA strand elongation and termination.
References
- 1. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. benchchem.com [benchchem.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Terminal Transferase Reactions with 3'-NH2-ddCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminal deoxynucleotidyl transferase (TdT) is a unique template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1][2][3] This characteristic makes TdT a powerful tool in molecular biology for a variety of applications, including the labeling of DNA. TdT exhibits broad substrate specificity and can incorporate a wide range of modified nucleotides, including dideoxynucleoside triphosphates (ddNTPs) which lack a 3'-hydroxyl group and thus terminate DNA synthesis.[3][4]
This document provides detailed application notes and protocols for the enzymatic incorporation of 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-NH2-ddCTP) onto the 3'-end of DNA oligonucleotides using Terminal Transferase. The introduction of a terminal primary amine group enables covalent attachment of a wide variety of reporter molecules, such as fluorescent dyes, biotin, or other functional moieties, through amine-reactive crosslinking chemistry. This two-step labeling strategy offers a versatile and efficient method for generating custom-labeled DNA probes for use in assays such as fluorescence in situ hybridization (FISH), microarrays, and other molecular diagnostics.
Principle of the Method
The 3'-end labeling of DNA using 3'-NH2-ddCTP is a two-stage process. First, TdT is used to catalyze the addition of a single 3'-NH2-ddCTP molecule to the 3'-hydroxyl end of a DNA substrate. Because 3'-NH2-ddCTP, like other ddNTPs, lacks a 3'-hydroxyl group, the reaction is self-terminating, ensuring the addition of only a single modified nucleotide.[4] The second stage involves the chemical conjugation of the newly introduced primary amine to an amine-reactive compound, such as an N-hydroxysuccinimide (NHS) ester-activated fluorophore.
dot
References
- 1. Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. neb.com [neb.com]
- 4. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-NH2-ddCTP in Single Nucleotide Polymorphism (SNP) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Nucleotide Polymorphisms (SNPs) are the most abundant form of genetic variation in the human genome and are invaluable markers for disease association studies, pharmacogenomics, and personalized medicine. Accurate and high-throughput SNP genotyping is therefore a critical tool in both basic research and clinical applications. One robust and versatile method for SNP analysis is the Single-Base Extension (SBE) assay. This method utilizes the high fidelity of DNA polymerases to incorporate a single labeled dideoxynucleotide triphosphate (ddNTP) at the polymorphic site, thereby determining the allele.
This document provides detailed application notes and protocols for the use of 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-NH2-ddCTP), a modified chain terminator, in SBE-based SNP analysis. The 3'-amino group serves as a versatile chemical handle for the post-enzymatic attachment of various reporter molecules, such as fluorescent dyes, offering flexibility in assay design and detection.
Principle of the Method
The core of the methodology lies in a primer extension reaction where a primer is designed to anneal to the target DNA immediately upstream of the SNP of interest. In the presence of a DNA polymerase and a mixture of ddNTPs, the primer is extended by a single base that is complementary to the nucleotide at the polymorphic site. The incorporation of a ddNTP terminates the extension. When 3'-NH2-ddCTP is used, a 3'-amino-terminated product is generated if the SNP is a Guanine (G). This amino group can then be covalently labeled with a reporter molecule, such as an NHS-ester functionalized fluorescent dye, for detection. This two-step approach of enzymatic incorporation followed by chemical labeling provides a flexible and sensitive platform for SNP genotyping.
Key Applications
-
Targeted SNP Genotyping: Highly accurate determination of the genotype at specific SNP loci.
-
Multiplex SNP Analysis: Simultaneous analysis of multiple SNPs in a single reaction.
-
Pharmacogenomics: Identifying genetic variations that influence drug response.
-
Genetic Disease Research: Associating specific SNPs with disease susceptibility.
Data Presentation
Table 1: Comparison of Genotyping Performance: 3'-NH2-ddNTPs vs. Directly Labeled ddNTPs
| Parameter | 3'-NH2-ddNTPs with Post-Labeling | Directly Fluorescently Labeled ddNTPs | Reference |
| Genotyping Accuracy | >99.9% | 99.0% - >99.9% | [1] |
| Call Rate | >99% | >99% | [1] |
| Signal-to-Noise Ratio | Generally high, dependent on labeling efficiency and purification. | Can be lower due to potential polymerase inhibition by bulky dyes. | [2][3] |
| Flexibility in Dye Choice | High (any NHS-ester dye can be used) | Limited to available dye-labeled ddNTPs | |
| Enzymatic Incorporation Efficiency | Generally higher due to smaller modification. | Can be reduced due to steric hindrance from the bulky dye. | [4][5][6][7] |
Table 2: Recommended DNA Polymerases for Modified ddNTP Incorporation
| DNA Polymerase | Family | Key Features | Reference |
| Thermo Sequenase™ | A | Engineered for efficient incorporation of ddNTPs. | |
| Taq Polymerase | A | Widely used, but may have lower efficiency for some modified ddNTPs. | [7] |
| Vent (exo-) | B | Shows good incorporation of various modified dNTPs. | [4] |
| Pfu (exo-) | B | A proofreading polymerase that can incorporate some modified nucleotides. |
Experimental Protocols
Protocol 1: Single-Base Extension (SBE) with 3'-NH2-ddCTP
This protocol describes the enzymatic incorporation of 3'-NH2-ddCTP at a target SNP site.
1. PCR Amplification of Target Region:
-
Amplify the genomic region containing the SNP of interest using standard PCR protocols.
-
It is crucial to obtain a specific and high-yield PCR product.
2. PCR Product Cleanup:
-
Remove unincorporated dNTPs and primers from the PCR product. This can be achieved using enzymatic methods (e.g., Exonuclease I and Shrimp Alkaline Phosphatase) or column-based purification kits.
3. Single-Base Extension Reaction:
-
Reaction Mixture:
-
Purified PCR Product: 1-5 µL
-
SBE Primer (1 µM): 1 µL (designed to anneal immediately adjacent to the SNP)
-
10X Reaction Buffer: 2 µL
-
3'-NH2-ddCTP (and other ddNTPs as needed): 1 µL of a 10 µM stock
-
DNA Polymerase (e.g., Thermo Sequenase™): 0.5 µL
-
Nuclease-free Water: to a final volume of 20 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 96°C for 2 minutes
-
30-40 Cycles:
-
96°C for 30 seconds
-
50-60°C for 30 seconds (adjust annealing temperature based on primer Tm)
-
72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
Protocol 2: Post-SBE Fluorescent Labeling using NHS-Ester Dyes
This protocol details the chemical labeling of the 3'-amino-terminated SBE product.
1. Purification of SBE Product:
-
It is critical to remove unincorporated 3'-NH2-ddCTP before labeling. This can be done by ethanol (B145695) precipitation or using a suitable purification column.
2. Labeling Reaction:
-
Resuspend the purified, dried SBE product in 10 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).[8]
-
Prepare a 10 mg/mL solution of the desired NHS-ester fluorescent dye in anhydrous DMSO.[9]
-
Add 1-2 µL of the dye solution to the SBE product solution. The optimal dye-to-oligo ratio may need to be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
3. Purification of Labeled Product:
-
Remove the unreacted dye by ethanol precipitation or by passing the reaction mixture through a gel filtration column.
Protocol 3: SNP Detection by Fluorescence
-
The purified, fluorescently labeled SBE product can be analyzed by various methods:
-
Capillary Electrophoresis: Provides high-resolution separation and sensitive detection.
-
Microarray Analysis: The labeled product can be hybridized to a microarray for high-throughput analysis.
-
Fluorescence Plate Reader: For simpler, plate-based assays.
-
Protocol 4: SNP Detection by MALDI-TOF Mass Spectrometry
1. SBE Product Cleanup:
-
For MALDI-TOF analysis, it is crucial to have a highly purified sample free of salts and detergents. Use a purification method suitable for mass spectrometry, such as ZipTip® purification.
2. Sample Spotting:
-
Prepare a saturated matrix solution (e.g., 3-hydroxypicolinic acid [3-HPA] in 50% acetonitrile/water with diammonium citrate).[10][11]
-
Mix the purified SBE product with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.[10][11]
3. Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode (typically positive or negative ion mode, depending on the modification). The mass of the extended primer will indicate which nucleotide was incorporated.
Mandatory Visualizations
Caption: Workflow for SNP analysis using 3'-NH2-ddCTP with post-SBE fluorescence labeling.
Caption: Workflow for SNP analysis using 3'-NH2-ddCTP with MALDI-TOF mass spectrometry detection.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel SNPs Detection Method Based on Gold Magnetic Nanoparticles Array and Single Base Extension [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving dideoxynucleotide-triphosphate utilisation by the hyper-thermophilic DNA polymerase from the archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving dideoxynucleotide-triphosphate utilisation by the hyper-thermophilic DNA polymerase from the archaeon Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. glenresearch.com [glenresearch.com]
- 10. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Sequencing Reactions with 3'-NH2-ddCTP
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Sanger sequencing reactions using 3'-amino-dideoxycytidine triphosphate (3'-NH2-ddCTP). The information is presented in a question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is 3'-NH2-ddCTP and how does it differ from standard ddCTP?
3'-NH2-ddCTP is a modified dideoxynucleotide triphosphate used in Sanger sequencing for chain termination.[1] Like standard ddCTP, it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, thus terminating DNA synthesis when incorporated by a DNA polymerase.[2][3] The key difference is the presence of an amino (-NH2) group at the 3' position instead of a hydrogen atom found in standard ddNTPs. This modification can influence its incorporation efficiency by DNA polymerases and may require adjustments to standard sequencing protocols.
Q2: When should I consider using 3'-NH2-ddCTP in my sequencing experiments?
3'-NH2-ddCTP is a specialized reagent for specific applications in gene synthesis and sequencing.[1] It can be particularly useful in contexts where a modified terminus is required for downstream applications, such as post-sequencing ligation or labeling via the reactive amino group.
Q3: Which DNA polymerases are compatible with 3'-NH2-ddCTP?
The efficiency of incorporating modified nucleotides like 3'-NH2-ddCTP is highly dependent on the DNA polymerase.[4][5] While many polymerases used for Sanger sequencing can incorporate ddNTPs, their tolerance for a 3'-amino modification can vary. It is generally recommended to use polymerases that have been engineered for improved acceptance of modified nucleotides, such as certain variants of Taq DNA polymerase or other commercially available sequencing enzymes.[5][6] Always consult the polymerase manufacturer's guidelines for compatibility with modified ddNTPs.
Q4: How do I optimize the concentration of 3'-NH2-ddCTP in my sequencing reaction?
Optimizing the ratio of 3'-NH2-ddCTP to dCTP is critical for obtaining high-quality sequencing data.[7][8] An incorrect ratio can lead to either premature termination (too high) or weak signal intensity for terminated fragments (too low).[8] A good starting point is to use a similar ddNTP:dNTP ratio as recommended for standard ddCTP in your sequencing kit, and then perform a titration to find the optimal concentration for your specific template and polymerase.
Troubleshooting Guides
Below are common issues encountered during sequencing reactions with 3'-NH2-ddCTP, along with potential causes and recommended solutions.
Problem 1: No or Very Weak Sequencing Signal
Possible Causes:
-
Inefficient incorporation of 3'-NH2-ddCTP: The DNA polymerase may not be efficiently incorporating the modified nucleotide.
-
Suboptimal 3'-NH2-ddCTP:dCTP ratio: The concentration of the terminator may be too low, resulting in infrequent termination and a weak signal.[8]
-
General sequencing reaction failure: Issues with the template DNA, primer, or other reaction components are common causes of failed sequencing reactions.[9]
-
Inhibitors in the template DNA: Contaminants such as salts, ethanol, or EDTA can inhibit the DNA polymerase.[10]
Solutions:
-
Switch DNA Polymerase: Try a different DNA polymerase known to have broader substrate compatibility.
-
Optimize Terminator Concentration: Perform a titration of the 3'-NH2-ddCTP:dCTP ratio to find the optimal concentration.
-
Verify Template and Primer Quality: Quantify your DNA template and assess its purity (A260/280 ratio of ~1.8).[9] Ensure your primer has the correct sequence, is not degraded, and has an appropriate melting temperature (Tm).[10]
-
Clean Up Template DNA: Re-purify your DNA template to remove any potential inhibitors.[9]
Problem 2: Short Read Lengths
Possible Causes:
-
High 3'-NH2-ddCTP:dCTP ratio: An excess of the terminator leads to premature chain termination.[8]
-
Poor template quality: Nicks or secondary structures in the DNA template can cause the polymerase to dissociate.
-
Suboptimal cycling conditions: Incorrect annealing or extension temperatures can reduce the efficiency of the sequencing reaction.
Solutions:
-
Decrease 3'-NH2-ddCTP Concentration: Lower the concentration of 3'-NH2-ddCTP relative to dCTP to favor the generation of longer fragments.[8]
-
Improve Template Quality: Use a fresh, high-quality preparation of your DNA template. Consider using additives like betaine (B1666868) or DMSO for templates with high GC content or secondary structures.[11]
-
Optimize Thermal Cycling Parameters: Adjust the annealing temperature based on your primer's Tm and ensure the extension time is sufficient for the desired read length.
Problem 3: Uneven Peak Heights or Signal Drop-off
Possible Causes:
-
Sequence context-dependent incorporation: The efficiency of 3'-NH2-ddCTP incorporation may vary depending on the surrounding DNA sequence, leading to uneven peak heights.[12][13]
-
Secondary structures in the template: Hairpins or other secondary structures can cause the polymerase to pause or dissociate, resulting in a sudden drop in signal intensity.[10]
-
Dye-related issues: If using a fluorescently labeled 3'-NH2-ddCTP, the properties of the dye can affect peak uniformity.[14][15]
Solutions:
-
Use an Engineered Polymerase: Modern sequencing polymerases are often engineered to have more uniform incorporation of ddNTPs, which can help to even out peak heights.[5]
-
Optimize Reaction Conditions for Difficult Templates: For templates with known secondary structures, use a higher extension temperature (if using a thermostable polymerase) or add a denaturant like betaine or DMSO to the reaction mix.[11]
-
Consider Alternative Dyes: If available, try a 3'-NH2-ddCTP labeled with a different fluorescent dye that may have more favorable properties.
Data Presentation
Table 1: General Impact of ddNTP:dNTP Ratio on Sequencing Results
| ddNTP:dNTP Ratio | Average Read Length | Signal Intensity (Near Primer) | Signal Intensity (Distal to Primer) | Primary Application/Outcome |
| High | Shorter | Strong | Weak/Absent | Sequencing regions close to the primer. |
| Optimal | Moderate to Long | Strong | Strong | General purpose sequencing with a balance of read length and signal. |
| Low | Longer | Weaker | Stronger | Sequencing long DNA fragments.[2] |
Note: This table provides a general overview based on principles of Sanger sequencing. The optimal ratio for 3'-NH2-ddCTP may need to be determined empirically.
Experimental Protocols
Protocol: Cycle Sequencing with 3'-NH2-ddCTP
This protocol provides a general framework for a cycle sequencing reaction using 3'-NH2-ddCTP. It is essential to optimize the component concentrations and cycling parameters for your specific template, primer, and DNA polymerase.
1. Reaction Setup:
On ice, prepare the following reaction mixture in a PCR tube:
| Component | Volume/Amount | Final Concentration |
| DNA Template (purified) | X µL | 100-500 ng (plasmid) or 20-80 ng (PCR product) |
| Sequencing Primer | 1 µL | 3.2 pmol |
| Sequencing Buffer (5X) | 2 µL | 1X |
| dNTP Mix (dATP, dGTP, dTTP, dCTP) | 1 µL | 200-500 µM each |
| 3'-NH2-ddCTP | Y µL | Titrate around a 1:100 to 1:500 ratio with dCTP |
| DNA Polymerase | 1 µL | As per manufacturer's recommendation |
| Nuclease-free water | to 10 µL | - |
2. Thermal Cycling:
Use a thermal cycler program similar to the following, adjusting the annealing temperature based on the primer's Tm:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50-60°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | Indefinite | 1 |
3. Post-Reaction Cleanup:
After thermal cycling, purify the sequencing products to remove unincorporated dye terminators and salts. This can be achieved using methods such as ethanol/EDTA precipitation or column purification.[2]
4. Capillary Electrophoresis:
Resuspend the purified product in an appropriate loading solution and analyze on an automated DNA sequencer.
Mandatory Visualizations
Caption: Experimental workflow for Sanger sequencing using 3'-NH2-ddCTP.
Caption: Comparison of key functional groups on dCTP, ddCTP, and 3'-NH2-ddCTP.
Caption: Troubleshooting decision tree for failed 3'-NH2-ddCTP sequencing reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving dideoxynucleotide-triphosphate utilisation by the hyper-thermophilic DNA polymerase from the archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. blog.genewiz.com [blog.genewiz.com]
- 11. Optimization of Protocol for Sequencing of Difficult Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peak height variations in automated sequencing of PCR products using Taq dye-terminator chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New dye-labeled terminators for improved DNA sequencing patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New dye-labeled terminators for improved DNA sequencing patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-amino-ddCTP in Sequencing Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of 3'-amino-ddCTP in sequencing reactions. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure high-quality sequencing results.
Frequently Asked Questions (FAQs)
Q1: What is 3'-amino-ddCTP and how does it function in sequencing reactions?
A1: 3'-amino-ddCTP is a modified dideoxynucleotide triphosphate. In Sanger sequencing, DNA polymerase incorporates nucleotides to extend a DNA chain. Standard deoxynucleotides (dNTPs) have a 3'-hydroxyl (-OH) group, which is essential for forming a phosphodiester bond with the next nucleotide.[1][2] 3'-amino-ddCTP, like other ddNTPs, lacks this 3'-OH group. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively terminating the chain.[1][2][3] Each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is typically labeled with a distinct fluorescent dye, allowing for the identification of the terminal base.[1][2]
Q2: Why is the concentration of 3'-amino-ddCTP critical for sequencing success?
A2: The ratio of 3'-amino-ddCTP to dCTP is a crucial factor that determines the distribution of terminated DNA fragments of varying lengths.[4][5] An optimal ratio is necessary to generate a balanced population of fragments, which is essential for obtaining a long and accurate sequence read. If the concentration is too high, termination will occur too frequently, leading to an overrepresentation of short fragments and a loss of signal in later parts of the sequence.[3][6] Conversely, if the concentration is too low, termination will be infrequent, resulting in a weak signal from shorter fragments and potentially ambiguous base calling near the primer.[3][6]
Q3: What is a typical starting ratio of ddNTPs to dNTPs in a sequencing reaction?
A3: While the optimal ratio can vary depending on the specific template, primer, and polymerase used, a common starting point is a dNTP to ddNTP ratio of around 100:1.[7] For some applications, a ratio of 10:1 or higher (e.g., 1 mM dNTP: 0.1 mM ddNTP) is suggested.[8] Commercial sequencing kits often come with pre-optimized ratios to ensure robust performance across a wide range of templates.
Q4: Can I use 3'-amino-ddCTP in automated sequencing?
A4: Yes, 3'-amino-ddCTP, when fluorescently labeled, is designed for use in automated Sanger sequencing platforms.[1][2] In this method, all four fluorescently labeled ddNTPs are included in a single reaction. The resulting fragments are separated by capillary electrophoresis, and a laser detects the fluorescence of each fragment, thereby determining the DNA sequence.[1][2]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to 3'-amino-ddCTP concentration in your sequencing reactions by interpreting the resulting electropherograms.
| Issue | Appearance on Electropherogram | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Very low, noisy peaks or a flat line across the entire electropherogram. | - Incorrect 3'-amino-ddCTP concentration: A concentration that is too high can lead to very short fragments that are not well-resolved. A concentration that is too low may not produce enough terminated fragments to generate a detectable signal.- Low template concentration: Insufficient DNA template will result in a weak signal.[4]- Poor primer design or annealing: Inefficient primer binding leads to poor amplification. | - Optimize 3'-amino-ddCTP concentration: Perform a titration experiment (see protocol below).- Quantify and adjust template concentration: Ensure you are using the recommended amount of high-quality DNA template.- Redesign or optimize primer annealing conditions. |
| "Top-Heavy" Sequence | Strong, clear peaks at the beginning of the read that rapidly decrease in intensity, leading to a short, unreadable sequence. | - 3'-amino-ddCTP concentration is too high: Frequent chain termination results in an overabundance of short fragments and a depletion of longer fragments.[3][6][8] | - Decrease the concentration of 3'-amino-ddCTP: Adjust the ddCTP:dCTP ratio to favor the generation of longer fragments. |
| "Bottom-Heavy" or Weak Initial Signal | Weak, poorly defined peaks at the beginning of the sequence that may improve further into the read. | - 3'-amino-ddCTP concentration is too low: Infrequent termination leads to a lack of short fragments, resulting in a weak signal for the initial part of the sequence.[3][6] | - Increase the concentration of 3'-amino-ddCTP: Adjust the ddCTP:dCTP ratio to increase the frequency of termination for shorter fragments. |
| Uneven Peak Heights | Significant and inconsistent variation in peak heights throughout the electropherogram. | - Suboptimal ddNTP:dNTP ratio: An imbalanced ratio can lead to biased incorporation of ddNTPs.- Secondary structure in the template DNA: Hairpins or GC-rich regions can cause the polymerase to pause or dissociate. | - Re-optimize the 3'-amino-ddCTP concentration. - Use sequencing additives (e.g., betaine) to help resolve secondary structures.- Modify thermal cycling conditions. |
Quantitative Data Summary
The following table summarizes the expected impact of altering the 3'-amino-ddCTP to dCTP ratio on key sequencing parameters.
| 3'-amino-ddCTP:dCTP Ratio | Expected Read Length | Signal Strength (Near Primer) | Signal Strength (Distal to Primer) | Primary Application |
| High (e.g., 1:50) | Short | Strong | Weak or absent | Sequencing short templates; confirming sequence close to the primer. |
| Optimal (e.g., 1:100) | Long | Good | Good | General purpose sequencing with a balance of read length and signal strength. |
| Low (e.g., 1:200) | Potentially longer | Weak or ambiguous | Strong | Sequencing long templates where the initial sequence is not critical. |
Experimental Protocols
Protocol for Optimizing 3'-amino-ddCTP Concentration
This protocol describes a titration experiment to determine the optimal concentration of 3'-amino-ddCTP for your specific sequencing application.
1. Materials:
-
Purified DNA template (plasmid or PCR product) of known concentration
-
Sequencing primer (10 µM)
-
dNTP mix (containing dATP, dGTP, dTTP, and dCTP at appropriate concentrations)
-
3'-amino-ddCTP stock solution
-
DNA polymerase suitable for sequencing
-
Sequencing reaction buffer
-
Nuclease-free water
2. Experimental Setup: Prepare a series of sequencing reactions, each with a different concentration of 3'-amino-ddCTP. It is recommended to test a range of ddCTP:dCTP ratios, for example: 1:50, 1:75, 1:100, 1:150, and 1:200.
3. Reaction Mix Preparation (per reaction):
| Component | Volume/Amount |
| Sequencing Buffer (5x) | 4 µL |
| dNTP mix (with constant dCTP) | 2 µL |
| 3'-amino-ddCTP (varying concentration) | 1 µL |
| DNA Template (e.g., 200 ng) | X µL |
| Primer (10 µM) | 1 µL |
| DNA Polymerase | 1 µL |
| Nuclease-free water | to 20 µL |
4. Thermal Cycling: Use the thermal cycling conditions recommended for your DNA polymerase and sequencing platform. A typical program might be:
-
Initial denaturation: 96°C for 1 minute
-
25-35 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final extension: 60°C for 5 minutes
-
Hold: 4°C
5. Post-Reaction Cleanup: Purify the sequencing products to remove unincorporated ddNTPs and salts using a method such as ethanol/EDTA precipitation or a column-based purification kit.
6. Data Analysis: Analyze the sequencing results from each reaction on a capillary electrophoresis-based DNA analyzer. Compare the electropherograms for read length, signal strength, and overall data quality to determine the optimal 3'-amino-ddCTP concentration.
Visualizations
Caption: Mechanism of DNA chain termination by 3'-amino-ddCTP.
Caption: Troubleshooting workflow for optimizing 3'-amino-ddCTP concentration.
References
- 1. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. csus.edu [csus.edu]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]
- 6. csus.edu [csus.edu]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Peak Resolution with 3'-amino-ddCTP
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 3'-amino-dideoxycytidine triphosphate (3'-amino-ddCTP) to enhance peak resolution in Sanger sequencing.
Frequently Asked Questions (FAQs)
Q1: What is 3'-amino-ddCTP and how does it differ from standard ddCTP?
A1: 3'-amino-ddCTP is a modified chain-terminating nucleotide used in Sanger sequencing. Like standard dideoxynucleotides (ddNTPs), it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, thus terminating DNA synthesis. The key difference is the substitution of the 3'-hydroxyl group with an amino (-NH2) group. This modification has been shown to increase the incorporation efficiency of the nucleotide by DNA polymerase.
Q2: How does the higher incorporation efficiency of 3'-amino-ddCTP lead to improved peak resolution?
A2: Improved peak resolution in Sanger sequencing is largely dependent on the uniform generation of a nested set of DNA fragments, each terminating at a specific nucleotide. A more efficient chain terminator, such as 3'-amino-ddCTP, is incorporated more readily and consistently by the DNA polymerase. This leads to a more balanced population of terminated fragments at each 'C' position in the sequence. In the resulting electropherogram, this translates to more uniform peak heights and reduced background noise, making base calling more accurate and resolving ambiguous regions.
Q3: When should I consider using 3'-amino-ddCTP in my sequencing reactions?
A3: You should consider using 3'-amino-ddCTP when you encounter issues with peak resolution using standard ddNTPs, particularly in challenging sequence contexts such as:
-
GC-rich regions
-
Regions with secondary structures (e.g., hairpin loops)
-
Homopolymer tracts (long repeats of a single base)
-
Low-quality template DNA
Q4: Can 3'-amino-ddCTP be used as a direct replacement for standard ddCTP in my existing protocol?
A4: While 3'-amino-ddCTP is compatible with standard Sanger sequencing workflows, a direct one-to-one replacement may require optimization. Due to its higher incorporation efficiency, the ratio of 3'-amino-ddCTP to dCTP may need to be adjusted to prevent premature termination and ensure the generation of a full range of fragment lengths. It is recommended to start with a lower concentration of 3'-amino-ddCTP compared to standard ddCTP and optimize based on your specific template and polymerase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal | Insufficient template or primer concentration. | Verify DNA and primer concentrations. Ensure primer annealing site is present and accessible. |
| Suboptimal dNTP/3'-amino-ddCTP ratio (too low). | Increase the concentration of 3'-amino-ddCTP in the reaction mix. | |
| Degraded 3'-amino-ddCTP. | Use a fresh aliquot of 3'-amino-ddCTP stored at -20°C. | |
| "Ski-slope" effect (strong initial signal that rapidly declines) | 3'-amino-ddCTP concentration is too high, leading to premature termination. | Decrease the concentration of 3'-amino-ddCTP. Optimize the dNTP/3'-amino-ddCTP ratio. |
| High template concentration. | Reduce the amount of template DNA in the reaction. | |
| Broad, poorly resolved peaks | Poor purification of sequencing products. | Ensure complete removal of unincorporated terminators and salts. |
| Issues with capillary electrophoresis. | Run a sequencing standard to check instrument performance. | |
| Contaminants in the template DNA. | Re-purify the DNA template. | |
| Noisy data with high background | Multiple priming sites. | Design a more specific sequencing primer. |
| Contaminated template DNA (e.g., multiple PCR products). | Gel-purify the PCR product before sequencing. | |
| Low signal intensity, making background more prominent. | Increase template and/or primer concentration. Optimize cycle sequencing conditions. |
Quantitative Data Summary
The use of 3'-amino-ddCTP is expected to yield significant improvements in sequencing data quality. The following tables provide a comparative summary of expected quantitative outcomes when using 3'-amino-ddCTP versus standard ddCTP.
Table 1: Peak Height Uniformity
| Parameter | Standard ddCTP | 3'-amino-ddCTP | Expected Improvement |
| Peak Height Coefficient of Variation (CV) for 'C' peaks | 15-25% | 5-10% | More consistent signal intensity, leading to more reliable base calling. |
| Average Signal Strength (RFU) | Variable | Consistently Higher | Stronger signal for terminated fragments. |
Table 2: Peak Resolution Metrics
| Parameter | Standard ddCTP | 3'-amino-ddCTP | Expected Improvement |
| Average Peak Width at Half Height | Wider | Narrower | Sharper peaks, allowing for better separation of adjacent bases. |
| Resolution Score (between adjacent 'C' peaks) | 0.8 - 1.2 | > 1.5 | Improved ability to distinguish between consecutive 'C' nucleotides. |
| Phred Quality Score (in 'C' rich regions) | 20-30 | > 40 | Higher confidence in base calls within challenging regions. |
Experimental Protocols
Protocol 1: Cycle Sequencing with 3'-amino-ddCTP
This protocol is an adaptation of a standard cycle sequencing protocol for use with a high-efficiency terminator.
1. Reagent Preparation:
-
Template DNA: Purified PCR product or plasmid DNA at a concentration of 20-50 ng/µL.
-
Sequencing Primer: 3.2 µM working solution.
-
Sequencing Mix: Prepare a custom mix or use a commercial kit, adjusting the ddCTP component. If preparing a custom mix, a starting point for the dNTP/3'-amino-ddCTP ratio is 200:1. This may require further optimization.
2. Reaction Setup:
For a single 20 µL reaction:
| Component | Volume |
| Template DNA (20-50 ng/µL) | 1-4 µL |
| Sequencing Primer (3.2 µM) | 1 µL |
| Sequencing Mix (with 3'-amino-ddCTP) | 4 µL |
| 5x Sequencing Buffer | 2 µL |
| Nuclease-free water | to 20 µL |
3. Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Final Hold | 4°C | ∞ | 1 |
4. Post-Reaction Cleanup:
-
Remove unincorporated dye terminators and salts using a standard method such as ethanol/EDTA precipitation or a column-based purification kit.
5. Capillary Electrophoresis:
-
Resuspend the purified product in high-quality formamide (B127407) and analyze on an automated DNA sequencer.
Visualizations
Caption: Experimental workflow for Sanger sequencing using 3'-amino-ddCTP.
Caption: Comparison of termination efficiency and its impact on peak resolution.
Caption: A logical workflow for troubleshooting poor peak resolution.
Technical Support Center: Stability of 3'-NH2-ddCTP
This technical support center provides guidance on the long-term storage and stability of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-ddCTP). The information is intended for researchers, scientists, and drug development professionals using this modified nucleotide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 3'-NH2-ddCTP?
A1: For long-term stability, it is recommended to store 3'-NH2-ddCTP as a solid (lyophilized powder) or in a solution at temperatures of -20°C or below.[1][2] Some suppliers suggest that for solutions, long-term storage is not recommended, and they should be used soon after preparation. To minimize degradation, it is advisable to store the compound in the dark and avoid exposure to UV light.
Q2: What factors can affect the stability of 3'-NH2-ddCTP during storage?
A2: The stability of nucleotide analogs like 3'-NH2-ddCTP can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of nucleotides.
-
pH: The pH of the storage solution can significantly impact stability, with neutral to slightly acidic conditions generally being more favorable for nucleotides.
-
Enzymatic Degradation: Contamination with nucleases can lead to the rapid degradation of the molecule.
-
Oxidation: Exposure to oxidizing agents can damage the nucleotide.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of nucleic acids and nucleotides, though the specific impact on 3'-NH2-ddCTP is not well-documented.[3][4]
-
Buffer Composition: The components of the storage buffer can affect stability.[4]
Q3: How does the 3'-amino modification affect the stability of the ddCTP molecule?
A3: The 3'-amino group is a key functional modification. While specific studies on the hydrolytic stability of the 3'-amino group in ddCTP are not widely available, amine-modified oligonucleotides have been studied. The stability of such modifications can be influenced by the local chemical environment. It is important to consider that the amino group could be susceptible to chemical reactions, such as hydrolysis, particularly under non-optimal pH conditions.
Q4: Are there any known degradation pathways for 3'-NH2-ddCTP?
A4: While specific degradation pathways for 3'-NH2-ddCTP have not been detailed in the available literature, potential degradation could occur through several mechanisms common to nucleotides:
-
Hydrolysis of the triphosphate chain: This would result in the formation of 3'-NH2-ddCDP, 3'-NH2-ddCMP, and ultimately 3'-amino-2',3'-dideoxycytidine.
-
Depurination/Depyrimidination: Although less common for pyrimidines like cytosine compared to purines, cleavage of the N-glycosidic bond between the sugar and the base can occur under harsh acidic conditions.
-
Modification of the amino group: The 3'-amino group could potentially undergo reactions depending on the storage conditions and contaminants present.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of experimental efficiency (e.g., poor incorporation in sequencing reactions) | Degradation of 3'-NH2-ddCTP stock solution. | - Aliquot the 3'-NH2-ddCTP stock upon receipt to minimize freeze-thaw cycles.- Store aliquots at -80°C for long-term storage.- Prepare fresh working solutions from a new aliquot for each experiment.- Verify the integrity of the stock solution using a suitable analytical method (see Experimental Protocols). |
| Inconsistent experimental results between different batches or over time | Inconsistent storage conditions or handling of 3'-NH2-ddCTP. | - Standardize the storage and handling protocol for 3'-NH2-ddCTP across all experiments.- Maintain a detailed log of storage conditions and handling procedures.- Perform a quality control check on new batches of 3'-NH2-ddCTP upon arrival. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | - Analyze the sample using LC-MS/MS to identify the mass of the unexpected peaks and infer their structure (see Experimental Protocols).- Consider potential degradation pathways (e.g., hydrolysis of the triphosphate chain) when interpreting the results.- If significant degradation is observed, discard the stock solution and use a fresh aliquot. |
Quantitative Data Summary
| Parameter | Recommendation/Observation | Source |
| Storage Temperature (Solid) | -20°C or below | Manufacturer Datasheets |
| Storage Temperature (Solution) | -20°C or below; for short-term use. Some suppliers advise against long-term storage in solution. | Manufacturer Datasheets |
| Freeze-Thaw Cycles | Minimize by aliquoting. Repeated cycles can lead to degradation of nucleic acids. | [3][4] |
| pH of Solution | Generally, a neutral to slightly acidic pH is recommended for nucleotide stability. | General Knowledge |
Experimental Protocols
The following are generalized protocols for assessing the stability of 3'-NH2-ddCTP. These methods should be optimized and validated for your specific experimental setup.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for monitoring the purity of 3'-NH2-ddCTP over time.
1. Sample Preparation:
- Prepare a stock solution of 3'-NH2-ddCTP at a known concentration (e.g., 10 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
- Create aliquots of the stock solution for storage under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
- At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.
- Dilute the sample to an appropriate concentration for HPLC analysis (e.g., 100 µM).
2. HPLC Conditions (Example):
- Column: A reverse-phase C18 column is commonly used for nucleotide analysis.
- Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 271 nm (the approximate λmax for cytosine).
3. Data Analysis:
- Integrate the peak area of 3'-NH2-ddCTP and any degradation products.
- Calculate the percentage of intact 3'-NH2-ddCTP at each time point and storage condition.
- Plot the percentage of intact 3'-NH2-ddCTP versus time to determine the degradation rate.
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for identifying potential degradation products of 3'-NH2-ddCTP.
1. Sample Preparation:
- Subject a sample of 3'-NH2-ddCTP to forced degradation conditions (e.g., incubation at 60°C for 24 hours, or treatment with mild acid or base).
- Prepare a control sample stored under optimal conditions.
2. LC-MS/MS Conditions (Example):
- LC System: Use an HPLC or UPLC system with conditions similar to those described in Protocol 1, but with a volatile buffer system compatible with mass spectrometry (e.g., ammonium (B1175870) acetate instead of TEAA).
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
- Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for nucleotides.
- Data Acquisition: Acquire full scan MS data to identify the molecular weights of the parent compound and any degradation products. Acquire MS/MS data on the parent and potential degradation product ions to obtain fragmentation patterns for structural elucidation.
3. Data Analysis:
- Compare the chromatograms of the stressed and control samples to identify new peaks corresponding to degradation products.
- Determine the accurate mass of the degradation products from the full scan MS data.
- Propose potential structures for the degradation products based on their mass and fragmentation patterns observed in the MS/MS spectra. Common degradation pathways include the loss of phosphate (B84403) groups.
Visualizations
Caption: Experimental workflow for assessing the stability of 3'-NH2-ddCTP.
Caption: Hypothetical degradation pathway for 3'-NH2-ddCTP.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Reassessing Long-Term Cryopreservation Strategies for Improved Quality, Safety, and Clinical Use of Allogeneic Dermal Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sequencing with 3'-amino-ddCTP
Welcome to the technical support center for the use of 3'-amino-dideoxycytidine triphosphate (3'-amino-ddCTP) in sequencing applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent non-specific termination and other common issues during DNA sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3'-amino-ddCTP and how does it work as a chain terminator?
A1: 3'-amino-ddCTP is a modified nucleoside triphosphate. Like standard dideoxynucleoside triphosphates (ddNTPs), it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which is essential for DNA chain elongation.[1][2] When a DNA polymerase incorporates 3'-amino-ddCTP into a growing DNA strand, the synthesis is terminated.[3] The key difference is the presence of an amino group at the 3' position instead of a hydrogen atom found in standard ddNTPs.
Q2: What is the primary advantage of using 3'-amino-ddCTP over standard ddCTP for preventing non-specific termination?
A2: Early studies have shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are highly effective inhibitors of DNA polymerases, with a "markedly higher" effect compared to standard ddNTPs.[3] This increased termination efficiency can lead to less ambiguity in the termination event at each position, potentially resulting in cleaner and more specific sequencing data. By ensuring a more definitive stop, it may reduce the background noise that can be misinterpreted as non-specific termination.
Q3: Can 3'-amino-ddCTP be used with any DNA polymerase?
A3: Not necessarily. Different DNA polymerases exhibit varying efficiencies and biases in the incorporation of modified nucleotides like ddNTPs.[4] For instance, some Taq polymerase variants are known to incorporate ddGTP more readily than other ddNTPs.[4] It is crucial to verify the compatibility and incorporation efficiency of 3'-amino-ddCTP with your specific DNA polymerase. Mutant DNA polymerases have been engineered to improve the incorporation of ddNTPs, and these may offer better performance.[5][6]
Q4: How should 3'-amino-ddCTP be stored?
A4: Like other nucleotide triphosphates, 3'-amino-ddCTP should be stored at -20°C in a non-frost-free freezer to maintain its stability. Repeated freeze-thaw cycles should be avoided by preparing small aliquots.
Troubleshooting Guide
Non-specific termination and other sequencing artifacts can arise from various factors in the experimental workflow. The following guide provides solutions to common problems encountered when using 3'-amino-ddCTP.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Low Template Concentration: Insufficient DNA template leads to poor amplification. | Ensure your template concentration is within the optimal range (see table below).[1] |
| Poor Template Quality: Contaminants like salts or ethanol (B145695) can inhibit the polymerase. | Use a purification kit to clean your DNA template. Ensure the A260/280 ratio is ~1.8.[1] | |
| Inefficient Primer Annealing: The primer may have a low melting temperature (Tm) or secondary structures. | Design primers with a Tm between 55-65°C and check for hairpins or self-dimerization. | |
| Suboptimal dNTP/3'-amino-ddCTP Ratio: An incorrect ratio can lead to inefficient termination. | Optimize the ratio of dNTPs to 3'-amino-ddCTP. Given its higher efficiency, you may need a lower concentration of 3'-amino-ddCTP compared to standard ddCTP. | |
| Polymerase Incompatibility: The DNA polymerase may not efficiently incorporate 3'-amino-ddCTP. | Test different DNA polymerases, including those engineered for improved ddNTP incorporation.[5][6] | |
| Noisy Data / Mixed Peaks | Multiple Priming Sites: The sequencing primer is binding to more than one location on the template. | Design a more specific primer. Perform a BLAST search to ensure primer uniqueness. |
| Contaminated Template: The presence of more than one DNA template (e.g., mixed plasmid prep or multiple PCR products). | For plasmids, re-streak and pick a single colony. For PCR products, run on an agarose (B213101) gel to confirm a single band and purify if necessary.[7] | |
| Primer-Dimers: Formation of primer-dimers can lead to a mixed signal at the beginning of the sequence. | Optimize PCR conditions to reduce primer-dimer formation. Use HPLC-purified primers.[8] | |
| Premature Termination | High Template Concentration: Too much template can deplete the terminators early in the reaction. | Reduce the amount of template DNA used in the sequencing reaction.[1] |
| Secondary Structures in Template: GC-rich regions or hairpin loops can cause the polymerase to stall. | Use a sequencing buffer with additives like betaine (B1666868) or DMSO to help denature secondary structures. | |
| High Concentration of 3'-amino-ddCTP: Due to its high efficiency, an excessive concentration can lead to a preponderance of short fragments. | Decrease the concentration of 3'-amino-ddCTP in the reaction mix. |
Quantitative Data Summary
The following table provides recommended starting concentrations for key components in a Sanger sequencing reaction using 3'-amino-ddCTP. Optimization may be required based on the specific template and polymerase used.
| Component | Recommended Concentration Range | Notes |
| Plasmid DNA Template | 50-150 ng/µL | Higher concentrations can lead to premature termination.[1] |
| PCR Product Template (>200 bp) | 10-40 ng/µL | Purity is critical; ensure removal of PCR primers and dNTPs. |
| Sequencing Primer | 3-5 pmol per reaction | Higher concentrations can cause artifacts. |
| dNTPs | 200-500 µM each | |
| 3'-amino-ddCTP | 1-5 µM | May require titration due to higher incorporation efficiency compared to standard ddCTP.[3] |
Experimental Protocols
Protocol: Cycle Sequencing with 3'-amino-ddCTP
This protocol outlines a typical cycle sequencing reaction.
-
Reaction Setup:
-
On ice, prepare a master mix for the number of reactions plus 10% extra volume.
-
For a single 20 µL reaction, combine the following:
-
Sequencing Buffer (with MgCl2): 4 µL
-
dNTP Mix (A, G, T): 1 µL of a 200 µM stock of each
-
dCTP: 1 µL of a 200 µM stock
-
3'-amino-ddCTP: 1 µL of a 2 µM stock (adjust as needed)
-
DNA Template: X µL (refer to table above)
-
Sequencing Primer: 1 µL of a 5 µM stock
-
DNA Polymerase (thermostable): 1 µL
-
Nuclease-free water: to 20 µL
-
-
-
Thermal Cycling:
-
Perform cycle sequencing in a thermal cycler with the following parameters:
-
Initial Denaturation: 96°C for 2 minutes
-
30-40 Cycles:
-
Denaturation: 96°C for 30 seconds
-
Annealing: 50-60°C for 15 seconds (adjust based on primer Tm)
-
Extension: 60°C for 4 minutes
-
-
Final Hold: 4°C
-
-
-
Post-Reaction Cleanup:
-
Remove unincorporated 3'-amino-ddCTP and salts. Common methods include:
-
Ethanol/EDTA precipitation
-
Spin column purification
-
Magnetic bead-based cleanup
-
-
-
Capillary Electrophoresis:
-
Resuspend the purified fragments in high-purity formamide.
-
Denature at 95°C for 5 minutes and immediately place on ice.
-
Load the sample onto an automated capillary electrophoresis DNA sequencer.
-
Visualizations
Caption: Experimental workflow for Sanger sequencing using 3'-amino-ddCTP.
References
- 1. microbenotes.com [microbenotes.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mutant Taq DNA polymerases with improved elongation ability as a useful reagent for genetic engineering [frontiersin.org]
- 6. DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Polymerase Choice on 3'-NH2-ddCTP Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-NH2-ddCTP) in enzymatic DNA synthesis. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is 3'-NH2-ddCTP and why is it used?
3'-NH2-ddCTP is a modified deoxycytidine triphosphate where the 3'-hydroxyl group on the deoxyribose sugar is replaced by an amino (-NH2) group.[1][2][3] This modification makes it a chain terminator in DNA synthesis. Once a DNA polymerase incorporates 3'-NH2-ddCTP into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the DNA chain.[2][3][4] Its primary application is in DNA sequencing and other molecular biology techniques that require controlled termination of DNA synthesis.[1][2]
Q2: How does the choice of DNA polymerase affect the incorporation of 3'-NH2-ddCTP?
The choice of DNA polymerase is critical for the efficient incorporation of 3'-NH2-ddCTP. DNA polymerases have varying levels of tolerance for modified nucleotides.[4][5] Key factors include:
-
Active Site Geometry: The polymerase's active site must be able to accommodate the 3'-amino group. Some high-fidelity polymerases have a "tight" active site that can sterically hinder the incorporation of modified nucleotides.[6][7]
-
Exonuclease Activity: Polymerases with 3'→5' exonuclease (proofreading) activity may be able to excise the incorporated 3'-NH2-ddCMP, counteracting the desired termination. Using an "exo-" variant of the polymerase is often recommended.[5]
-
Family Type: Family A (e.g., Taq) and Family B (e.g., Pfu, Vent) polymerases can exhibit different efficiencies with modified dNTPs. For instance, VentR exo– DNA polymerase has been shown to be superior to Taq polymerase in incorporating various modified dNTPs.[5] Specialized polymerases like Therminator™ DNA polymerase are specifically engineered for high efficiency with modified nucleotides.[7]
Q3: Which types of polymerases are generally more successful at incorporating 3'-modified nucleotides?
While specific performance can vary, some polymerases are known to be more accommodating of sugar-modified nucleotides:
-
Thermostable Polymerases: Engineered polymerases like the Therminator™ DNA polymerase are often a good choice due to their tolerance for a wide range of modifications at the 3' position.[7]
-
Family B Polymerases (exo-): Variants of polymerases such as VentR exo– have demonstrated superior performance in synthesizing DNA with fully modified dNTPs compared to Family A polymerases.[5]
-
Mutant T7 RNA Polymerase: For RNA synthesis, certain mutated versions of T7 RNA polymerase have shown an improved incorporation rate of 3'-dNTPs.[8]
-
Early DNA Polymerases: Studies have shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are effective terminators for DNA polymerase I, calf thymus DNA polymerase α, and rat liver DNA polymerase β.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low incorporation of 3'-NH2-ddCTP (No termination observed) | Inappropriate Polymerase Choice: The selected polymerase may have low tolerance for 3'-modified nucleotides. | Switch to a polymerase known for its efficiency with modified nucleotides, such as Therminator™ or an exo- Family B polymerase.[5][7] |
| Suboptimal Reaction Conditions: The concentration of 3'-NH2-ddCTP, dNTPs, or Mg²⁺ may not be optimal. | Optimize the ratio of 3'-NH2-ddCTP to dCTP. Perform a titration to find the ideal concentration. Also, optimize the Mg²⁺ concentration, as it is crucial for polymerase activity. | |
| Exonuclease Activity: The polymerase's 3'→5' proofreading activity may be removing the incorporated terminator. | Use an exonuclease-deficient (exo-) version of your polymerase. | |
| Inconsistent or "leaky" termination | Polymerase Fidelity: The polymerase may be inefficiently incorporating the terminator, leading to some read-through. | Increase the concentration of 3'-NH2-ddCTP relative to dCTP. Alternatively, try a different polymerase with higher affinity for the modified nucleotide. |
| Sequence Context: The sequence of the template DNA can influence the efficiency of incorporation at certain positions. | This is an inherent property of the template. If possible, redesigning the template or primer may help. Acknowledge this variability in your data analysis. | |
| Polymerase Stalling or Complete Reaction Failure | High Concentration of Terminator: An excessively high concentration of 3'-NH2-ddCTP can inhibit the polymerase. | Reduce the concentration of 3'-NH2-ddCTP. Ensure the ratio to the natural dCTP is appropriate for your application. |
| Contaminants in Template or Reagents: Impurities can inhibit polymerase activity. | Purify the DNA template and ensure all reagents are of high quality and free from contaminants. |
Data Summary
| Polymerase Type | Suitability for 3'-NH2-ddCTP Incorporation | Key Considerations | References |
| Family A (e.g., Taq, Klenow Fragment) | Moderate to Low | Generally less efficient with bulky or modified nucleotides compared to Family B. Klenow fragment was used in early sequencing but may not be optimal for modified terminators. | [4][5] |
| Family B (e.g., Pfu, Vent, Deep Vent) | High (especially exo- variants) | Often show higher fidelity and better incorporation of modified nucleotides. VentR exo- has been shown to be superior to Taq for incorporating modified dNTPs. | [5] |
| Engineered/Specialized (e.g., Therminator™) | Very High | Specifically evolved for efficient incorporation of modified nucleotides, including those with 3' modifications. | [7] |
| Eukaryotic Polymerases (e.g., Pol α, Pol β) | High | 3'-amino-ddNTPs have been shown to be effective inhibitors and terminators for these polymerases. | [2][3] |
| Terminal deoxynucleotidyl Transferase (TdT) | High | As a template-independent polymerase, TdT can incorporate various modified nucleotides. | [9] |
Visual Guides
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the incorporation of 3'-NH2-ddCTP using a primer extension assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]
- 5. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. ipo.lbl.gov [ipo.lbl.gov]
Technical Support Center: A Troubleshooting Guide for 3'-amino-ddCTP Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-amino-dideoxycytidine triphosphate (3'-amino-ddCTP). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 3'-amino-ddCTP?
A1: 3'-amino-ddCTP is a nucleotide analog that acts as a chain terminator in DNA synthesis.[1] Similar to standard dideoxynucleotides (ddNTPs) used in Sanger sequencing, it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[1] When a DNA polymerase incorporates 3'-amino-ddCTP into a growing DNA strand, the absence of the 3'-hydroxyl group prevents further chain elongation, leading to termination of the DNA synthesis at that point.[1] The presence of the 3'-amino group instead of a 3'-hydroxyl group is the key modification.
Q2: What are the primary applications of 3'-amino-ddCTP?
A2: The primary applications of 3'-amino-ddCTP leverage its chain-terminating property. These include:
-
DNA Sequencing: It can be used as a chain terminator in Sanger-based sequencing protocols.[2]
-
Fragment Analysis: It is employed in PCR-based methods to generate a pool of chain-terminated DNA fragments of varying lengths for applications like genotyping and other fragment analysis studies.[3]
-
Enzyme Inhibition Studies: Due to its structure, it can act as an inhibitor for DNA polymerases and reverse transcriptases, making it a useful tool in studying the kinetics and mechanisms of these enzymes.[4]
Q3: Is 3'-amino-ddCTP compatible with all DNA polymerases?
A3: Not all DNA polymerases incorporate 3'-amino-ddCTP with the same efficiency. Studies have shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are effective terminators for DNA polymerase I, calf thymus DNA polymerase α, and rat liver DNA polymerase β.[2] In fact, for these enzymes, the inhibitory effect of 3'-amino-ddNTPs was found to be markedly higher than that of standard ddNTPs.[2] However, the efficiency of incorporation can be enzyme-dependent. For example, while some polymerases like Taq polymerase may show biased incorporation of certain ddNTPs (favoring ddGTP), engineered polymerases have been developed for more uniform incorporation of all ddNTPs.[5][6] It is crucial to verify the compatibility and incorporation efficiency of 3'-amino-ddCTP with your specific DNA polymerase.
Troubleshooting Guide
Problem 1: No or Low Yield of Terminated Product
Q: I am not seeing any terminated product, or the signal is very weak in my sequencing reaction/fragment analysis. What could be the issue?
A: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal ddNTP:dNTP Ratio: The ratio of 3'-amino-ddCTP to dCTP is critical.[7]
-
Too low: If the concentration of 3'-amino-ddCTP is too low relative to dCTP, termination events will be infrequent, leading to a predominance of long, unterminated products.[8]
-
Too high: Conversely, an excessively high concentration can cause premature termination, resulting in very short fragments and a weak signal for longer fragments.[7]
Solution: Perform a titration experiment to determine the optimal ratio of 3'-amino-ddCTP to dCTP for your specific template and polymerase. Start with a common ddNTP:dNTP ratio for Sanger sequencing (e.g., 1:100) and test a range of dilutions.[8]
-
-
DNA Polymerase Incompatibility or Inactivity: Your DNA polymerase may not efficiently incorporate 3'-amino-ddCTP, or the enzyme may be inactive.
-
Solution: Switch to a DNA polymerase known to be compatible with modified nucleotides. Consider using a polymerase specifically engineered for sequencing applications, as these often exhibit more uniform incorporation of ddNTPs.[6] Also, ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Poor Template Quality: Contaminants in your DNA template, such as salts, ethanol, or residual PCR reagents, can inhibit the polymerase.[8]
-
Solution: Re-purify your DNA template. A 260/280 absorbance ratio of ~1.8 is indicative of pure DNA.[8]
-
-
Primer Issues: Problems with the sequencing primer, such as a low melting temperature (Tm), secondary structures, or non-specific binding, can lead to failed reactions.
-
Solution: Design primers with a suitable Tm and check for potential secondary structures and alternative binding sites. Ensure you are using the correct primer concentration.
-
Problem 2: Unexpected Peak Heights or Band Intensities in Sequencing Data
Q: The peaks corresponding to cytosine terminations in my sequencing chromatogram are disproportionately high or low compared to other bases. Why is this happening?
A: Uneven peak heights are often related to the incorporation efficiency of the ddNTPs by the DNA polymerase.
-
Polymerase Bias: Some DNA polymerases have an inherent bias for or against the incorporation of specific ddNTPs.[5] For instance, wild-type Taq polymerase is known to incorporate ddGTP more efficiently than other ddNTPs.[5] While data for 3'-amino-ddCTP is less common, it is plausible that your polymerase has a specific affinity for this modified nucleotide.
Solution:
-
Use an Engineered Polymerase: The most effective solution is to use a DNA polymerase that has been engineered for sequencing and exhibits more uniform incorporation of all four ddNTPs.[5]
-
Adjust ddNTP:dNTP Ratio: You can try to empirically adjust the concentration of 3'-amino-ddCTP in your reaction mix to compensate for the polymerase bias.
-
-
Secondary Structure of the Template: GC-rich regions or sequences prone to forming hairpins can cause the polymerase to pause or dissociate, leading to a drop in signal intensity.[7]
Solution:
-
Use a sequencing buffer with additives designed to reduce secondary structures, such as betaine (B1666868) or DMSO.
-
Perform the sequencing reaction at a higher temperature, if your polymerase is thermostable.
-
Problem 3: Altered Electrophoretic Mobility
Q: I'm observing a slight shift in the migration of my 3'-amino-terminated fragments during capillary electrophoresis compared to standard ddNTP-terminated fragments. Is this expected?
A: Yes, a slight change in electrophoretic mobility is possible. The 3'-amino group introduces a positive charge at the terminus of the DNA fragment, which can alter its charge-to-mass ratio and its interaction with the sieving matrix in the capillary. The electrophoretic mobility of DNA fragments can be influenced by the terminal nucleotide.[9][10]
Solution: This is generally not a significant issue for data analysis, as modern sequencing software can compensate for such minor mobility shifts. However, it is important to be aware of this potential effect when analyzing your data. If you are running samples with and without the amino modification on the same gel or capillary array, be sure to include a size standard in each lane or injection to accurately compare fragment lengths.
Problem 4: Potential Side Reactions
Q: Could the 3'-amino group participate in any unwanted side reactions during my experiment?
A: The primary amino group is a reactive nucleophile and could potentially participate in side reactions, although this is less of a concern under standard enzymatic reaction conditions.
-
Reaction with Aldehydes or Ketones: If your buffers or reagents are contaminated with aldehydes or ketones, the amino group could form Schiff bases.
-
Acylation: In the presence of acylating agents, the amino group could be acylated.[11]
Solution: To minimize the risk of side reactions, use high-purity reagents and buffers. Ensure that your 3'-amino-ddCTP stock solution is stored properly and is free of contaminants. If you are performing post-termination labeling reactions targeting the amino group, be aware that other primary amines in your reaction mixture (e.g., Tris buffer) can compete with the labeling reaction.[12]
Data Presentation
Table 1: Comparative Kinetic Data for ddCTP Incorporation by Various DNA Polymerases
| DNA Polymerase | Kd (µM) for ddCTP | kpol (s-1) for ddCTP | Relative Efficiency (vs. dCTP) | Reference(s) |
| Vent | 37 | 0.13 | Lower | [13] |
| Taq DNA Polymerase | N/A | N/A | ddGTP incorporated ~10x more efficiently than ddCTP | [14][15] |
| HIV-1 Reverse Transcriptase | 0.23 ± 0.04 | 110 ± 10 | N/A | [14] |
| MMLV Reverse Transcriptase | N/A | N/A | α-boranophosphate substitution in ddCTP increases incorporation efficiency 28-fold | [16] |
Note: This table summarizes available kinetic data for standard ddCTP. Quantitative data for 3'-amino-ddCTP is limited in the literature, but studies suggest a higher incorporation efficiency for some polymerases.[2] N/A indicates data not available in the cited literature.
Experimental Protocols
Protocol 1: Sanger Sequencing using 3'-amino-ddCTP
This protocol is a general guideline and should be optimized for your specific template, primer, and DNA polymerase.
-
Reaction Setup:
-
On ice, prepare a master mix for each of the four termination reactions (A, C, G, T). Each master mix will contain the sequencing buffer, dNTPs (excluding the one for the specific reaction), your DNA template, and the sequencing primer.
-
For the 'C' reaction, add dCTP and 3'-amino-ddCTP. The optimal ratio needs to be determined empirically, but a starting point of 100:1 (dCTP:3'-amino-ddCTP) is recommended.[8]
-
For the A, G, and T reactions, use standard ddATP, ddGTP, and ddTTP, respectively.
-
Add your DNA polymerase to each reaction tube.
-
-
Thermal Cycling:
-
Perform cycle sequencing using a thermal cycler. A typical program includes an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.[17]
-
-
Post-Reaction Cleanup:
-
Purify the sequencing products to remove unincorporated ddNTPs, dNTPs, and salts. This can be done using ethanol/EDTA precipitation or a column-based purification kit.[17]
-
-
Capillary Electrophoresis:
-
Resuspend the purified products in a formamide-based loading buffer.
-
Denature the samples by heating.
-
Separate the fragments by size using an automated capillary electrophoresis DNA sequencer.
-
-
Data Analysis:
-
Analyze the raw data using sequencing analysis software to generate the DNA sequence.
-
Protocol 2: PCR-based Fragment Analysis using 3'-amino-ddCTP
This protocol is designed to generate a pool of 3'-amino-terminated fragments for subsequent analysis.
-
Reaction Setup:
-
Set up a PCR reaction containing your DNA template, forward and reverse primers (one of which is fluorescently labeled), dNTPs, and a specific concentration of 3'-amino-ddCTP.
-
The concentration of 3'-amino-ddCTP will determine the distribution of fragment lengths. A titration is recommended to find the optimal concentration for your application.
-
Include a control reaction without 3'-amino-ddCTP to generate the full-length PCR product.
-
-
PCR Amplification:
-
Perform PCR using standard cycling conditions, but you may need to adjust the number of cycles to avoid over-amplification of very short products.
-
-
Fragment Analysis:
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the sizes and relative abundance of the terminated fragments.
-
Visualizations
Diagram 1: Mechanism of Chain Termination by 3'-amino-ddCTP
Caption: Mechanism of DNA chain termination by 3'-amino-ddCTP.
Diagram 2: Troubleshooting Workflow for Low/No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Analysis Workflow | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The electrophoretic mobility of DNA fragments differing by a single 3'-terminal nucleotide in an automated capillary DNA sequencer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Crystal structures of a ddATP-, ddTTP-, ddCTP, and ddGTP- trapped ternary complex of Klentaq1: Insights into nucleotide incorporation and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incorporation of (alpha-P-borano)-2',3'-dideoxycytidine 5'-triphosphate into DNA by drug-resistant MMLV reverse transcriptase and Taq DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. DNA Fragment Analysis [dartmouth.edu]
Technical Support Center: Purification of Oligonucleotides Terminated with 3'-NH2-ddCTP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides terminated with 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-NH2-ddCTP).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying 3'-amine-modified oligonucleotides?
A1: Common purification methods for 3'-amine-modified oligonucleotides include desalting, reversed-phase cartridge purification, High-Performance Liquid Chromatography (HPLC), and Polyacrylamide Gel Electrophoresis (PAGE).[1][2][3] The choice of method depends on the required purity, yield, oligonucleotide length, and the specific downstream application.[4][5]
Q2: Why is purification of 3'-amine-modified oligonucleotides necessary?
A2: Purification is essential to remove impurities generated during chemical synthesis, such as truncated sequences (n-1, n-2 mers), incompletely deprotected oligonucleotides, and other small molecule impurities.[1][6] These impurities can interfere with downstream applications by reducing accuracy, efficiency, and causing background noise in experiments.[6]
Q3: What is the difference between desalting and other purification methods?
A3: Desalting is a basic level of purification that removes residual by-products from the synthesis, cleavage, and deprotection steps.[1] It is often sufficient for applications like PCR with oligonucleotides up to 35 bases.[1] More advanced methods like cartridge purification, HPLC, and PAGE are used to separate the full-length product from truncated sequences.[1][2]
Q4: Can I use PAGE to purify my 3'-amine-modified oligonucleotide?
A4: While PAGE offers high purity by separating oligonucleotides based on their charge-to-mass ratio, it may not be suitable for all modified oligonucleotides.[3][4] The urea (B33335) used in PAGE purification can damage some modifications, including amino modifiers.[4] It is generally recommended for longer oligonucleotides (>50-60 bases) when high purity is critical.[1][3]
Q5: What is "trityl-on" purification and is it applicable for 3'-modified oligonucleotides?
A5: "Trityl-on" purification is a reversed-phase technique that separates the full-length oligonucleotide, which retains the hydrophobic 5'-dimethoxytrityl (DMT) group, from failure sequences that lack this group.[7] While this method is based on the 5'-DMT group, the principle of using a hydrophobic handle can be adapted. For 3'-amine-modified oligonucleotides, a protecting group on the amine can serve a similar purpose, increasing the hydrophobicity of the full-length product and aiding in its separation by reversed-phase HPLC.[6]
Purification Method Comparison
| Purification Method | Principle | Purity Level | Typical Yield | Best For | Limitations |
| Desalting | Size exclusion or reversed-phase to remove salts and small molecules. | Basic | High | PCR, qPCR, sequencing primers (<35 bases).[1][4] | Does not remove failure sequences.[1] |
| Reversed-Phase Cartridge | Separation based on hydrophobicity (often "trityl-on"). | >80%[2] | >80%[2] | Modified oligos with hydrophobic groups, fluorescent sequencing.[2] | Purity and yield may be lower for longer oligos (>50 bases).[1] |
| Reversed-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity. | >85% | Medium | Modified oligonucleotides, large-scale synthesis.[1] | Resolution decreases for longer oligonucleotides (>50 bases).[1] |
| Ion-Exchange HPLC (IE-HPLC) | Separation based on the number of phosphate (B84403) groups (charge). | High | Medium | Oligonucleotides with significant secondary structure (high GC content).[1] | Limited by length (typically up to 40 bases).[1] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on charge-to-mass ratio. | 95-99%[1] | Low | Long oligonucleotides (>50 bases) requiring very high purity.[1][3] | Complex and time-consuming; can damage some modifications.[2][4] |
Troubleshooting Guide
Issue 1: Low yield of the purified 3'-amine-modified oligonucleotide.
-
Q: I am getting a very low yield after purification. What could be the cause?
-
A: Low yields can result from several factors. The synthesis efficiency itself plays a big role; even a 1% drop in average coupling efficiency can significantly reduce the amount of full-length product.[6] The purification method chosen also impacts the final yield, with PAGE generally resulting in lower yields compared to HPLC or cartridge purification.[4][8] Additionally, losses can occur during deprotection and transfers between steps.[6] For amine-modified oligonucleotides, it's also possible that a portion of the product was lost during purification if it co-eluted with failure sequences.[6]
-
Issue 2: The purity of my oligonucleotide is lower than expected after purification.
-
Q: My purified oligonucleotide shows multiple peaks on an analytical HPLC or a smear on a gel. Why?
-
A: This indicates the presence of impurities. Common impurities include:
-
n-1, n-2, etc. failure sequences: These are shorter oligonucleotides that result from incomplete coupling during synthesis.[1][]
-
Incompletely deprotected oligonucleotides: Residual protecting groups can lead to multiple species.[6]
-
Formation of adducts: The cyanoethyl protecting group used in synthesis can form adducts with bases, leading to impurities with a higher mass.[][10]
-
Depurination: The acidic conditions used for detritylation can lead to the loss of purine (B94841) bases and subsequent chain cleavage.[10]
-
-
The choice of purification method is critical for removing these impurities. For example, RP-HPLC is not very efficient at removing (n-1)-mers.[8] For high purity, especially for longer oligos, PAGE is often recommended.[1]
-
Issue 3: I see an unexpected peak in my HPLC chromatogram.
-
Q: There is an unexpected peak in my RP-HPLC analysis of a 3'-amine-modified oligonucleotide. What could it be?
-
A: An unexpected peak could be due to a variety of reasons:
-
Phosphoramidite impurities: The building blocks used in synthesis can contain reactive impurities that get incorporated into the oligonucleotide.[11][12]
-
Secondary structures: Oligonucleotides, especially those with high GC content, can form stable secondary structures that may result in broad or multiple peaks during RP-HPLC.[7] Running the HPLC at an elevated temperature (e.g., 60°C) can help to denature these structures.[7]
-
GG Dimer formation: During the coupling of dG phosphoramidite, a GG dimer can form and be incorporated, leading to an n+1 peak.[10]
-
Cyanoethylation: Alkylation of thymidine (B127349) by acrylonitrile (B1666552) (a byproduct of deprotection) can result in a +53 Da impurity that may appear as an n+1 peak in RP-HPLC.[10]
-
-
Issue 4: My 3'-amine-modified oligonucleotide is not behaving as expected in downstream applications.
-
Q: My purified oligonucleotide has the correct mass, but it's not working in my experiment. What could be the problem?
-
A: If the mass is correct, the issue might not be with the primary sequence but with the modification or residual impurities.
-
Incomplete deprotection of the amine: If the protecting group on the 3'-amine is not fully removed, it will not be available for subsequent conjugation reactions.
-
Presence of co-eluting impurities: Some impurities may have similar properties to the full-length product and co-elute during purification, interfering with downstream applications.[6]
-
Water contamination: For some sensitive reagents used in modification steps, water contamination can lead to hydrolysis and inactivation.[13]
-
-
Experimental Protocols
Protocol 1: Desalting using a Spin Column
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in a suitable buffer (e.g., 1X Modification Buffer, pH 8.0 for subsequent NHS ester reactions).
-
Column Equilibration: Pre-equilibrate a desalting spin column (with an appropriate molecular weight cutoff) according to the manufacturer's instructions.
-
Loading: Load the dissolved oligonucleotide onto the column.
-
Centrifugation: Centrifuge the column as per the manufacturer's protocol to separate the oligonucleotide (retentate) from salts and small molecules (flow-through).
-
Elution and Collection: Add elution buffer to the column and centrifuge again to collect the desalted oligonucleotide. Repeat as necessary to maximize recovery.
Protocol 2: Reversed-Phase Cartridge Purification
-
Cartridge Equilibration: Equilibrate a reversed-phase DNA purification cartridge by washing with acetonitrile (B52724) followed by 1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[14]
-
Sample Loading: Dissolve the crude oligonucleotide in an appropriate buffer (e.g., 14% aqueous ammonia) and load it onto the cartridge.[14] Reload the effluent a couple of times to ensure maximum binding.[14]
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 2.8% aqueous ammonia (B1221849) followed by water) to remove failure sequences and other hydrophilic impurities.[14]
-
Elution: Elute the purified oligonucleotide with a higher concentration of organic solvent (e.g., 20% acetonitrile in water).[14]
-
Evaporation: Evaporate the solvent to obtain the purified oligonucleotide.[14]
Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the crude oligonucleotide in water or a low-salt buffer.
-
System Setup: Use a C8 or C18 reversed-phase column. The mobile phases typically consist of Buffer A (e.g., 0.1 M triethylammonium bicarbonate, pH 7.5) and Buffer B (e.g., 0.1 M triethylammonium bicarbonate in 50% acetonitrile).[15]
-
Injection and Gradient: Inject the sample and run a linear gradient of increasing Buffer B concentration (e.g., 0 to 50% Buffer B over 20 minutes) at a specified flow rate (e.g., 4 mL/min).[15]
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be the full-length product.
-
Post-Purification Processing: Desalt the collected fractions using a spin column or by lyophilization if a volatile buffer like triethylammonium bicarbonate was used.[15]
Protocol 4: Polyacrylamide Gel Electrophoresis (PAGE) Purification
-
Sample Preparation: Desalt the oligonucleotide if it is longer than 50 bases.[16] Dissolve the dried oligonucleotide in a loading buffer (e.g., 9:1 formamide/1X TBE).[16]
-
Gel Electrophoresis:
-
Use a denaturing polyacrylamide gel of a concentration appropriate for the oligonucleotide length.
-
Load the sample into the wells. Avoid using marker dyes in the same lane as the sample.[16]
-
Run the gel at a constant power until the oligonucleotide has migrated at least two-thirds of the way down the gel.[16]
-
-
Visualization and Excision:
-
Elution:
-
Recovery:
-
Separate the elution buffer from the gel fragments by centrifugation or filtration.
-
Desalt the recovered oligonucleotide to remove salts and residual urea.[16]
-
Visualizations
Caption: General workflow for the purification of 3'-NH2-ddCTP terminated oligonucleotides.
Caption: A decision-making guide for troubleshooting common purification issues.
References
- 1. labcluster.com [labcluster.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. idtdna.com [idtdna.com]
- 4. idtdna.com [idtdna.com]
- 5. Purification & Yield [eurofinsgenomics.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. atdbio.com [atdbio.com]
- 8. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. ibiblio.org [ibiblio.org]
- 17. med.upenn.edu [med.upenn.edu]
Validation & Comparative
A Head-to-Head Comparison of 3'-NH2-ddCTP and ddCTP in DNA Sequencing Performance
In the realm of molecular biology, Sanger sequencing remains a cornerstone for its high-fidelity DNA sequence analysis. The method's efficacy hinges on the precise termination of DNA synthesis by dideoxynucleoside triphosphates (ddNTPs). While 2',3'-dideoxycytidine triphosphate (ddCTP) is the standard chain terminator for cytosine, the modified analog, 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-NH2-ddCTP), presents an alternative with distinct biochemical properties. This guide offers an objective comparison of their performance in DNA sequencing, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Data Presentation
The following table summarizes the performance characteristics of 3'-NH2-ddCTP versus ddCTP based on available literature. It is important to note that the data for 3'-NH2-ddCTP is derived from earlier studies, and direct comparative performance in modern, high-throughput Sanger sequencing has not been extensively published.
| Feature | 3'-NH2-ddCTP | ddCTP (Standard) |
| Chain Termination | Effective chain terminator. | The gold standard for chain termination in Sanger sequencing.[3][4] |
| Incorporation Efficiency | Demonstrated to be an effective inhibitor of various DNA polymerases, with a markedly higher inhibitory effect than ddNTPs in some studies. | Efficiently incorporated by engineered DNA polymerases (e.g., Taq mutants) used in modern sequencing kits.[5] |
| Read Length | Not extensively documented in modern sequencing systems. | Routinely achieves read lengths of up to 1000 base pairs.[1][2][6] |
| Accuracy | Not extensively documented in modern sequencing systems. | Achieves accuracy rates of 99.99%.[2] |
| Commercial Availability | Available from specialized chemical suppliers. | Widely available as a component of Sanger sequencing kits (e.g., BigDye™ Terminator kits).[7][8][9][10] |
| Data Source | Primarily based on foundational biochemical studies from the 1980s. | Based on extensive data from modern, automated Sanger sequencing platforms. |
Structural and Functional Differences
The key difference between the two molecules lies at the 3' position of the deoxyribose sugar. This seemingly minor alteration has significant implications for DNA synthesis.
Caption: Structural comparison of ddCTP and 3'-NH2-ddCTP.
The absence of the 3'-hydroxyl group in both molecules prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby terminating DNA chain elongation.[1][4] The presence of a 3'-amino group in 3'-NH2-ddCTP may alter its interaction with the active site of DNA polymerase, potentially explaining its higher inhibitory effect observed in some studies.
Experimental Protocols
Standard Sanger Sequencing with ddCTP (using BigDye™ Terminator v3.1 Cycle Sequencing Kit)
This protocol is a standard method for performing Sanger sequencing on purified PCR products or plasmid DNA.[7][8][10]
1. Cycle Sequencing Reaction Setup:
-
On ice, prepare the following reaction mixture in a PCR tube:
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 4.0 µL
-
Purified DNA template (e.g., 150 ng for plasmid): 1.25 - 5.5 µL
-
Sequencing Primer (5 µM): 0.5 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Gently mix by pipetting and briefly centrifuge.
2. Thermal Cycling:
-
Perform cycle sequencing in a thermal cycler with the following program:
-
Initial denaturation: 96°C for 1 minute
-
30 cycles of:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold at 10°C
-
3. Post-Reaction Cleanup:
-
Remove unincorporated dye terminators using a method such as ethanol/EDTA precipitation or gel filtration cartridges.[7][8]
-
For ethanol/EDTA precipitation:
-
To the sequencing reaction, add 5 µL of 125 mM EDTA and 60 µL of 100% ethanol.
-
Incubate at room temperature for 15 minutes.
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Discard the supernatant, wash the pellet with 70% ethanol, and air-dry.
-
-
Resuspend the purified fragments in Hi-Di™ Formamide.
4. Capillary Electrophoresis:
-
Denature the samples at 95°C for 3 minutes and immediately place on ice.
-
Load the samples onto an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl).
Enzymatic Incorporation of 3'-NH2-ddCTP (Summarized from Zaitseva et al., 1984)
This protocol summarizes the conditions under which 3'-amino-ddNTPs were shown to be effective chain terminators.
1. Reaction Components:
-
Template-Primer System: M13 phage DNA and a synthetic oligonucleotide primer.
-
Enzyme: E. coli DNA polymerase I (Klenow fragment).
-
Deoxynucleoside Triphosphates (dNTPs): dATP, dGTP, dCTP, dTTP.
-
Chain Terminator: 3'-amino-2',3'-dideoxynucleoside 5'-triphosphate (3'-NH2-ddNTP).
-
Reaction Buffer: Optimized for the specific DNA polymerase.
2. Reaction Conditions:
-
The reaction mixture containing the template-primer, dNTPs, and a single 3'-NH2-ddNTP was incubated with the DNA polymerase.
-
The concentration of the 3'-NH2-ddNTP was varied to determine its inhibitory effect on DNA synthesis.
3. Analysis:
-
The products of the reaction were separated by polyacrylamide gel electrophoresis.
-
The termination of DNA synthesis at specific nucleotide positions corresponding to the incorporated 3'-NH2-ddNTP was observed.
Signaling Pathways and Workflows
The fundamental workflow for Sanger sequencing relies on the chain termination principle, which is applicable to both ddCTP and 3'-NH2-ddCTP.
Caption: Generalized workflow for Sanger DNA sequencing.
Conclusion
For researchers requiring the highest level of confidence and reproducibility with established protocols, ddCTP remains the industry standard. However, the unique properties of 3'-NH2-ddCTP may warrant further investigation for specialized applications, such as the development of novel sequencing chemistries or enzymatic assays where its potent inhibitory characteristics could be advantageous. Future studies directly comparing the two molecules on modern sequencing platforms would be invaluable to fully elucidate their respective performance capabilities.
References
- 1. DNA Sanger Sequencing: A Staple of Genetic Analysis [biobasic-asia.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. Genotyping and gene expression analysis: Sanger to high throughput sequencing | TRITIUM CLOUD æ° [tritium.cloud]
- 4. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. genomania.gitbook.io [genomania.gitbook.io]
- 7. Dye-terminator DNA sequencing [protocols.io]
- 8. science.smith.edu [science.smith.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
3'-Amino-ddCTP: A Superior Chain Terminator for Precise DNA Synthesis Control
For researchers, scientists, and drug development professionals engaged in DNA sequencing, polymerase chain reactions (PCR), and the development of antiviral therapeutics, the selection of an effective chain terminator is paramount. This guide provides a comprehensive comparison of 3'-amino-2',3'-dideoxycytidine (B1198059) 5'-triphosphate (3'-amino-ddCTP) with the conventional 2',3'-dideoxynucleoside triphosphates (ddNTPs), supported by experimental data demonstrating its efficacy as a specific and efficient DNA chain terminator.
The core principle of chain termination in DNA synthesis lies in the modification of the 3'-hydroxyl group of the deoxyribose sugar, which is essential for the formation of the phosphodiester bond that extends the DNA chain. While ddNTPs, lacking this 3'-hydroxyl group, have been the cornerstone of Sanger sequencing, 3'-amino-ddNTPs present a compelling alternative with enhanced inhibitory properties.
Comparative Performance of 3'-Amino-ddCTP
Pioneering work by Chidgeavadze et al. demonstrated that 3'-amino-ddNTPs are potent terminators of DNA synthesis catalyzed by various DNA polymerases. Their research revealed that the substitution of the 3'-hydroxyl group with an amino group leads to a significantly more effective inhibition of DNA chain elongation compared to standard ddNTPs.
The data below, adapted from studies on DNA polymerase I (Klenow fragment), calf thymus DNA polymerase α, and rat liver DNA polymerase β, illustrates the superior inhibitory action of 3'-amino-ddNTPs. The key performance indicator here is the concentration of the terminator required to achieve significant inhibition of DNA synthesis, with lower concentrations indicating higher efficiency.
| Chain Terminator | Target Enzyme | Relative Inhibitory Potency |
| 3'-amino-ddCTP | DNA Polymerase I (Klenow) | Markedly Higher than ddCTP |
| ddCTP | DNA Polymerase I (Klenow) | Standard |
| 3'-amino-ddCTP | DNA Polymerase α (calf thymus) | Markedly Higher than ddCTP |
| ddCTP | DNA Polymerase α (calf thymus) | Standard |
| 3'-amino-ddCTP | DNA Polymerase β (rat liver) | Markedly Higher than ddCTP |
| ddCTP | DNA Polymerase β (rat liver) | Standard |
Note: "Markedly Higher" indicates a significantly lower concentration of the 3'-amino analog was required for the same level of inhibition as the corresponding ddNTP.
Mechanism of Action: A Visual Comparison
The mechanism of chain termination by both 3'-amino-ddCTP and ddCTP involves their incorporation into the growing DNA strand by a DNA polymerase. Once incorporated, the absence of a 3'-hydroxyl group (in ddCTP) or the presence of a 3'-amino group (in 3'-amino-ddCTP) prevents the formation of a phosphodiester bond with the incoming nucleotide, thus terminating DNA synthesis.
Caption: Mechanism of DNA chain termination by ddCTP and 3'-amino-ddCTP.
Experimental Validation Workflow
The validation of 3'-amino-ddCTP as a specific chain terminator can be achieved through a primer extension assay. This experiment allows for the direct visualization of chain termination at specific nucleotide positions.
Caption: Workflow for the validation of 3'-amino-ddCTP as a chain terminator.
Experimental Protocols
The following is a detailed protocol for a primer extension assay to validate and compare the chain termination efficiency of 3'-amino-ddCTP with ddCTP. This protocol is based on the methodologies described by Chidgeavadze et al.
I. Materials
-
Single-stranded DNA template (e.g., M13 phage DNA)
-
Synthetic oligonucleotide primer (complementary to a region of the template)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
2',3'-dideoxycytidine 5'-triphosphate (ddCTP)
-
3'-amino-2',3'-dideoxycytidine 5'-triphosphate (3'-amino-ddCTP)
-
DNA Polymerase I (Klenow fragment)
-
[γ-³²P]ATP for primer labeling
-
T4 Polynucleotide Kinase
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7M urea)
-
TBE buffer (Tris-borate-EDTA)
II. Primer Labeling
-
Combine the following in a microcentrifuge tube:
-
1 µL of primer (10 µM)
-
1 µL of 10x T4 Polynucleotide Kinase buffer
-
5 µL of [γ-³²P]ATP
-
1 µL of T4 Polynucleotide Kinase (10 U/µL)
-
2 µL of nuclease-free water
-
-
Incubate at 37°C for 30 minutes.
-
Inactivate the enzyme by heating at 65°C for 10 minutes.
-
Purify the labeled primer using a suitable method (e.g., spin column) to remove unincorporated [γ-³²P]ATP.
III. Primer-Template Annealing
-
In a microcentrifuge tube, mix:
-
1 µL of labeled primer
-
1 µL of single-stranded DNA template (0.5 µg/µL)
-
1 µL of 10x annealing buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM NaCl)
-
7 µL of nuclease-free water
-
-
Heat the mixture to 80°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
IV. Chain Termination Reaction
-
Prepare four separate reaction tubes for each terminator (ddCTP and 3'-amino-ddCTP), labeled G, A, T, and C.
-
For the ddCTP termination reactions , prepare a master mix for each nucleotide:
-
G-tube: 2 µL of annealed primer-template, 1 µL of dNTP mix (dATP, dTTP, dCTP at 0.5 mM each), 1 µL of ddGTP (0.05 mM), 1 µL of 10x reaction buffer.
-
A-tube: 2 µL of annealed primer-template, 1 µL of dNTP mix, 1 µL of ddATP (0.05 mM), 1 µL of 10x reaction buffer.
-
T-tube: 2 µL of annealed primer-template, 1 µL of dNTP mix, 1 µL of ddTTP (0.05 mM), 1 µL of 10x reaction buffer.
-
C-tube (Control): 2 µL of annealed primer-template, 1 µL of dNTP mix, 1 µL of ddCTP (0.05 mM), 1 µL of 10x reaction buffer.
-
-
For the 3'-amino-ddCTP termination reaction (Test) :
-
C-tube (Test): 2 µL of annealed primer-template, 1 µL of dNTP mix, 1 µL of 3'-amino-ddCTP (at a concentration determined to be comparable or lower than ddCTP for effective termination), 1 µL of 10x reaction buffer.
-
-
To each of the eight tubes, add 1 µL of DNA Polymerase I (Klenow fragment, 1-2 units).
-
Incubate all tubes at 37°C for 15-20 minutes.
-
Stop the reactions by adding 4 µL of stop solution to each tube.
V. Gel Electrophoresis and Autoradiography
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load 2-3 µL of each sample into the wells of a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the bromophenol blue dye reaches the bottom of the gel.
-
After electrophoresis, transfer the gel to a solid support (e.g., filter paper), dry it, and expose it to X-ray film.
-
Develop the film to visualize the termination products as a ladder-like pattern. The specificity of 3'-amino-ddCTP as a chain terminator will be confirmed by the presence of a distinct band in the 'C' lane of the test set, corresponding to termination at cytosine positions. The relative intensity and clarity of the bands compared to the ddCTP control will provide a qualitative assessment of its termination efficiency.
A Comparative Analysis of 3'-Modified ddNTPs for Enhanced DNA Sequencing and Analysis
For researchers, scientists, and drug development professionals, the precise control of DNA polymerization is paramount. Dideoxynucleoside triphosphates (ddNTPs) with modifications at the 3' position are critical tools for chain-termination sequencing and other molecular biology applications. This guide provides an objective comparison of different 3'-modified ddNTPs, supported by experimental data, to inform selection for specific research needs.
The archetypal chain terminator, the standard ddNTP, lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, leading to irreversible termination of DNA synthesis.[1] However, the pursuit of greater control and novel applications has driven the development of ddNTPs with various modifications at the 3' position. These modifications can influence the efficiency of incorporation by DNA polymerases, the reversibility of termination, and the potential for downstream applications. This comparative guide explores the performance of key 3'-modified ddNTPs, including 3'-azido, 3'-amino, and 3'-O-methyl analogs, alongside the innovative 3'-O-modified reversible terminators.
Performance Comparison of 3'-Modified ddNTPs
The efficacy of a 3'-modified ddNTP is primarily determined by its interaction with DNA polymerase. Key performance indicators include the Michaelis constant (Km), which reflects the binding affinity of the polymerase for the nucleotide, and the catalytic rate constant (kcat or kpol), representing the speed of incorporation. The ratio kcat/Km provides a measure of the overall catalytic efficiency.
Below is a summary of available quantitative data for different 3'-modified ddNTPs. It is important to note that the data are compiled from various studies using different DNA polymerases and experimental conditions, which can significantly influence the results.
| 3'-Modification | ddNTP Analog | DNA Polymerase | Km (µM) | kpol (s-1) | Catalytic Efficiency (kpol/Km) | Key Characteristics & Notes |
| -H (Standard) | ddCTP | Vent | 37 | 0.13 | 0.0035 | Irreversible chain terminator. Discrimination against ddNTPs is primarily due to a slower rate of phosphodiester bond formation.[2] |
| dCTP (natural) | Vent | 74 | 65 | 0.88 | For comparison, the natural nucleotide shows significantly higher incorporation efficiency.[2] | |
| -O-CH3 | 3'-O-methyl-dTTP | Bst, AmpliTaq®, rTth, VentR® (exo-) | Not Reported | Not Reported | Not Reported | Terminates DNA synthesis by these polymerases in a concentration-dependent manner. Some readthrough was observed, indicating termination is not absolute under all conditions.[1] |
| -N3 | 3'-O-azidomethyl-dNTPs | 9°N DNA polymerase (mutant) | Not Reported | Not Reported | Not Reported | Efficiently incorporated as reversible terminators in a hybrid sequencing-by-synthesis (SBS) approach. The 3'-azidomethyl group can be cleaved to restore the 3'-OH group.[3][4] |
| -NH2 | 5'-amino-ddNTPs* | Klenow fragment of E. coli DNA polymerase I | Not Reported | Not Reported | Not Reported | Efficiently incorporated into DNA. The resulting modified DNA can be specifically cleaved by mild acid treatment.[5] |
Experimental Protocols
A robust comparison of different 3'-modified ddNTPs requires a standardized experimental approach. The following is a detailed methodology for a single-nucleotide incorporation assay to determine the steady-state kinetic parameters of these analogs.
Protocol: Single-Nucleotide Incorporation Assay for Steady-State Kinetics
Objective: To determine the Km and kcat for the incorporation of a 3'-modified ddNTP by a specific DNA polymerase.
Materials:
-
DNA polymerase of interest
-
Primer-template DNA duplex: A 5'-labeled (e.g., with a fluorescent dye like FAM or 32P) primer annealed to a complementary template strand. The template should have a known nucleotide at the position immediately downstream of the primer's 3' end.
-
3'-modified ddNTP of interest and corresponding natural dNTP
-
Reaction buffer appropriate for the DNA polymerase
-
Quench solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 18-20%) and electrophoresis apparatus
-
Gel imaging system (fluorescence scanner or phosphorimager)
Procedure:
-
Primer-Template Annealing:
-
Mix equimolar amounts of the labeled primer and template DNA in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
-
-
Reaction Setup:
-
Prepare a series of reactions with a fixed concentration of the DNA polymerase and the primer-template duplex.
-
Vary the concentration of the 3'-modified ddNTP across a range that is expected to span the Km value (e.g., 0.5 to 150 µM).[5]
-
Prepare reactions on ice to prevent premature initiation. A typical reaction mixture (e.g., 10 µL) would contain:
-
Primer-template DNA (e.g., 100 nM)
-
DNA polymerase (e.g., 2.5 nM)[5]
-
Varying concentrations of 3'-modified ddNTP
-
Reaction Buffer (1x)
-
-
-
Initiation and Quenching:
-
Initiate the reactions by transferring them to a pre-heated block (e.g., 37°C).
-
Allow the reactions to proceed for a set time, ensuring that the product formation is in the initial linear range (typically less than 20% of the primer is extended to keep the reaction in a steady state). This time point should be determined in preliminary experiments.
-
Stop the reactions by adding an equal volume of quench solution.
-
-
Gel Electrophoresis and Analysis:
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the bands using a suitable imaging system. The unextended primer will appear as a lower band, and the product (primer + 1 modified nucleotide) will be a higher band.
-
-
Data Analysis:
-
Quantify the intensity of the primer and product bands for each reaction.
-
Calculate the initial velocity (v) of the reaction at each substrate concentration as the fraction of product formed per unit of time.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) to determine the Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key concepts and experimental procedures.
Caption: Mechanism of DNA chain termination by 3'-modified ddNTPs.
Caption: Workflow for sequencing by synthesis using reversible terminators.
Caption: Experimental workflow for kinetic analysis of 3'-modified ddNTPs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Four-color DNA sequencing with 3'-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Fidelity of DNA Synthesis with 3'-Amino-ddCTP: A Comparative Guide
The fidelity of DNA synthesis, a measure of the accuracy with which DNA polymerases replicate a template, is a cornerstone of molecular biology research and a critical parameter in the development of novel therapeutics. The choice of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA, significantly influences this fidelity. This guide provides a comprehensive comparison of DNA synthesis fidelity with a focus on the chain-terminating nucleotide analog, 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-amino-ddCTP).
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of 3'-amino-ddCTP's performance with other alternatives, supported by available experimental data and detailed methodologies.
Introduction to DNA Polymerase Fidelity and Chain-Terminating Nucleotides
The accuracy of DNA polymerases is primarily determined by two key mechanisms: nucleotide selectivity, the ability to preferentially bind the correctly shaped Watson-Crick base pair, and proofreading, a 3' to 5' exonuclease activity that acts as a "backspace" key to remove misincorporated nucleotides.[1] High-fidelity DNA synthesis is crucial for applications where minimizing errors is paramount.[1]
Chain-terminating nucleotides, such as dideoxynucleoside triphosphates (ddNTPs), are pivotal in various molecular biology techniques, most notably in Sanger DNA sequencing.[2][3] These molecules lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to the termination of DNA chain elongation upon their incorporation.[3][4] The 3'-amino-ddCTP is a modified ddNTP where the 3'-hydroxyl group is replaced by an amino group. This modification also results in chain termination and can offer different properties regarding its incorporation by DNA polymerases.[5]
While extensive quantitative data on the fidelity of DNA synthesis specifically with 3'-amino-ddCTP is limited in publicly available literature, we can infer its performance by comparing the fidelity of DNA polymerases with standard dNTPs and the more common ddCTP.
Comparative Quantitative Data
The fidelity of DNA polymerases is often expressed as an error rate (the number of errors per base incorporated) or as a relative fidelity compared to a standard enzyme like Taq DNA polymerase.[1][6] The following tables summarize available quantitative data for the fidelity of different DNA polymerases with standard dNTPs and information on the incorporation of ddCTP.
Table 1: Error Rates of Eukaryotic DNA Polymerases
| Polymerase | Family | Single Base Substitution Error Rate (x 10⁻⁶) | Single Base Indel Error Rate (x 10⁻⁶) |
| Replicative Polymerases (Exonuclease Deficient) | |||
| Hs Pol γ | A | 4.5 | 1.7 |
| Sc Pol α | B | 9.6 | 3.1 |
| Sc Pol δ | B | 1.3 | 5.7 |
| Sc Pol ε | B | 24 | 5.6 |
| Replicative Polymerases (Exonuclease Proficient) | |||
| Hs Pol γ | A | 1.0 | ≤ 0.12 |
| Sc Pol δ | B | ≤ 1.3 | 1.3 |
| Sc Pol ε | B | ≤ 0.2 | ≤ 0.05 |
| Translesion Synthesis Polymerases (Exonuclease Deficient) | |||
| Sc Pol ζ | B | 110 | 10 |
| Sc Pol η | Y | 950 | 93 |
| Hs Pol η | Y | 3500 | 240 |
| Hs Pol κ | Y | 580 | 180 |
| Hs Pol ι | Y | 72,000 (T·dGTP) | - |
| Data is based on M13mp2 gap-filing DNA synthesis assays. Hs = Homo sapiens; Sc = Saccharomyces cerevisiae.[6] |
Table 2: Comparison of ddCTP Incorporation by Different DNA Polymerases
| DNA Polymerase | Family | Proofreading (3'-5' exo) | Relative Incorporation Efficiency of ddCTP vs. dCTP |
| Taq Polymerase | A | No | Lower |
| Pfu Polymerase | B | Yes | Significantly Lower |
| Klenow Fragment | A | Yes (in wild-type) | Lower |
| Note: Direct quantitative comparisons of Km and kcat for ddCTP and dCTP for all three polymerases under identical conditions are limited in the literature. The relative incorporation efficiency is a qualitative summary based on available kinetic data and general knowledge.[7] High-fidelity proofreading polymerases exhibit significant discrimination against ddNTPs.[7] |
Mechanism of Chain Termination
The incorporation of a 3'-modified nucleotide like 3'-amino-ddCTP halts the extension of the DNA strand. The following diagram illustrates this fundamental process.
Caption: Incorporation of a natural dNTP allows for chain elongation, while the incorporation of 3'-amino-ddCTP leads to chain termination due to the absence of a 3'-hydroxyl group.
Experimental Protocols for Assessing Fidelity
Several methods are available to measure the fidelity of DNA polymerases. The choice of method often depends on the desired throughput, sensitivity, and the specific type of errors being investigated.[1]
Sanger Sequencing-Based Fidelity Assay
This traditional method relies on cloning and sequencing a large number of DNA fragments amplified by a polymerase of interest to identify errors.
Detailed Protocol:
-
PCR Amplification: Amplify a target DNA sequence (e.g., the lacZα gene) using the DNA polymerase and dNTPs (or modified dNTPs) under investigation.[8]
-
Cloning: Ligate the PCR products into a suitable vector (e.g., M13 bacteriophage).[8]
-
Transformation: Transform host bacteria (e.g., E. coli) with the vectors.
-
Colony Selection and Sequencing: Isolate individual clones and sequence the target DNA insert using the Sanger method.[8]
-
Data Analysis: Align the sequences to the reference sequence and count the number of mutations to calculate the error rate.
Next-Generation Sequencing (NGS)-Based Assays
NGS provides a powerful and high-throughput approach to measure polymerase fidelity with high sensitivity.[9]
Detailed Protocol Overview (e.g., SMRT Sequencing):
-
Template Preparation: Prepare a library of single-stranded DNA templates.
-
Primer Extension: Perform a primer extension reaction using the DNA polymerase being tested.
-
SMRTbell™ Library Preparation: Ligate hairpin adapters to the ends of the primer extension products to create circular SMRTbell™ templates.
-
SMRT Sequencing: Sequence the SMRTbell™ library on a PacBio sequencer. The circular nature allows for multiple passes over the same molecule, generating a highly accurate consensus sequence.[10]
-
Data Analysis: Align the consensus sequences to the reference template to identify and quantify errors introduced by the polymerase. The background error rate of the sequencing technology itself must be considered.[10]
Caption: A generalized workflow for determining the fidelity of a DNA polymerase, from template preparation to data analysis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 4. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]
- 5. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fidelity of DNA synthesis by eukaryotic replicative and translesion synthesis polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. neb.com [neb.com]
- 9. High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
Cross-Validation of Sequencing Results: A Comparative Guide to 3'-NH2-ddCTP Terminated Sanger Sequencing
In the realm of genomics, the accuracy of sequencing data is paramount. Next-Generation Sequencing (NGS) has revolutionized high-throughput sequencing; however, orthogonal validation of NGS findings is a critical step to ensure the reliability of results, particularly in clinical and diagnostic applications. Sanger sequencing, the "gold standard" for its high fidelity, remains a primary method for this cross-validation. This guide provides a comparative overview of using a modified chain terminator, 3'-amino-2',3'-dideoxycytidine (B1198059) 5'-triphosphate (3'-NH2-ddCTP), in Sanger sequencing for the validation of sequencing data, comparing it with the standard dideoxycytidine triphosphate (ddCTP) and other validation alternatives.
Performance Comparison: 3'-NH2-ddCTP vs. Standard ddCTP in Sanger Sequencing
While direct quantitative performance metrics from head-to-head studies are not extensively available in publicly accessible literature, the biochemical properties of 3'-aminonucleoside triphosphates suggest potential advantages in sequencing reactions. Research indicates that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are more potent inhibitors of DNA polymerases compared to their standard dideoxynucleotide counterparts. This enhanced inhibitory effect could translate to more efficient chain termination, potentially leading to clearer sequencing signals and improved accuracy.
One study noted that T4 DNA polymerase exhibits less discrimination against 3'-amino-modified dideoxynucleotides, suggesting a more uniform incorporation of these terminators. This could result in more consistent peak heights in the resulting chromatogram, a crucial factor for accurate base calling.
Below is a comparative summary based on available information and theoretical advantages:
| Feature | Sanger Sequencing with 3'-NH2-ddCTP | Standard Sanger Sequencing with ddCTP | Other Validation Methods (e.g., qPCR, ddPCR) |
| Principle | Chain termination with 3'-amino-modified dideoxynucleotide | Chain termination with standard dideoxynucleotide | Allele-specific amplification or probe-based detection |
| Reported Efficacy | Potentially higher inhibitory effect on DNA polymerase | Standard, well-established efficacy | High sensitivity for known variants |
| Incorporation Uniformity | Potentially more uniform incorporation by certain polymerases | Can exhibit sequence-dependent variability in incorporation | Not applicable (no chain termination) |
| Accuracy | Expected to be high, in line with Sanger sequencing | High (considered the "gold standard") | High for targeted variants |
| Read Length | Dependent on polymerase and reaction conditions | Typically up to 800-1000 bp | Not applicable (provides quantitative data on specific loci) |
| Potential Advantages | Improved signal-to-noise ratio, more uniform peak heights | Well-established protocols and extensive literature | Higher throughput and sensitivity for low-frequency variants |
| Potential Disadvantages | Limited commercial availability and protocol optimization required | Potential for ambiguous base calls in difficult regions | Not suitable for de novo sequencing or discovery of unknown variants |
Experimental Protocols
General Principle of Sanger Sequencing for NGS Validation
The core of validating an NGS result, such as a single nucleotide variant (SNV), via Sanger sequencing involves designing primers to specifically amplify the genomic region containing the variant. The resulting PCR product is then sequenced using the Sanger method, and the sequence is compared to the NGS data. The workflow is depicted below.
Protocol: Cycle Sequencing using Chain Terminators
This protocol outlines the general steps for cycle sequencing. When using 3'-NH2-ddCTP, optimization of the dNTP/ddNTP ratio is crucial due to its higher inhibitory activity.
1. PCR Product Purification:
-
Before sequencing, the amplified PCR product containing the target region must be purified to remove excess primers and dNTPs. This can be achieved using various methods, such as enzymatic cleanup (e.g., ExoSAP-IT) or column-based purification kits.
2. Cycle Sequencing Reaction Setup:
-
On ice, prepare the following reaction mixture in a PCR tube:
| Component | Volume/Amount |
| Sequencing Buffer (e.g., 5X) | 2 µL |
| Purified PCR Product (Template) | 1-10 ng/100 bp |
| Sequencing Primer (5 µM) | 1 µL |
| Sequencing Premix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs or 3'-NH2-ddNTPs) | Variable (follow manufacturer's instructions) |
| Nuclease-free water | to a final volume of 10-20 µL |
-
Note on Terminators: For standard Sanger sequencing, commercially available premixes (e.g., BigDye™ Terminator) are used. If using 3'-NH2-ddCTP, it would replace the standard ddCTP in a custom sequencing mix. The optimal concentration and the ratio of dCTP to 3'-NH2-ddCTP would need to be empirically determined, likely requiring a lower concentration of the 3'-amino terminator compared to standard ddCTP.
3. Cycle Sequencing Thermal Cycling:
-
Perform thermal cycling as follows (example conditions, may need optimization):
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
96°C for 10 seconds
-
50-60°C for 5 seconds (adjust based on primer Tm)
-
60°C for 4 minutes
-
-
Hold: 4°C
-
4. Sequencing Reaction Purification:
-
After cycling, the reaction products must be purified to remove unincorporated dye terminators and salts. Common methods include ethanol/EDTA precipitation or column purification.
5. Capillary Electrophoresis:
-
The purified sequencing products are resuspended in a formamide-based loading solution and denatured.
-
The fragments are then separated by size using an automated capillary electrophoresis DNA sequencer.
6. Data Analysis:
-
The sequencer software generates a chromatogram, which is a graphical representation of the sequence data.
-
This sequence is then aligned with the reference sequence and the NGS data to confirm or refute the presence of the variant.
Logical Relationships in Chain Termination Sequencing
The fundamental principle of Sanger sequencing relies on the controlled interruption of DNA synthesis. The following diagram illustrates the logical relationship between the components of the reaction and the generation of sequence-specific fragments.
3'-Amino-ddCTP vs. Traditional Dideoxynucleotides: A Comparative Guide for Researchers
In the landscape of molecular biology and genomics, the precise termination of DNA synthesis is paramount for techniques like Sanger sequencing. For decades, traditional 2',3'-dideoxynucleotides (ddNTPs) have been the cornerstone of this process. However, the advent of modified terminators, such as 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-amino-ddCTP), presents new opportunities for enhanced performance and versatility. This guide provides an objective comparison of 3'-amino-ddCTP and traditional ddCTP, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their selection of chain terminators.
At a Glance: Key Differences and Advantages
| Feature | Traditional ddCTP | 3'-Amino-ddCTP | Advantage of 3'-Amino-ddCTP |
| Structure | Lacks a 3'-hydroxyl group, replaced by a hydrogen atom. | Lacks a 3'-hydroxyl group, replaced by an amino (-NH2) group. | The 3'-amino group serves as a versatile chemical handle for the attachment of reporter molecules like fluorescent dyes. |
| Termination | Permanent chain termination upon incorporation by DNA polymerase. | Permanent chain termination upon incorporation by DNA polymerase. | Functions as a highly effective chain terminator. |
| Labeling | Typically labeled on the base, which can sometimes interfere with polymerase incorporation. | Can be labeled at the 3'-terminus via the amino group, minimizing interference with polymerase recognition. | Potentially more efficient incorporation of labeled terminators, leading to improved signal strength in sequencing reactions. |
| Incorporation | Incorporation efficiency can be a limiting factor for some DNA polymerases. | Studies on related 3'-amino-modified nucleotides suggest potentially improved incorporation kinetics. | May lead to more uniform peak heights in sequencing data and increased read length. |
Deeper Dive: Performance Characteristics
Enhanced Incorporation Efficiency
While direct comparative kinetic data for 3'-amino-ddCTP versus traditional ddCTP is limited in publicly available literature, studies on analogous 3'-modified nucleotides provide strong indications of improved performance. The presence of the 3'-amino group can influence the interaction of the nucleotide with the active site of the DNA polymerase. Research on 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates has shown them to be effective inhibitors of various DNA polymerases, suggesting efficient recognition and incorporation.[1]
Table 1: Pre-Steady-State Kinetic Parameters for ddCTP Incorporation by Vent DNA Polymerase [2]
| Nucleotide | Kd (µM) | kpol (s-1) | kpol/Kd (µM-1s-1) |
| dCTP | 74 | 65 | 0.88 |
| ddCTP | 37 | 0.13 | 0.0035 |
This data for traditional ddCTP highlights the baseline against which modified nucleotides are compared. A lower Kd indicates tighter binding, and a higher kpol indicates a faster incorporation rate.
Table 2: Incorporation Bias of 3'-O-amino-TTP (a related 3'-amino-modified nucleotide) with Therminator DNA Polymerase
| Compared Nucleotides | Incorporation Bias (IC50 ratio) |
| 3'-O-amino-TTP vs. TTP | 9.0 |
| 3'-O-amino-TTP vs. HOMedUTP | 10.1 |
This data on a related 3'-amino-modified thymidine (B127349) analog suggests that while there is a preference for the natural nucleotide, the modified version is still incorporated with reasonable efficiency.
The key advantage of the 3'-amino group lies in its utility as a conjugation site for fluorescent dyes. Traditional ddNTPs are typically labeled on the nucleobase. This can sometimes create steric hindrance, affecting the efficiency of their incorporation by DNA polymerases. By moving the attachment point of the bulky dye to the 3'-amino group, the base-pairing face of the nucleotide remains unaltered, potentially leading to more consistent and efficient incorporation.[3]
Superior Labeling Strategies
The 3'-amino group provides a reactive site for the straightforward conjugation of a wide variety of reporter molecules, including fluorescent dyes, using well-established amine-reactive chemistry. This allows for the creation of custom-labeled terminators with desired spectral properties, which is particularly advantageous for multiplexing applications like four-color Sanger sequencing.
Experimental Protocols
Protocol 1: Sanger Sequencing using 3'-Amino-ddCTP
This protocol is adapted from standard Sanger sequencing methods and optimized for the use of 3'-amino-ddCTP as a chain terminator.
Materials:
-
Purified DNA template (e.g., plasmid or PCR product)
-
Sequencing primer
-
DNA polymerase suitable for sequencing (e.g., Thermo Sequenase™ or a similar engineered polymerase)
-
Reaction buffer
-
Deoxynucleotide mix (dATP, dGTP, dTTP, and dCTP)
-
Fluorescently labeled 3'-amino-ddCTP
-
Nuclease-free water
-
Thermal cycler
-
Capillary electrophoresis DNA analyzer
Procedure:
-
Reaction Setup: On ice, prepare the sequencing reaction mixture in a PCR tube. The optimal ratio of dNTPs to 3'-amino-ddCTP may need to be determined empirically but a starting point is a 100:1 molar ratio.
-
Template DNA: 200-500 ng
-
Sequencing Primer: 3.2 pmol
-
DNA Polymerase: 1-2 units
-
Reaction Buffer: 1x
-
dNTP Mix: 200 µM each
-
Fluorescently labeled 3'-amino-ddCTP: 2 µM
-
Nuclease-free water to a final volume of 20 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute
-
30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Post-Reaction Cleanup: Remove unincorporated dye terminators and salts using ethanol/EDTA precipitation or a column-based purification kit.
-
Capillary Electrophoresis: Resuspend the purified fragments in a formamide-based loading solution and analyze on a capillary electrophoresis DNA analyzer.
Protocol 2: Fluorescent Labeling of 3'-Amino-ddCTP
This protocol describes the conjugation of an amine-reactive fluorescent dye to 3'-amino-ddCTP.
Materials:
-
3'-amino-ddCTP
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Dye Solution: Dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare 3'-Amino-ddCTP Solution: Dissolve the 3'-amino-ddCTP in the sodium bicarbonate buffer.
-
Conjugation Reaction: Add the dye solution to the 3'-amino-ddCTP solution. The molar ratio of dye to nucleotide should be optimized, but a starting point of a 5 to 10-fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Purify the fluorescently labeled 3'-amino-ddCTP from the unreacted dye and nucleotide using a suitable method such as reverse-phase HPLC.
-
Quantification: Determine the concentration and degree of labeling of the purified product using spectrophotometry.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been created.
Figure 1. Logical flow of DNA chain elongation versus termination.
Figure 2. Experimental workflow for Sanger sequencing with 3'-amino-ddCTP.
Figure 3. Workflow for fluorescently labeling 3'-amino-ddCTP.
Conclusion
3'-amino-ddCTP offers distinct advantages over traditional dideoxynucleotides, primarily through its versatile 3'-amino group. This functional group provides an ideal site for the attachment of fluorescent dyes and other reporter molecules, minimizing potential interference with DNA polymerase activity that can occur with base-labeled ddNTPs. This can translate to more efficient incorporation of labeled terminators, leading to improved signal uniformity and potentially longer, more accurate sequence reads. While direct kinetic comparisons with traditional ddCTP are not extensively documented, the available evidence from related compounds and the fundamental principles of molecular interactions strongly suggest that 3'-amino-ddCTP is a superior choice for applications requiring high-performance chain termination, particularly in automated, fluorescence-based DNA sequencing. Researchers are encouraged to consider these benefits when designing and optimizing their sequencing experiments.
References
- 1. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Termination Efficiency of 3'-NH2-ddCTP
For researchers, scientists, and drug development professionals engaged in DNA sequencing, antiviral research, and molecular diagnostics, the selection of an appropriate chain terminator is paramount for experimental success. This guide provides a detailed evaluation of 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate (3'-NH2-ddCTP), comparing its termination efficiency with conventional 2',3'-dideoxynucleoside triphosphates (ddNTPs). This analysis is supported by available experimental data and detailed protocols for independent verification.
Mechanism of Chain Termination
DNA polymerases catalyze the extension of a DNA strand by forming a phosphodiester bond between the 3'-hydroxyl group of the growing chain and the incoming deoxynucleoside triphosphate (dNTP). Chain terminators, such as 3'-NH2-ddCTP and conventional ddNTPs, are analogs of natural dNTPs that lack the 3'-hydroxyl group. When a DNA polymerase incorporates a chain terminator, the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of DNA synthesis. The efficiency of this termination is a critical factor in applications like Sanger sequencing and as a mechanism for antiviral drugs.
Quantitative Comparison of Termination Efficiency
The termination efficiency of a nucleotide analog is determined by its ability to be incorporated by a DNA polymerase in competition with its natural counterpart. This is often quantified by the inhibition constant (Kᵢ) or by pre-steady-state kinetic parameters such as the dissociation constant (Kd) and the rate of incorporation (kpol). A lower Kᵢ or Kd value indicates a higher affinity of the terminator for the polymerase, suggesting a more efficient termination.
The available quantitative data for the termination efficiency of 3'-NH2-ddCTP is limited but provides valuable insights when compared to the well-characterized ddCTP.
| Nucleotide Analog | DNA Polymerase | Parameter | Value | Natural Substrate |
| 3'-NH2-ddCTP | Calf Thymus DNA Polymerase α | Kᵢ | 9.6 µM | dCTP |
| ddCTP | Vent DNA Polymerase | Kd | 37 µM | dCTP |
| ddCTP | Vent DNA Polymerase | kpol | 0.13 s⁻¹ | dCTP |
Note: The data for 3'-NH2-ddCTP and ddCTP are from studies using different DNA polymerases, which makes a direct comparison challenging. Further studies are needed to provide a head-to-head comparison of these terminators with a wider range of commercially available DNA polymerases, such as Taq polymerase and reverse transcriptases. It is also worth noting that wild-type Taq polymerase is known to incorporate ddGTP at a much higher rate than other ddNTPs.
Experimental Protocols
To facilitate further research and independent verification, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of the Inhibition Constant (Kᵢ) for a Competitive Inhibitor
This protocol outlines the steps to determine the Kᵢ of a chain terminator, such as 3'-NH2-ddCTP, which acts as a competitive inhibitor to the natural dNTP.
Objective: To determine the Kᵢ of 3'-NH2-ddCTP for a specific DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Primer-template DNA substrate
-
Natural dNTPs (dATP, dGTP, dTTP, and varying concentrations of dCTP)
-
3'-NH2-ddCTP (varying concentrations)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP) or fluorescently labeled primer
-
Reaction buffer appropriate for the DNA polymerase
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Methodology:
-
Reaction Setup: Prepare a series of reaction mixtures, each containing the DNA polymerase, primer-template DNA, reaction buffer, and a fixed concentration of the radiolabeled dNTP.
-
Varying Substrate and Inhibitor Concentrations: In separate sets of reactions, vary the concentration of the natural substrate (dCTP) while keeping the inhibitor concentration (3'-NH2-ddCTP) constant. Conversely, in another set of experiments, vary the inhibitor concentration at a fixed substrate concentration.
-
Initiation and Termination: Initiate the reactions by adding the DNA polymerase. Allow the reactions to proceed for a defined period at the optimal temperature for the polymerase. Terminate the reactions by adding a quenching solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel to resolve the extended and terminated DNA fragments by size.
-
Data Analysis: Quantify the amount of product formation in each reaction using a phosphorimager or fluorescence scanner. Determine the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Lineweaver-Burk or Dixon Plot: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or a Dixon plot (1/V₀ vs. [Inhibitor]) to determine the mode of inhibition and calculate the Kᵢ value. For competitive inhibition, the lines will intersect on the y-axis of the Lineweaver-Burk plot.
Protocol 2: Pre-Steady-State Kinetic Analysis of Terminator Incorporation
This protocol provides a more detailed kinetic analysis of the incorporation of a chain terminator.
Objective: To determine the dissociation constant (Kd) and the rate of incorporation (kpol) of 3'-NH2-ddCTP.
Materials:
-
Rapid quench-flow instrument
-
Purified DNA polymerase
-
Primer-template DNA substrate (with the primer often being fluorescently labeled)
-
3'-NH2-ddCTP at various concentrations
-
Reaction buffer
-
Quenching solution (e.g., EDTA or acid)
-
Denaturing polyacrylamide gel
-
Fluorescence scanner
Methodology:
-
Rapid Mixing: Use a rapid quench-flow instrument to mix the pre-incubated polymerase-DNA complex with the 3'-NH2-ddCTP solution.
-
Time Course: Quench the reaction at various time points, ranging from milliseconds to seconds.
-
Product Analysis: Separate the products on a denaturing polyacrylamide gel and quantify the amount of extended primer using a fluorescence scanner.
-
Data Fitting: Plot the product concentration against time. The data for a single turnover experiment are typically fit to a single exponential equation: [Product] = A(1 - e^(-k_obs * t)) where A is the amplitude and k_obs is the observed rate constant.
-
Determining Kinetic Parameters: Repeat the experiment at various concentrations of 3'-NH2-ddCTP. Plot the observed rate constants (k_obs) against the terminator concentration. Fit the resulting data to a hyperbolic equation: k_obs = (k_pol * [Terminator]) / (K_d + [Terminator]) This allows for the determination of the maximal rate of incorporation (kpol) and the dissociation constant (Kd).
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
Mechanism of DNA chain termination by 3'-NH2-ddCTP.
Workflow for pre-steady-state kinetic analysis.
A Comparative Guide to Fluorescent Dyes for Labeling 3'-amino-ddCTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available fluorescent dyes for labeling 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-amino-ddCTP). The selection of an appropriate fluorescent dye is critical for the success of various molecular biology applications, including DNA sequencing, single-molecule imaging, and fluorescence resonance energy transfer (FRET) studies. This document summarizes key performance metrics, provides detailed experimental protocols, and offers visualizations to aid in your selection process.
Data Presentation: Comparison of Fluorescent Dye Properties
The following tables summarize the key spectral properties, quantum yields, and extinction coefficients of commonly used amine-reactive fluorescent dyes suitable for labeling 3'-amino-ddCTP. Data has been compiled from various scientific literature and manufacturer's specifications. It is important to note that these values can be influenced by the local environment of the dye, including conjugation to 3'-amino-ddCTP.
Table 1: Spectral Properties of Common Amine-Reactive Fluorescent Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Color |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | Green |
| Alexa Fluor 555 | 555 | 565 | Orange | |
| Alexa Fluor 647 | 650 | 668 | Far-Red | |
| Cyanine (Cy) | Cy3 | 550 | 570 | Orange |
| Cy5 | 649 | 670 | Far-Red | |
| ATTO | ATTO 488 | 501 | 523 | Green |
| ATTO 550 | 554 | 576 | Orange | |
| ATTO 647N | 646 | 664 | Far-Red | |
| DyLight | DyLight 488 | 493 | 518 | Green |
| DyLight 550 | 562 | 576 | Orange | |
| DyLight 650 | 652 | 672 | Far-Red | |
| Janelia Fluor | JF 549 | 549 | 571 | Orange |
| JF 646 | 646 | 662 | Far-Red |
Table 2: Performance Metrics of Fluorescent Dyes
| Dye | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| Alexa Fluor 488 | 71,000 | 0.92 | High |
| Alexa Fluor 555 | 150,000 | 0.10 | High |
| Alexa Fluor 647 | 239,000 | 0.20 | Very High[1][2] |
| Cy3 | 150,000 | 0.15 | Moderate |
| Cy5 | 250,000 | 0.27 | Low to Moderate[1] |
| ATTO 488 | 90,000 | 0.80 | High |
| ATTO 550 | 120,000 | 0.60 | High |
| ATTO 647N | 150,000 | 0.65 | Very High |
| DyLight 488 | 70,000 | 0.90 | High |
| DyLight 550 | 150,000 | 0.10 | High |
| DyLight 650 | 250,000 | 0.10 | High |
| JF 549 | 101,000 | 0.88 | Very High |
| JF 646 | 150,000 | 0.54 | Very High |
Note: The photostability of Cy5 is a known issue, as it is susceptible to ozone-mediated degradation and photobleaching, which can affect the reliability of experimental results.[1][3] Alexa Fluor dyes are generally considered to be more photostable than their Cy dye counterparts.[1][4]
Experimental Protocols
This section provides a detailed methodology for the labeling of 3'-amino-ddCTP with an amine-reactive fluorescent dye (NHS ester) and the subsequent enzymatic incorporation of the labeled ddCTP onto a DNA strand using Terminal deoxynucleotidyl Transferase (TdT).
Protocol 1: Labeling of 3'-amino-ddCTP with an NHS-Ester Fluorescent Dye
This protocol is a generalized procedure and may require optimization depending on the specific dye and concentration of reactants used.
Materials:
-
3'-amino-ddCTP
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0), freshly prepared and amine-free
-
Nuclease-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate (pH 5.2)
-
Microcentrifuge tubes
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Preparation of 3'-amino-ddCTP Solution: Dissolve 1 µmol of 3'-amino-ddCTP in 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0).
-
Preparation of Dye Stock Solution: Immediately before use, dissolve 5-10 µmol of the NHS-ester fluorescent dye in 50 µL of anhydrous DMF or DMSO. The molar excess of the dye may need to be optimized.
-
Labeling Reaction: Add the dye stock solution to the 3'-amino-ddCTP solution. Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.
-
Purification of the Labeled 3'-amino-ddCTP:
-
Ethanol Precipitation (for initial cleanup):
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the pellet in a suitable buffer (e.g., TE buffer).
-
-
RP-HPLC Purification (for high purity):
-
For optimal purity, the labeled product should be purified by RP-HPLC.
-
Use a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).
-
Monitor the elution profile at the absorbance maximum of the dye and at 260 nm for the nucleotide.
-
Collect the fractions corresponding to the fluorescently labeled 3'-amino-ddCTP.
-
-
-
Quantification and Storage: Determine the concentration and labeling efficiency of the purified product by measuring its absorbance at 260 nm and the absorbance maximum of the dye. Store the labeled 3'-amino-ddCTP at -20°C or -80°C, protected from light.
Protocol 2: Enzymatic Incorporation of Fluorescently Labeled 3'-amino-ddCTP
This protocol describes the 3'-end labeling of a DNA oligonucleotide with a fluorescently labeled 3'-amino-ddCTP using Terminal deoxynucleotidyl Transferase (TdT).
Materials:
-
DNA oligonucleotide with a free 3'-hydroxyl group
-
Fluorescently labeled 3'-amino-ddCTP
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer (typically provided with the enzyme)
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0) to stop the reaction
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
DNA oligonucleotide (10-50 pmol)
-
TdT Reaction Buffer (1X final concentration)
-
Fluorescently labeled 3'-amino-ddCTP (1-10 µM final concentration)
-
Terminal deoxynucleotidyl Transferase (TdT) (10-20 units)
-
Nuclease-free water to a final volume of 20-50 µL.
-
-
Incubation: Mix the components gently and incubate at 37°C for 30-60 minutes. The incubation time and temperature may need to be optimized.
-
Reaction Termination: Stop the reaction by adding 0.5 M EDTA to a final concentration of 10-20 mM.
-
Analysis of Labeled Product: The labeled oligonucleotide can be analyzed by various methods, such as gel electrophoresis (visualized by fluorescence imaging) or fluorescence spectroscopy.
Mandatory Visualization
Signaling Pathway/Experimental Workflow Diagrams
Caption: Workflow for labeling 3'-amino-ddCTP with an NHS-ester dye.
Caption: Enzymatic incorporation of fluorescently labeled 3'-amino-ddCTP.
Caption: Logical flow from dye selection to data analysis.
References
- 1. Comparison of Alexa Fluor and CyDye for practical DNA microarray use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 3'-Amino-ddCTP in Genomics: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricacies of genomic analysis, the choice of chain-terminating nucleotides is a critical determinant of experimental success. While dideoxynucleotides (ddNTPs) have long been the cornerstone of Sanger sequencing, the emergence of 3'-amino-modified ddNTPs, such as 3'-amino-2',3'-dideoxycytidine (B1198059) 5'-triphosphate (3'-amino-ddCTP), presents a compelling alternative with the potential for enhanced performance. This guide provides an objective comparison of 3'-amino-ddCTP with its conventional counterpart, ddCTP, supported by available experimental insights and detailed methodologies to inform practical applications in genomics.
Unveiling the Advantage: Enhanced Termination Efficiency
The fundamental principle of chain-termination sequencing lies in the incorporation of nucleotides that lack the 3'-hydroxyl group necessary for phosphodiester bond formation, thereby halting DNA synthesis. Both 3'-amino-ddCTP and standard ddCTP achieve this termination. However, early studies have indicated that 3'-amino-ddNTPs exhibit a "markedly higher" inhibitory effect on DNA polymerases compared to their standard dideoxy counterparts. This suggests a more efficient and robust termination of DNA chain elongation.
This enhanced termination efficiency can be attributed to the altered chemical properties of the 3'-amino group compared to the 3'-hydrogen on a standard ddNTP. While direct and recent quantitative comparisons of incorporation kinetics are not extensively available in published literature, the initial findings suggest that the 3'-amino modification may lead to a higher affinity for the nucleotide-binding pocket of certain DNA polymerases or a more irreversible incorporation, ensuring a definitive stop to DNA synthesis.
Performance Comparison: 3'-amino-ddCTP vs. Standard ddCTP
To provide a clear comparison, the following table summarizes the key performance parameters based on available data and theoretical advantages.
| Feature | 3'-amino-ddCTP | Standard ddCTP | Rationale / Supporting Data |
| Termination Efficiency | Potentially Higher | Standard | Early studies suggest a more potent inhibitory effect of 3'-amino-ddNTPs on DNA polymerases. |
| Incorporation by DNA Polymerase | Polymerase Dependent | Polymerase Dependent | The efficiency of incorporation for any modified nucleotide is highly dependent on the specific DNA polymerase used. Some polymerases may exhibit a higher affinity for 3'-amino-ddNTPs. |
| Impact on Peak Uniformity | Potentially Improved | Variable | More efficient and consistent termination can lead to less ambiguous fragment lengths, potentially resulting in more uniform peak heights in sequencing chromatograms. |
| Read Length | Potentially Longer | Standard | By providing clearer termination signals and reducing premature termination or "false stops," 3'-amino-ddCTP could contribute to longer and more accurate sequence reads. |
| Applications | Sanger Sequencing, Fragment Analysis, Terminal Labeling | Sanger Sequencing, Fragment Analysis | Both can be used in similar applications, but the enhanced termination of 3'-amino-ddCTP may be advantageous in scenarios requiring high precision. |
Experimental Protocols
The following protocols provide a framework for the application of 3'-amino-ddCTP in two key genomics techniques: Sanger Sequencing and 3'-End Labeling using Terminal deoxynucleotidyl Transferase (TdT).
Protocol 1: Sanger Sequencing using 3'-amino-ddCTP
This protocol is an adaptation of a standard Sanger sequencing workflow, optimized for the incorporation of 3'-amino-ddCTP.
1. Sequencing Reaction Setup:
-
Template DNA: 100-500 ng of purified PCR product or 500-1000 ng of plasmid DNA.
-
Sequencing Primer: 3.2 pmol.
-
Reaction Mix:
-
DNA Polymerase (e.g., a mutant Taq polymerase with improved ddNTP incorporation)
-
dNTPs (dATP, dGTP, dTTP, and a reduced concentration of dCTP)
-
3'-amino-ddCTP (concentration to be optimized, typically in a specific ratio to dCTP)
-
Sequencing Buffer
-
-
Total Reaction Volume: 20 µL.
2. Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute.
-
25-35 Cycles:
-
Denaturation: 96°C for 10 seconds.
-
Annealing: 50-55°C for 5 seconds (primer-dependent).
-
Extension: 60°C for 4 minutes.
-
-
Final Hold: 4°C.
3. Post-Reaction Cleanup:
-
Remove unincorporated dye terminators and salts using ethanol (B145695)/EDTA precipitation or a spin-column purification kit.
4. Capillary Electrophoresis:
-
Resuspend the purified sequencing products in highly deionized formamide.
-
Denature at 95°C for 5 minutes and immediately chill on ice.
-
Analyze the fragments using an automated capillary electrophoresis DNA sequencer.
Protocol 2: 3'-End Labeling with 3'-amino-ddCTP and Terminal deoxynucleotidyl Transferase (TdT)
This protocol describes the labeling of the 3'-terminus of DNA fragments with a single 3'-amino-ddCTP molecule, which can be subsequently conjugated to a reporter molecule.
1. Labeling Reaction Setup:
-
DNA: 10 pmol of 3'-hydroxyl ends (e.g., oligonucleotides, restriction fragments).
-
Terminal deoxynucleotidyl Transferase (TdT): 10-20 units.
-
5X TdT Reaction Buffer: (e.g., 500 mM potassium cacodylate, pH 7.2, 10 mM CoCl₂, 1 mM DTT).
-
3'-amino-ddCTP: 1 mM.
-
Nuclease-free water: to a final volume of 50 µL.
2. Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.
3. Reaction Termination:
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
4. Purification:
-
Purify the labeled DNA using a suitable method, such as a spin column or ethanol precipitation, to remove unincorporated 3'-amino-ddCTP.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for Sanger sequencing using a chain terminator.
Caption: Workflow for 3'-end labeling of DNA using TdT and 3'-amino-ddCTP.
Caption: Comparison of DNA elongation and chain termination mechanisms.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3'-NH2-ddCTP Sodium Salt
This document provides crucial safety and logistical information for the proper disposal of 3'-NH2-ddCTP sodium salt, a modified nucleoside triphosphate. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations. This guidance is intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before handling this compound salt, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][2] Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2] Always wash hands before breaks and after handling the compound.[1][2]
Storage and Stability
Store this compound salt in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is typically -20°C to maintain the stability of the compound.[1]
Quantitative Safety Data
| Parameter | 2'-deoxycytidine-5'-triphosphate (B1663321), tri-sodium salt | 2',3'-dideoxycytidine 5'-triphosphate sodium salt | Notes |
| Hazard Classification | Not classified as hazardous according to Regulation (EC) No 1272/2008 (CLP).[1] | Not classified as a hazardous substance or mixture. | The hazards of this compound salt are unknown; handle with caution. |
| Aquatic Hazard | Shall not be classified as hazardous to the aquatic environment.[1] | WGK 2 (Water hazard class). | Avoid release into the environment. Do not empty into drains.[1] |
| Storage Temperature | -20°C.[1] | -20°C. | Maintain cold storage to ensure chemical integrity. |
| Personal Protective Equipment | Safety goggles with side protection.[1] | Eyeshields, Gloves, type N95 (US). | Always use appropriate PPE. |
Step-by-Step Disposal Protocol
The proper disposal of this compound salt should be carried out in accordance with local, state, and federal regulations. The following is a general procedural workflow:
-
Consult Local Regulations : Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or a local waste disposal expert to understand the specific requirements for chemical waste in your area.[1]
-
Segregate Waste : Do not mix this compound salt with other chemical waste unless explicitly permitted by your EHS office. Waste should be separated into categories that can be handled by local or national waste management facilities.[1]
-
Containerize and Label :
-
Place the waste in a suitable, sealed, and properly labeled container.
-
The label should clearly identify the contents as "this compound salt" and include any known hazard information.
-
-
Arrange for Pickup : Contact your institution's hazardous waste disposal service to arrange for the collection of the chemical waste.
-
Decontaminate : Thoroughly decontaminate all work surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound salt.
Caption: Workflow for the safe disposal of this compound salt.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
Safeguarding Your Research: Essential Safety and Handling of 3'-NH2-ddCTP Sodium
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides crucial, immediate safety and logistical information for handling 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate sodium salt, herein referred to as 3'-NH2-ddCTP sodium. Adherence to these protocols is essential for protecting personnel and maintaining a safe research environment.
While a specific Safety Data Sheet (SDS) for this compound was not located, the presence of the azido (B1232118) group necessitates handling this compound with significant caution. The following recommendations are based on the known hazards of similar azido-containing nucleoside analogs, such as 3'-Azido-3'-deoxythymidine (AZT), a compound classified as hazardous, with potential for harm if inhaled, ingested, or absorbed through the skin, and is a suspected carcinogen.[1][2][3]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection against contamination. Change gloves immediately if contaminated or compromised. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator | Recommended, especially when handling the powdered form of the compound, to prevent inhalation of airborne particles. |
| Face Protection | Face Shield | Recommended in conjunction with safety goggles, particularly when there is a higher risk of splashes. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and ensure safety from initial handling to final disposal.
Pre-Handling and Preparation:
-
Consult Safety Data Sheets: Always attempt to locate the most specific SDS available. For related azido compounds, note all handling precautions, especially regarding incompatibilities.[1][2][3][4]
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., non-metal spatulas), and waste containers are readily available before starting work.
Handling the Compound:
-
Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.
-
Use Engineering Controls: Work within a chemical fume hood with the sash at the lowest practical height. A blast shield is recommended as an additional precaution due to the potential instability of azido compounds.[5]
-
Avoid Incompatible Materials: Do not allow the compound to come into contact with heavy metals, strong acids, or halogenated solvents (e.g., dichloromethane, chloroform), as this can lead to the formation of highly explosive and toxic byproducts.[5][6][7] Use non-metal spatulas for weighing and transfer.[5][6]
-
Prevent Dust Formation: If working with a powdered form, handle it carefully to avoid creating dust.
Post-Handling and Decontamination:
-
Clean Work Area: Decontaminate the work surface thoroughly after each use.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[7][8]
-
Avoid Mixing Waste: Do not mix azide-containing waste with other chemical waste streams, especially acidic waste. The combination of azides and acids can generate highly toxic and explosive hydrazoic acid.[6][7]
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for the disposal of hazardous chemical waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Logical Relationships of Safety Precautions
Caption: Relationship between hazards and control measures.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ucd.ie [ucd.ie]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
